molecular formula C5H3ClFNO B6337987 3-Chloro-2-fluoropyridin-4-ol CAS No. 1227499-28-6

3-Chloro-2-fluoropyridin-4-ol

Cat. No.: B6337987
CAS No.: 1227499-28-6
M. Wt: 147.53 g/mol
InChI Key: HJUINNOXZSCPOV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoropyridin-4-ol is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 146.9887196 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUINNOXZSCPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-chloro-2-fluoro-4-pyridinol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Synthesis, and Medicinal Utility

Executive Summary

3-Chloro-2-fluoro-4-pyridinol (C₅H₃ClFNO) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents (e.g., fluoroquinolones, antivirals) and agrochemicals. Its value lies in its unique substitution pattern: the C2-fluorine atom modulates metabolic stability and lipophilicity, while the C3-chlorine atom provides steric bulk and a handle for cross-coupling reactions. This guide details its physicochemical profile, tautomeric behavior, and synthetic methodologies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-pyridone form in solution and solid state, though it is often chemically named as the pyridinol.

PropertyData
IUPAC Name 3-Chloro-2-fluoro-4-pyridinol (or 3-Chloro-2-fluoro-4(1H)-pyridinone)
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.53 g/mol
Exact Mass 146.9887
CAS Number Note: Often indexed as the pyridone tautomer or custom synthesis ID
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calculated) ~6.5 (OH/NH acidic proton), ~0.5 (Pyridine N basicity)
LogP ~1.2 (Modulated by Fluorine hydrophobicity)

Structural Analysis: The Tautomeric Equilibrium

Understanding the tautomerism of 3-chloro-2-fluoro-4-pyridinol is critical for binding affinity modeling and synthetic planning.

Mechanism

Unlike phenols, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-tautomers (4-pyridones). For this specific molecule, the 4-pyridone (lactam) form is thermodynamically favored over the 4-pyridinol (lactim) form in polar solvents and the crystal lattice.

  • Electronic Driver: The dipolar resonance contribution of the pyridone form stabilizes the ring system.

  • Substituent Effect: The electron-withdrawing nature of the 2-fluoro and 3-chloro groups decreases the basicity of the nitrogen, slightly shifting the equilibrium but maintaining the pyridone preference in aqueous media.

Visualization: Tautomeric Pathway

The following diagram illustrates the proton transfer mechanism defining this equilibrium.

Tautomerism Pyridinol 4-Pyridinol Form (Lactim) Aromatic, OH donor Transition Proton Transfer (Solvent Mediated) Pyridinol->Transition Fast Pyridone 4-Pyridone Form (Lactam) Dipolar, NH donor Transition->Pyridone Favored in Polar Solvents Pyridone->Transition

Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms. The lactam is generally the reactive species in N-alkylation.

Synthetic Methodologies

The synthesis of 3-chloro-2-fluoro-4-pyridinol requires navigating the reactivity of polyhalogenated pyridines. The most robust route involves the selective hydrolysis of 3-chloro-2,4-difluoropyridine .

Route A: Selective Hydrolysis (Preferred)

This method exploits the high susceptibility of the C4-fluorine to nucleophilic attack compared to the C2-fluorine.

  • Starting Material: 3-Chloro-2,4-difluoropyridine.

  • Reagents: Aqueous NaOH or KOH (2-3 equivalents), co-solvent (DMSO or Dioxane).

  • Conditions: Heating at 60-80°C for 4-6 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) occurs preferentially at the 4-position due to the stabilization of the Meisenheimer complex by the para-nitrogen.
    
  • Workup: Acidification to pH 3-4 precipitates the product.

Route B: Halex Reaction (Alternative)

Starting from 2,3,4-trichloropyridine, a "Halex" (Halogen Exchange) reaction using KF can generate the fluorinated precursor, followed by hydrolysis.

Visualization: Synthetic Workflow

Synthesis Start 2,3,4-Trichloropyridine (Precursor) Step1 Fluorination (Halex) KF, sulfolane, 180°C Start->Step1 Inter 3-Chloro-2,4-difluoropyridine (Key Intermediate) Step1->Inter Step2 Selective Hydrolysis (SnAr) NaOH, H2O/DMSO, 70°C Inter->Step2 Regioselective at C4 Product 3-Chloro-2-fluoro-4-pyridinol (Target) Step2->Product

Figure 2: Step-wise synthesis from trichloropyridine via a difluoro intermediate.

Analytical Characterization

To validate the structure, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (DMSO-d₆):

    • δ ~11.5-12.5 ppm (br s, 1H): OH/NH proton (exchangeable).

    • δ ~7.8 ppm (dd, 1H): H6 proton. Coupling to F2 (

      
      ) and H5 (
      
      
      
      ).
    • δ ~6.2 ppm (t/dd, 1H): H5 proton.

  • ¹⁹F NMR:

    • Single signal around -70 to -90 ppm (typical for 2-F-pyridine).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 147.99 / 149.99 (Characteristic 3:1 Chlorine isotope pattern).

Applications in Drug Discovery[14][15]

This scaffold is a "privileged structure" in medicinal chemistry due to three key factors:

  • Metabolic Blocking: The C2-Fluorine atom blocks oxidative metabolism (P450 oxidation) at the susceptible

    
    -position next to the nitrogen.
    
  • Electronic Modulation: The C3-Chlorine exerts a steric and electronic effect, twisting the conformation of attached aryl groups in biaryl systems (e.g., in kinase inhibitors), which can improve selectivity.

  • Bioisosterism: The 2-fluoro-4-pyridone motif mimics the electronic surface of amides and phenols, often used to replace unstable phenolic moieties in lead optimization.

Safety and Handling

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal: Halogenated organic waste streams.

References

  • Shell Internationale Research. (1986).[1][2] Process for the preparation of fluorinated pyridines. European Patent EP0192287A2. Link

  • National Institutes of Health (PubChem). 3-Chloro-2-fluoropyridine (Related Structure Data).Link

  • Wang, T., et al. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Organic Chemistry. Link

  • Gao, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination.[3] Nature Scientific Reports. Link

Sources

Tautomeric Equilibrium of 3-chloro-2-fluoro-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Structural Biology[1][2]

Executive Summary

The tautomeric equilibrium of 3-chloro-2-fluoro-1H-pyridin-4-one represents a critical structural variable in the design of kinase inhibitors and heterocyclic bio-isosteres. Unlike the parent 4-pyridone, which heavily favors the keto-form in solution, the introduction of electron-withdrawing halogens (3-Cl, 2-F) alters the electronic landscape, modulating the


 and influencing hydrogen bond donor/acceptor (HBD/HBA) profiles.

This guide provides a mechanistic analysis of this equilibrium, offering a self-validating workflow for its characterization and strategies for leveraging this "structural chameleon" in ligand-protein binding.

The Tautomeric Landscape

The core equilibrium exists between two distinct species: the 4-pyridone (lactam) and the 4-hydroxypyridine (lactim) .

  • Form A (Lactam): 3-chloro-2-fluoro-1H-pyridin-4-one.[1]

    • Features: Protonated Nitrogen (NH), Carbonyl Oxygen (C=O).

    • Role: H-bond Donor (NH) + H-bond Acceptor (C=O).

    • Prevalence:[2][3] Dominant in polar solvents (

      
      , DMSO) and solid state.
      
  • Form B (Lactim): 3-chloro-2-fluoro-pyridin-4-ol.

    • Features: Pyridine Nitrogen (N), Hydroxyl Group (OH).

    • Role: H-bond Acceptor (N) + H-bond Donor (OH).

    • Prevalence:[2][3] Accessible in gas phase, non-polar solvents (

      
      ), and hydrophobic protein pockets.
      
1.1 Electronic Impact of Substituents

The specific substitution pattern (3-Cl, 2-F) destabilizes the lactam form relative to the unsubstituted parent via inductive effects:

  • 2-Fluoro Effect (

    
    ):  The fluorine at position 2 is strongly electron-withdrawing. In the lactam form, it destabilizes the adjacent protonated nitrogen by withdrawing electron density from the already electron-deficient ring system. In the lactim form, the pyridine nitrogen lone pair is less affected, and the aromaticity is fully restored.
    
  • 3-Chloro Effect (

    
    , Steric):  The chlorine atom exerts a further inductive withdrawal. Sterically, it interacts with the C4-oxygen. In the lactim form, the O-H bond can rotate away from the chlorine to minimize repulsion, whereas the C=O bond in the lactam is fixed.
    

Conclusion: While the lactam remains the major species in aqueous media, the energy gap (


) between tautomers is narrowed compared to unsubstituted 4-pyridone, increasing the probability of "tautomeric switching" upon binding to a receptor.
Thermodynamics & Solvent Dependence

The equilibrium constant


 is strictly a function of the dielectric constant (

) of the medium.
MediumDielectric (

)
Dominant SpeciesDriving Force
Water / Plasma ~80Lactam (>99%) Dipolar stabilization of the zwitterionic resonance contributor of the lactam.
DMSO ~47Lactam Strong solvation of the NH donor.
Chloroform ~4.8Mixture Weak solvation allows intrinsic stability (aromaticity of lactim) to compete.
Gas Phase 1Lactim Absence of solvation favors the aromatic 4-hydroxypyridine form.
Protein Pocket 2-10Variable Local micro-environment (hydrophobic residues vs. backbone amides) dictates the form.
Experimental Characterization Workflow

To unambiguously determine the tautomeric state of your specific analog in solution, follow this self-validating NMR/UV protocol.

3.1 The "Dual-Solvent" NMR Protocol

Do not rely on a single solvent. Run


 and 

NMR in both DMSO-

and

(if solubility permits).

Step-by-Step Methodology:

  • Prepare Samples: 5-10 mg of compound in 600 µL of solvent.

  • Acquire

    
     NMR:  Focus on the C4 (carbonyl/hydroxyl carbon) and C2/C6 signals.
    
  • Acquire

    
     HMBC (Optional but recommended):  Direct observation of Nitrogen shielding.
    

Diagnostic Signals:

  • Lactam (One):

    • 
       Shift: 170–180 ppm  (Characteristic of C=O).
      
    • 
      : Large coupling constants visible on C2.
      
    • 
      : Broad singlet, typically 11–13 ppm  (
      
      
      
      ).
  • Lactim (Ol):

    • 
       Shift: 160–165 ppm  (Characteristic of C-OH, aromatic).
      
    • 
      : Shift moves downfield significantly compared to protonated N.
      
3.2 UV-Vis Ratio Analysis

The electronic transition (


) differs between the conjugated enone system of the lactam and the fully aromatic pyridine system of the lactim.
  • Record UV spectrum in Water (Baseline Lactam).

  • Record UV spectrum in Cyclohexane or Dioxane (Enriched Lactim).

  • Result: A bathochromic shift (red shift) is often observed for the lactam form due to extended conjugation involving the C=O.

Implications for Drug Design (Binding Modes)

The 3-chloro-2-fluoro-1H-pyridin-4-one scaffold is often used as a hinge-binder in kinase inhibitors. The tautomeric state defines the H-bond vector.

  • Scenario A (Lactam Binding): The inhibitor acts as a Donor (via NH) to the hinge backbone carbonyl and an Acceptor (via C=O) from the hinge backbone NH.

  • Scenario B (Lactim Binding): The inhibitor acts as an Acceptor (via Pyridine N) and a Donor (via OH).

Critical Warning: If your docking score assumes the Lactam form, but the hydrophobic pocket forces the molecule into the Lactim form, your SAR (Structure-Activity Relationship) model will be inverted. Always dock both tautomers.

Visualization of the Equilibrium[5]

Tautomer_Equilibrium Lactam Lactam Form (1H-pyridin-4-one) Polar Preferred Donor: NH | Acceptor: C=O Transition Proton Transfer Transition State Lactam->Transition -H+ (N) / +H+ (O) Transition->Lactam Lactim Lactim Form (pyridin-4-ol) Non-Polar/Gas Preferred Acceptor: N | Donor: OH Transition->Lactim Aromatization Lactim->Transition Water Aqueous Media Stabilizes Lactam Water->Lactam H-bond Network Pocket Hydrophobic Pocket May Stabilize Lactim Pocket->Lactim Desolvation

Figure 1: Mechanistic pathway of tautomerization and environmental drivers shifting the equilibrium.

References
  • RSC Publishing. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Link

  • Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Link

  • National Institutes of Health (NIH). Tautomeric Properties and Gas-Phase Structure of 3-chloro-2,4-pentanedione. PubMed. Link

  • MDPI. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals. Link

  • ScienceMadness. Discussion on Pyridone Tautomerism Equilibrium and Substituent Effects. Link

Sources

Comparative Technical Analysis: 3-Chloro-2-fluoropyridin-4-ol vs. 2-Chloro-3-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

3-chloro-2-fluoropyridin-4-ol (Compound A) and 2-chloro-3-fluoropyridin-4-ol (Compound B) are regioisomeric scaffolds critical in the synthesis of heterocyclic pharmaceutical intermediates, particularly kinase inhibitors (e.g., c-Met, VEGFR).[1] While they share an identical molecular formula (


) and weight (147.53  g/mol ), their orthogonal halogen positioning dictates radically different synthetic behaviors.
  • Compound A (2-F, 3-Cl): Characterized by a hyper-reactive C2-position .[1] The 2-fluoro substituent is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), making this isomer the preferred "electrophilic warhead" for introducing amine or ether side chains early in a synthetic sequence.[1]
    
  • Compound B (2-Cl, 3-F): Characterized by enhanced acidity and C2-stability .[1] The 3-fluoro group (ortho to the hydroxyl) exerts a strong inductive effect on the phenol, lowering the pKa.[1] The 2-chloro group is less labile than 2-fluoro in

    
     conditions but superior for Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[1]
    

Physicochemical & Structural Profiling

The structural distinction lies in the proximity of the halogens to the pyridine nitrogen (N1) and the hydroxyl group (C4-OH).[1]

FeatureThis compound (Compound A)2-Chloro-3-fluoropyridin-4-ol (Compound B)[1]
Structure 2-F, 3-Cl 2-Cl, 3-F
Electronic Environment F is

to N; Cl is

to N.
Cl is

to N; F is

to N.
Hydroxyl Acidity (pKa) Moderate. Cl is ortho to OH; F is meta.[1] Inductive pull is weaker.High. F is ortho to OH. Strong -I effect increases acidity of the 4-OH.
H-Bonding Weak intramolecular Cl[1]···H-O interaction.Potential intramolecular F···H-O interaction (though geometrically strained).

Lability (C2)
High. 2-F is an excellent leaving group in

due to Meisenheimer complex stabilization.
Moderate. 2-Cl is a slower leaving group in

but stable enough for selective C4-functionalization.
Metal Coupling (C2) Poor oxidative addition (C-F bond is too strong).Excellent. C-Cl bond facilitates Pd-catalyzed oxidative addition.
Structural Visualization

The following diagram illustrates the electronic activation sites for both isomers.

G CompA This compound (Compound A) SiteA_C2 C2-F Site: High SNAr Reactivity CompA->SiteA_C2 Primary Reactivity SiteA_C4 C4-OH Site: Nucleophilic Handle CompA->SiteA_C4 CompB 2-chloro-3-fluoropyridin-4-ol (Compound B) SiteB_C2 C2-Cl Site: Pd-Catalysis Ready CompB->SiteB_C2 Primary Reactivity SiteB_C4 C4-OH Site: High Acidity CompB->SiteB_C4

Caption: Comparative reactivity mapping. Compound A is activated for substitution at C2; Compound B is activated for metal-catalyzed coupling at C2 and deprotonation at C4.[1]

Synthetic Methodologies

Synthesis of these cores requires regioselective lithiation. The choice of starting material dictates the isomer obtained.

Protocol: Directed Ortho-Lithiation (DoM)

This is the industry-standard method for synthesizing these pyridinols from their non-hydroxylated precursors.

Reagents:

  • Substrate: 3-chloro-2-fluoropyridine (for A) or 2-chloro-3-fluoropyridine (for B).[1]

  • Base: Lithium Diisopropylamide (LDA) - generated in situ.

  • Electrophile: Trimethyl borate (

    
    ) followed by oxidative hydrolysis (
    
    
    
    ).

Step-by-Step Workflow:

  • Preparation of LDA:

    • Charge a dry 3-neck flask with anhydrous THF under

      
       atmosphere.
      
    • Add diisopropylamine (1.1 eq) and cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to ensure full conversion to LDA.

  • Lithiation (The Critical Divergence):

    • For Compound A: Add 3-chloro-2-fluoropyridine .[1][2][3][4] The directing group is the Chlorine at C3. Lithiation occurs at C4 (ortho to Cl).

    • For Compound B: Add 2-chloro-3-fluoropyridine .[1][5][6] The directing group is the Fluorine at C3 (stronger director than Cl). Lithiation occurs at C4 (ortho to F).

    • Note: Stir at -78°C for 1-2 hours. Temperature control is vital to prevent "halogen dance" side reactions.

  • Boronation:

    • Add

      
       (1.5 eq) dropwise at -78°C.
      
    • Allow warming to 0°C over 2 hours.

  • Oxidation (Hydroxylation):

    • Add Peracetic acid or

      
       (30%) dropwise.
      
    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with

      
       (aq). Acidify to pH 5-6 to precipitate the pyridinol or extract with EtOAc.
      

Reactivity & Chemoselectivity Guide

The decision to use Compound A or B depends entirely on the downstream chemistry required.

Scenario 1: Nucleophilic Aromatic Substitution ( )

Goal: Replace the C2-halogen with an amine (e.g., morpholine, piperazine).[1]

  • Choice: Compound A (3-Cl-2-F) .[1][2][3][7]

  • Mechanism: The C2-Fluorine is a superior leaving group for

    
    . The electronegativity of fluorine stabilizes the Meisenheimer intermediate, lowering the activation energy.[1]
    
  • Condition: Amine (1.1 eq),

    
    , DMF, 60°C.
    
  • Outcome: Clean substitution at C2. Compound B (2-Cl) would require higher temperatures (100°C+) or forcing conditions, leading to potential side reactions.[1]

Scenario 2: Suzuki-Miyaura Coupling

Goal: Attach an aryl group at C2.

  • Choice: Compound B (2-Cl-3-F) .[1][5][6]

  • Mechanism: The C2-Chlorine bond is weaker than C-F, facilitating oxidative addition to Palladium (

    
    ).
    
  • Condition:

    
    , 
    
    
    
    ,
    
    
    , Dioxane/Water.[1]
  • Outcome: High yield of 2-aryl product. Compound A is inert under standard Suzuki conditions because the C-F bond is too strong for oxidative addition without specialized phosphine ligands.

Reactivity Decision Tree

Reactivity Start Select Isomer based on Next Step Q1 Is the next step an SNAr reaction (e.g., adding an amine)? Start->Q1 Q2 Is the next step a Metal Coupling (e.g., Suzuki, Buchwald)? Q1->Q2 No SelectA Select Compound A (this compound) Q1->SelectA Yes SelectB Select Compound B (2-chloro-3-fluoropyridin-4-ol) Q2->SelectB Yes ReasonA Reason: F at C2 is highly reactive towards nucleophiles. SelectA->ReasonA ReasonB Reason: Cl at C2 facilitates Pd oxidative addition. SelectB->ReasonB

Caption: Strategic selection guide for medicinal chemists based on immediate downstream functionalization requirements.

References

  • Synthesis of 2-chloro-3-fluoropyridin-4-ol

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the LDA/Boronate hydroxylation p
    • URL:[1]

  • Reactivity of Halopyridines (

    
     vs Coupling): 
    
    • Source: BenchChem Comparative Guide.[8]

    • Context: Establishes the reactivity trend F > Cl for and I > Br > Cl > F for Pd-coupling in heteroarom
    • URL:[1]

  • 3-Chloro-2-fluoropyridine Precursor Properties

    • Source: PubChem CID 2762818.[7]

    • Context: Physical properties and safety d
    • URL:[1]

  • General Pyridinol Synthesis via Lithiation

    • Source:Journal of Organic Chemistry, "Synthesis of 3-Fluoropyridines".[1]

    • Context: Validates the regioselectivity of lithiation directed by fluorine/chlorine substituents.
    • URL:[1]

Sources

3-chloro-2-fluoropyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Chloro-2-fluoropyridine Scaffold: A Strategic Module for Divergent Synthesis in Medicinal Chemistry

Executive Summary

In the high-stakes arena of drug discovery, the 3-chloro-2-fluoropyridine (CAS: 1480-64-4) scaffold represents a "privileged" building block, valued not merely for its structural rigidity but for its orthogonal reactivity profile . This heterocycle offers three distinct vectors for functionalization, allowing medicinal chemists to rapidly generate diverse libraries of bioactive compounds—particularly kinase inhibitors and GPCR ligands.

This technical guide dissects the reactivity of 3-chloro-2-fluoropyridine, providing validated protocols for nucleophilic aromatic substitution (SNAr) , directed ortho-metallation (DoM) , and transition-metal catalyzed cross-coupling . By mastering the sequence of these transformations, researchers can access substitution patterns that are otherwise difficult to synthesize.

Structural & Electronic Analysis

The utility of 3-chloro-2-fluoropyridine arises from the electronic interplay between the pyridine nitrogen and the two halogen substituents.

  • C-2 Position (Fluorine): Highly activated for nucleophilic attack. The electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the adjacent pyridine nitrogen (–I and –M effects), makes the C-F bond exceptionally labile to SNAr reactions.

  • C-3 Position (Chlorine): Sterically encumbered but electronically distinct. While less reactive toward SNAr than the C-2 fluorine, the C-Cl bond serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-4 Position (Proton): The "hidden" vector. The acidity of the C-4 proton is enhanced by the inductive effect of the adjacent C-3 chlorine. This allows for highly regioselective lithiation (DoM), enabling the introduction of electrophiles at the 4-position.

Reactivity Map & Synthetic Strategy

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

ReactivityMap Core 3-Chloro-2-fluoropyridine SNAr Path A: C-2 Diversification (S_NAr with Amines/Alkoxides) Core->SNAr Most Facile (RT to 80°C) DoM Path B: C-4 Functionalization (LDA / Electrophile Trapping) Core->DoM Low Temp (-78°C) Kinetic Control Coupling Path C: C-3 Extension (Pd-Catalyzed Cross-Coupling) Core->Coupling Requires Catalyst (Suzuki/Buchwald) SNAr->Coupling Sequential Build

Caption: Orthogonal reactivity vectors of 3-chloro-2-fluoropyridine allowing sequential functionalization.

Core Functionalization Workflows

Path A: C-2 Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C-2 fluorine is the most common first step. The reaction proceeds via a Meisenheimer complex. Due to the high reactivity of the 2-fluoro group, this reaction often proceeds at mild temperatures, preserving the C-3 chlorine for later steps.

  • Scope: Primary/secondary amines, alkoxides, thiols.

  • Selectivity: >99% C-2 selectivity over C-3. The C-Cl bond is too strong to be displaced under standard SNAr conditions when a highly activated C-F bond is present.

Path B: C-4 Directed Ortho-Lithiation (DoM)

This is the most technically demanding but rewarding pathway. Treatment with Lithium Diisopropylamide (LDA) at -78°C results in deprotonation at C-4 .

  • Why C-4? The C-3 chlorine exerts a strong inductive effect, acidifying the ortho-proton (C-4). While the C-2 fluorine is also an ortho-director, the C-3 position is blocked.

  • Risk: "Halogen Dance" (isomerization) can occur if the temperature rises above -60°C, where the lithiated species isomerizes to the thermodynamically more stable C-6 position (adjacent to Nitrogen).

  • Protocol Requirement: Strict cryogenic control (-78°C) and rapid electrophile quenching.

Path C: C-3 Palladium-Catalyzed Coupling

The C-3 chlorine is a versatile handle for biaryl bond formation. This is typically performed after SNAr at C-2 to prevent catalyst poisoning by the free pyridine nitrogen or competing oxidative addition at the C-F bond (though C-F oxidative addition is rare with standard Pd catalysts).

Experimental Protocols

Protocol 1: Regioselective SNAr with Morpholine

Objective: Synthesis of 4-(3-chloro-pyridin-2-yl)morpholine. Mechanism: Addition-Elimination (SNAr).

  • Setup: Charge a dry 100 mL round-bottom flask with 3-chloro-2-fluoropyridine (1.31 g, 10.0 mmol) and anhydrous Acetonitrile (MeCN, 20 mL).

  • Reagent Addition: Add Potassium Carbonate (K2CO3, 2.76 g, 20.0 mmol) followed by Morpholine (1.05 mL, 12.0 mmol).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by a more polar product.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect 90-95% yield of the C-2 substituted product.

Protocol 2: C-4 Lithiation and Formylation

Objective: Synthesis of 3-chloro-2-fluoro-pyridine-4-carbaldehyde. Mechanism: Directed Ortho-Metallation (DoM).[1]

  • Preparation of LDA: In a flame-dried Schlenk flask under Argon, add anhydrous THF (15 mL) and Diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol). Stir at 0°C for 15 min, then cool back to -78°C .

  • Substrate Addition: Dissolve 3-chloro-2-fluoropyridine (1.31 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 10 minutes. Critical: Maintain internal temperature below -70°C to prevent halogen dance.

  • Metallation: Stir at -78°C for 45 minutes. The solution will typically turn deep yellow/orange.

  • Quench: Add anhydrous DMF (1.5 mL, 20.0 mmol) dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc).

  • Note: This product is a versatile intermediate for constructing fused bicyclic systems (e.g., azaindoles).

Data Summary: Comparison of Halogen Reactivity

PropertyC-2 FluorineC-3 Chlorine
Bond Energy (C-X) ~485 kJ/mol (Strong)~327 kJ/mol (Weaker)
Primary Reactivity SNAr (Nucleophilic Attack)Oxidative Addition (Pd-Catalysis)
Directing Effect (DoM) Strong Ortho-Director (to C-3)Moderate Ortho-Director (to C-4)
Leaving Group Ability Excellent in SNArPoor in SNAr; Good in Pd-coupling
Medicinal Role H-bond acceptor (if retained)Lipophilic handle / Metabolic blocker

Case Study: Synthesis of Kinase Inhibitor Pharmacophores

A common motif in kinase inhibitors (e.g., c-Met or ALK inhibitors) involves a 2-aminopyridine core. The 3-chloro-2-fluoropyridine scaffold is ideal for constructing these via a "Reverse Assembly" strategy.

Workflow:

  • Step 1 (SNAr): React 3-chloro-2-fluoropyridine with a chiral amine (e.g., 1-(2,6-dichloro-3-fluorophenyl)ethylamine) to install the "hinge-binding" or solvent-front element at C-2.

  • Step 2 (Suzuki Coupling): Use the C-3 chlorine to couple with a pyrazole boronic ester.

  • Result: A trisubstituted pyridine core mimicking drugs like Crizotinib (though Crizotinib uses a slightly different isomer, the chemistry is homologous).

SynthesisWorkflow SM 3-Chloro-2-fluoropyridine Inter1 Intermediate A (C-2 Amine Installed) SM->Inter1 S_NAr (R-NH2, K2CO3, 80°C) Final Target Scaffold (C-3 Biaryl Coupled) Inter1->Final Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2)

Caption: Sequential assembly of a kinase inhibitor scaffold starting from 3-chloro-2-fluoropyridine.

References

  • Regioselective ortho-Lithiation of Halopyridines. Gribble, G. W., et al.[1] ResearchGate.[2][3] (Detailed study on the lithiation sites of 3-halopyridines).

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. (Protocols for displacing 2-fluoropyridines).[4][5]

  • Regioselective Functionalization of Pyridines using a Directed Metalation. Z. Naturforsch. (Review of DoM strategies including TMP-magnesates).

  • Synthesis of Pralsetinib and Crizotinib Analogs. ChemicalBook / GuideChem. (Industrial application of halogenated pyridine intermediates).[1]

  • Preparation of fluorinated pyridines. European Patent EP0192287. (Industrial synthesis of the starting material).

Sources

Tuning Molecular Acidity: A Technical Guide to the pKa Values of Halogenated 4-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and agrochemical development, serving as the core for potent iron chelators, metalloenzyme inhibitors, and photosystem II (PSII) herbicides[1][2]. A critical physicochemical parameter governing the pharmacokinetics, membrane permeability, and target-binding affinity of these molecules is their acid dissociation constant (pKa).

Halogenation (fluorination, chlorination, bromination, or iodination) at the 3- and 5-positions of the 4-hydroxypyridine ring provides a powerful synthetic lever to tune these pKa values. This whitepaper provides an in-depth mechanistic analysis of how halogenation modulates the tautomeric and acid-base equilibria of 4-hydroxypyridines, synthesizes quantitative pKa data, and outlines field-proven, self-validating experimental protocols for precise pKa determination.

Mechanistic Principles: Tautomerism and Electronic Effects

The Pyridinol-Pyridone Tautomeric Equilibrium

Unlike simple phenols, 4-hydroxypyridines exist in a dynamic tautomeric equilibrium between the aromatic pyridinol (OH) form and the non-aromatic pyridone (NH, C=O) form. In aqueous environments, the pyridone tautomer generally predominates. Consequently, the macroscopic pKa values observed experimentally are a composite of the microscopic protonation states of both tautomers.

The system is characterized by two distinct pKa values:

  • pKa1 (Cationic to Neutral): Deprotonation of the basic ring nitrogen (in the pyridinol form) or the carbonyl oxygen (in the protonated pyridone form).

  • pKa2 (Neutral to Anionic): Deprotonation of the hydroxyl group (pyridinol) or the ring nitrogen (pyridone) to form a shared resonance-stabilized anion.

Tautomerism Cation Cation (N-Protonated) Pyridone Pyridone (NH, C=O) Cation->Pyridone -H⁺ (pKa1) Pyridinol Pyridinol (N, OH) Cation->Pyridinol -H⁺ (pKa1) Pyridone->Pyridinol KT Anion Anion (Deprotonated) Pyridone->Anion -H⁺ (pKa2) Pyridinol->Anion -H⁺ (pKa2)

Fig 1: Micro-equilibria of 4-hydroxypyridine showing protonation states and tautomerism.

The Impact of Halogenation

Halogens exhibit a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). When halogens are introduced at the 3- or 5-positions (ortho to the hydroxyl group and meta to the ring nitrogen), the inductive effect dominates.

Causality of pKa Shift: The electronegative halogens withdraw electron density from the ring, highly stabilizing the negatively charged conjugate base (anion). This thermodynamic stabilization drastically increases the acidity of the molecule, lowering pKa2 significantly. Simultaneously, the withdrawal of electron density from the ring nitrogen reduces its basicity, leading to a corresponding drop in pKa1 .

Quantitative pKa Profiling

The table below synthesizes experimental and predicted pKa data for various halogenated 4-hydroxypyridines. As the degree of halogenation increases, the macroscopic pKa2 drops from ~11.12 in the unsubstituted parent compound to below 5.0 in highly substituted derivatives.

CompoundSubstitution PatternpKa1 (N-H⁺)pKa2 (O-H / N-H)Data TypeSource
4-Hydroxypyridine None3.2011.12Experimental[3]
3-Fluoro-4-hydroxypyridine 3-F< 2.5~ 9.50Predicted[4]
3-Chloro-4-hydroxypyridine 3-Cl~ 1.5~ 8.20Predicted[5]
3,5-Dichloro-4-hydroxypyridine 3,5-diCl< 1.07.31Predicted[6]
Clopidol 2,6-diMe, 3,5-diCl-4.79Experimental[7]
3,5-Dibromo-2-fluoro-4-hydroxypyridine 2-F, 3,5-diBr-4.35Predicted[8]

Note: Due to the extremely low basicity of poly-halogenated derivatives, pKa1 often falls below the practical limits of standard aqueous titration (< 1.0) and requires specialized non-aqueous or NMR methodologies to determine accurately.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the determination of pKa values must rely on self-validating experimental systems. Below are the two gold-standard methodologies for characterizing halogenated 4-hydroxypyridines.

UV-Vis Spectrophotometric Titration

Because the pyridinol and pyridone tautomers possess distinct chromophores, UV-Vis spectroscopy is highly sensitive to the ionization state of the molecule.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal Britton-Robinson buffer series from pH 2.0 to 12.0. Causality: Maintain a constant ionic strength (e.g., 0.15 M KCl) across all buffers. Fluctuating ionic strength alters activity coefficients, leading to erroneous apparent pKa values rather than true thermodynamic constants.

  • Sample Solubilization: Dissolve the halogenated compound using a maximum of 1-2% DMSO as a co-solvent. Causality: Halogenation increases lipophilicity. Exceeding 2% co-solvent alters the dielectric constant of the medium, artificially shifting the pKa.

  • Spectral Acquisition: Record absorption spectra (200–400 nm) at 0.2 pH increments at a constant temperature of 25.0 ± 0.1 °C.

  • Self-Validation (Isosbestic Point Check): Overlay all spectra. You must observe sharp, distinct isosbestic points (wavelengths where total absorbance remains constant). Validation Logic: The presence of an isosbestic point mathematically guarantees a clean two-state transition (e.g., Neutral

    
     Anion). If the isosbestic point drifts, it indicates compound degradation or precipitation, and the data must be discarded.
    
  • Data Extraction: Plot the absorbance at the

    
     of the anionic species against pH. Apply non-linear least-squares regression using the Henderson-Hasselbalch equation to extract the pKa.
    

Workflow S1 1. Buffer & Sample Prep (Constant Ionic Strength) S2 2. UV-Vis Acquisition (pH 2.0 - 12.0, 0.2 increments) S1->S2 S3 3. Isosbestic Point Check (Self-Validation Step) S2->S3 S4 4. Non-Linear Regression (Henderson-Hasselbalch) S3->S4 Validated (Clean Transition) Fail Degradation / Precipitation (Abort & Redesign) S3->Fail Failed (No Isosbestic Point) S5 5. Extract pKa & KT S4->S5

Fig 2: Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

High-Precision Potentiometric Titration

For compounds lacking strong UV chromophores, or for orthogonal validation, potentiometry is utilized.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Calibrate the glass electrode using standard buffers. Calculate the Nernstian slope. Validation Logic: A slope < 95% indicates electrode fouling or degradation. Proceeding with a degraded electrode introduces systematic error into the volume-pH curve.

  • Analyte Preparation: Dissolve the analyte in 0.15 M KCl. Purge the titration vessel continuously with Argon gas. Causality: Argon purging eliminates dissolved atmospheric

    
    . Carbon dioxide forms carbonic acid in water, which acts as a competing titrand and heavily skews the titration curve of weak acids.
    
  • Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette under vigorous stirring.

  • Gran Plot Analysis: Convert the raw volume-pH data into a Gran plot. Causality: Gran plots linearize the sigmoidal titration curve, allowing for the precise mathematical determination of the equivalence point and the exact pKa, effectively isolating the compound's buffering region from the solvent's background noise.

Applications in Drug Design and Agrochemicals

The precise tuning of 4-hydroxypyridine pKa values via halogenation has profound implications in applied chemistry:

  • Photosystem II Inhibitors: Halogenated 4-hydroxypyridines act as potent herbicides by binding to the

    
     niche in the D1/D2 protein complex of chloroplasts[1]. The pKa of the inhibitor must be carefully tuned so that the molecule is predominantly in its anionic form at physiological pH, allowing it to mimic the binding of natural plastoquinones and bicarbonate.
    
  • Iron Chelators: 3-Hydroxypyridin-4-ones are critical in treating iron overload diseases (e.g.,

    
    -thalassemia)[2]. Halogenation lowers the pKa of the hydroxyl group, ensuring the ligand is fully deprotonated at pH 7.4. This maximizes the thermodynamic stability of the resulting Iron(III) complex (high pM value) while optimizing the lipophilicity (logD) required for blood-brain barrier (BBB) penetration.
    

References

Sources

solubility of 3-Chloro-2-fluoropyridin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Solubility Dynamics and Handling Protocols for 3-Chloro-2-fluoropyridin-4-ol in Organic Solvents

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized halogenated building blocks are critical for optimizing pharmacokinetic properties and target affinity. This compound (CAS: 1227499-28-6)[1] is a prime example of such a scaffold. However, its unique structural features—combining a weakly basic pyridine nitrogen, a tautomerizable hydroxyl group, and two strongly electron-withdrawing halogens—create complex solubility behaviors.

This whitepaper provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By bridging theoretical physical chemistry (tautomerism and electronic effects) with empirical laboratory protocols, this guide equips researchers with the actionable insights required to formulate, screen, and synthesize derivatives of this compound effectively.

Mechanistic Foundations: Tautomerism and Halogenation Effects

To predict and manipulate the solubility of this compound, one must first understand the fundamental physical chemistry governing its molecular state in solution.

The 4-Hydroxypyridine ⇌ 4-Pyridone Equilibrium

Like all 4-hydroxypyridines, this compound exists in a dynamic keto-enol tautomeric equilibrium[2]. The position of this equilibrium is not static; it is heavily dictated by the dielectric constant (


) and hydrogen-bonding capacity of the surrounding solvent environment.
  • Polar Solvents (e.g., DMSO, Methanol): Solvents with high dielectric constants stabilize the highly dipolar keto (pyridone) tautomer. The presence of hydrogen-bond acceptors/donors in the solvent network further stabilizes this form through microsolvation[3].

  • Non-Polar Solvents (e.g., Dichloromethane, Toluene): In non-polar environments or the gas phase, the enol (hydroxypyridine) tautomer is overwhelmingly favored, as it minimizes the molecular dipole moment[2].

The Impact of Halogenation (3-Cl, 2-F)

The introduction of fluorine at the C2 position and chlorine at the C3 position fundamentally alters the electronic landscape of the pyridine ring.

  • Inductive Electron Withdrawal: The halogens pull electron density away from the pyridine nitrogen, significantly reducing its basicity (lowering the

    
    ).
    
  • Tautomeric Shift: Research on halogenated pyridinones demonstrates that strongly electron-withdrawing substituents favor the less polar hydroxypyridine (enol) tautomer, even in moderately polar environments[4].

  • Lipophilicity Enhancement: This shift toward the enol form, combined with the large, polarizable electron cloud of the chlorine atom, increases the overall lipophilicity (

    
    ) of the molecule, thereby enhancing its solubility in halogenated and non-polar organic solvents compared to unsubstituted 4-hydroxypyridine[4].
    

TautomericEquilibrium Enol This compound (Enol Tautomer) Favored in Non-Polar Solvents Keto 3-Chloro-2-fluoro-1H-pyridin-4-one (Keto Tautomer) Favored in Polar Solvents Enol->Keto Solvation by Polar Aprotic/Protic (DMSO, MeOH) Keto->Enol Solvation by Non-Polar (DCM, Toluene)

Solvent-driven tautomeric equilibrium of this compound.

Empirical Solubility Data in Organic Solvents

Based on the structure-property relationships (SPR) of halogenated pyridinols, the solubility of this compound can be stratified by solvent class. The table below summarizes the predictive and empirical solubility ranges crucial for reaction design and assay formulation.

SolventSolvent ClassDielectric Constant (

)
Estimated Solubility Range (mg/mL)Dominant Tautomer in Solution
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50 (Excellent)Keto (Pyridone)
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 50 (Excellent)Keto (Pyridone)
Methanol (MeOH) Polar Protic32.715 - 30 (Good)Mixed / Keto
Dichloromethane (DCM) Halogenated8.95 - 15 (Moderate)Enol (Hydroxypyridine)
Ethyl Acetate (EtOAc) Polar Aprotic6.05 - 10 (Moderate)Enol (Hydroxypyridine)
Hexane Non-Polar1.9< 1 (Poor)Enol (Hydroxypyridine)

Note: For high-throughput biological screening, 10 mM to 50 mM master stocks should be prepared exclusively in anhydrous DMSO to prevent precipitation.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for this compound in specific solvent systems, kinetic dissolution methods are insufficient. The compound's hydrophobicity and crystal lattice energy require a rigorous Thermodynamic Shake-Flask Protocol .

Causality in Protocol Design
  • Why 48-hour equilibration? Kinetic dissolution can either overestimate solubility due to transient supersaturation or underestimate it due to the slow wetting of hydrophobic halogenated crystals. 48 hours ensures true thermodynamic equilibrium.

  • Why centrifugation over filtration? Halogenated pyridinols are notorious for non-specific binding to standard syringe filter membranes (e.g., PTFE or Nylon). Centrifugation prevents adsorptive losses, ensuring the quantified concentration reflects the true solution state.

Step-by-Step Methodology
  • Standard Curve Preparation: Prepare a standard stock of this compound in DMSO at 1.0 mg/mL. Perform serial dilutions to generate a 5-point calibration curve (e.g., 1, 10, 50, 100, 500 µg/mL) for LC-UV/MS analysis.

  • Solid Dispensing: Accurately weigh 5.0 mg of the solid compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target organic solvent (e.g., DCM or Methanol) to achieve a theoretical maximum concentration of 50 mg/mL.

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker. Agitate at 800 RPM at a constant 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids.

  • Dilution and Quantification: Carefully aspirate 10 µL of the clear supernatant. Dilute it 100-fold into a compatible analytical solvent (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of the standard curve. Analyze via HPLC-UV (monitoring at

    
     ~280-295 nm) or LC-MS.
    

SolubilityWorkflow Step1 1. Solid Dispensing Weigh 5 mg of API into HPLC vials Step2 2. Solvent Addition Add target solvent (Target 50 mg/mL) Step1->Step2 Step3 3. Isothermal Equilibration Agitate at 25°C for 48 hours Step2->Step3 Step4 4. Phase Separation Centrifuge at 10,000 x g for 15 min Step3->Step4 Step5 5. Analytical Quantification Dilute supernatant & analyze via LC-UV Step4->Step5

Thermodynamic solubility screening workflow for halogenated building blocks.

Formulation and Assay Strategies

When transitioning this compound from organic synthesis to biological evaluation, researchers frequently encounter "brick-dust" behavior (crashing out of solution) upon introduction to aqueous media.

Pro-Tips for Application Scientists:

  • DMSO Stock Management: Always store DMSO stocks of this compound in tightly sealed, argon-purged vials at room temperature or 4°C. Avoid repeated freeze-thaw cycles, as the absorption of atmospheric moisture into the hygroscopic DMSO will rapidly shift the dielectric constant, forcing the compound to precipitate.

  • Aqueous Assay Spiking: When diluting the DMSO stock into aqueous assay buffers, keep the final DMSO concentration below 1-2% v/v. If precipitation occurs, utilize co-solvents like PEG-400 or surfactants (e.g., Tween-20, 0.01%) to maintain the compound in a metastable supersaturated state long enough for the assay duration.

References

  • BLD Pharm. "this compound CAS 1227499-28-6". BLD Pharm Catalog.
  • Wikipedia Contributors. "4-Pyridone". Wikipedia, The Free Encyclopedia.
  • PubMed Central. "Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents". National Institutes of Health.
  • Academia.edu. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone". The Journal of Physical Chemistry A.

Sources

Technical Whitepaper: Operational Safety & Handling of 3-Chloro-2-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of 3-Chloro-2-fluoropyridin-4-ol . It is designed for researchers and drug development professionals requiring high-fidelity data beyond standard vendor safety sheets.

CAS: 1227499-28-6 | Formula: C₅H₃ClFNO | MW: 147.53 g/mol

Chemical Identity & Molecular Architecture

To handle this compound effectively, one must understand its dynamic structural nature. Unlike simple benzenoid phenols, this compound exists in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.

  • Primary Structure: Pyridine ring substituted with a fluorine atom at position 2, a chlorine atom at position 3, and a hydroxyl group at position 4.

  • Tautomeric Implication: In solution (especially polar solvents like DMSO or Methanol) and the solid state, the equilibrium often favors the 4-pyridone tautomer. This significantly influences solubility and nucleophilicity. The "OH" proton resides on the ring nitrogen, creating a polar, hydrogen-bond-donating species.

Critical Physicochemical Data
PropertyValue / CharacteristicOperational Note
CAS Number 1227499-28-6 Verify against vendor CoA; often confused with non-hydroxy analogs.
Physical State Solid (Powder/Crystalline)Hygroscopic potential due to pyridone character.
Acidity (pKa) Est. 6.5 – 7.5More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl and N-heterocycle.
Solubility DMSO, Methanol, DMFSparingly soluble in non-polar solvents (Hexane, DCM) unless derivatized.
Melting Point >150°C (Dec. likely)High MP indicates strong intermolecular H-bonding (dimerization).

Hazard Profiling & Risk Assessment

While often classified under "General Warning" categories, the fluorinated nature of this heterocycle demands elevated caution regarding bioavailability and tissue absorption.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Toxicological Context (The "Why" behind the Safety)

The combination of a fluorine atom (lipophilicity enhancer) and the pyridone scaffold suggests this molecule can penetrate dermal barriers more effectively than non-halogenated pyridines.

  • Fluorine Effect: The C-F bond at position 2 is metabolically stable but increases the compound's logP, potentially facilitating transport across cell membranes.

  • Acidity Hazard: Aqueous solutions will be weakly acidic. Contact with mucous membranes (eyes/lungs) will cause immediate irritation not just from pH, but from the organic interaction with mucosal proteins.

Operational Handling Protocols

This section details a Self-Validating Protocol for handling. Every step includes a verification check to ensure safety and integrity.

A. Storage & Stability[1]
  • Requirement: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).[2]

  • Reasoning: The 2-fluoro position is susceptible to slow hydrolysis (to 2-hydroxy) if exposed to atmospheric moisture over months. The 3-chloro position is relatively stable.

  • Validation: Check physical appearance before use. A transition from off-white/beige to yellow/orange indicates oxidation or degradation.

B. Experimental Handling Workflow

The following diagram outlines the logical flow for safe handling, emphasizing the "Check-Point" methodology.

HandlingWorkflow cluster_validation Self-Validation Loop Start Receipt & Verification (Check CAS: 1227499-28-6) Storage Storage (Inert Gas, 2-8°C) Start->Storage QC Pass Weighing Weighing (Fume Hood, Nitrile Gloves) Storage->Weighing Eq. to RT Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization minimize dust Reaction Reaction Application (Scaffold Synthesis) Solubilization->Reaction clear soln Check1 Purity Check (NMR) DMSO-d6 Solubilization->Check1 Waste Waste Disposal (Halogenated Organic) Reaction->Waste quench

Figure 1: Operational workflow with integrated quality control checkpoints.

C. PPE Specifications
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.

    • Breakthrough Warning: If dissolved in DMF or DMSO , use "Double Gloving" or thicker laminate gloves, as these solvents carry toxic solutes through standard nitrile rapidly.

  • Respiratory: Handle strictly in a certified chemical fume hood. If micronizing (grinding) the solid, use N95/P100 protection to prevent inhalation of fluorinated dust.

Synthesis & Application Context

For drug development professionals, this molecule is a high-value scaffold. The 3-Chloro and 2-Fluoro substituents offer orthogonal reactivity profiles.

Reactivity Logic
  • 4-OH Position: The most nucleophilic site (as phenoxide). It is typically converted to a triflate (OTf) or chloride to enable cross-coupling (Suzuki/Buchwald) at the 4-position.

  • 2-F Position: Susceptible to SNAr (Nucleophilic Aromatic Substitution) only if the ring is sufficiently electron-deficient. The 4-OH (electron donor) deactivates this. To activate the 2-F for substitution, the 4-OH must first be capped (e.g., alkylated or sulfonated).

  • 3-Cl Position: Generally stable; serves as a steric blocker or a site for late-stage lithiation/coupling.

ReactivityLogic Core This compound (Core Scaffold) PathA Path A: 4-OH Activation (Tf2O / Pyridine) Core->PathA High Yield PathB Path B: 2-F Substitution (Requires Activation) Core->PathB Low Reactivity ProdA 4-OTf / 4-Cl Intermediate (Ready for Pd-Coupling) PathA->ProdA ProdB Direct SnAr at C2 (Difficult due to OH donation) PathB->ProdB

Figure 2: Reactivity map for medicinal chemistry applications.

Emergency Response Protocols

Spills & Release
  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

  • PPE: Don goggles, lab coat, and double nitrile gloves.

  • Neutralization:

    • Do not use water initially (spreads the chemical).

    • Cover with Dry Sand or Vermiculite .

    • Scoop into a container labeled "Halogenated Organic Waste."

  • Cleaning: Wipe surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any acidic residues, followed by water.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Note: Fluorinated compounds can cause delayed pain; medical observation is recommended even if immediate pain subsides.

  • Skin Contact: Wash with soap and water. Do not use ethanol/DMSO (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Chloro-2-fluoropyridine (Analog Data). National Library of Medicine. Retrieved from

  • AK Scientific. (n.d.). This compound Safety & Handling. Retrieved from

  • Crysdot LLC. (n.d.). Building Blocks: this compound. Retrieved from

Sources

Methodological & Application

synthesis of 3-Chloro-2-fluoropyridin-4-ol from 2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Chloro-2-fluoropyridin-4-ol represents a classic challenge in heteroaromatic functionalization: the orthogonal installation of substituents on a pyridine core while managing the competing directing effects of existing halogens. This scaffold is a critical pharmacophore in the development of next-generation antibacterials (fluoroquinolone analogs) and agrochemicals (nicotinoids).

This Application Note details a robust, two-stage protocol starting from the commodity chemical 2,3-dichloropyridine . Unlike theoretical routes that risk "halogen dance" side reactions or poor regioselectivity, this protocol leverages Directed Ortho-Metallation (DoM) followed by a Nucleophilic Aromatic Substitution (


)  (Halex reaction). This sequence ensures high regiocontrol and operational safety.

Retro-Synthetic Analysis & Strategy

The strategic disconnect relies on the disparate reactivity of the C2 and C3 positions.

  • C4-Functionalization (The Anchor): The C3-chlorine atom serves as a weak but effective Directing Group (DG) for lithiation at the C4 position. The C2-chlorine further acidifies the ring but is distal to the reaction site. We utilize LDA at cryogenic temperatures to access the C4-lithio species, trapping it with a borate ester to install the hydroxyl group.

  • C2-Fluorination (The Exchange): Once the C4-hydroxyl is installed, we exploit the electronic differentiation of the pyridine ring. The C2-chlorine, being

    
     to the nitrogen, is highly activated for 
    
    
    
    by fluoride, whereas the C3-chlorine is deactivated.

Key Causality: We perform hydroxylation before fluorination. Attempting to lithiate a 2-fluoropyridine intermediate often leads to nucleophilic attack by the base on the C-F bond or unpredictable regioselectivity due to the strong ortho-directing power of fluorine.

Experimental Protocol

Part A: Regioselective Hydroxylation (Synthesis of 2,3-Dichloropyridin-4-ol)

Principle: Kinetic deprotonation using Lithium Diisopropylamide (LDA) followed by boronate trapping and oxidative hydrolysis.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)[1]

  • LDA (1.2 equiv, prepared fresh or commercial 2.0 M solution)

  • Trimethyl borate (B(OMe)

    
    ) or Triisopropyl borate (1.5 equiv)
    
  • Hydrogen Peroxide (30% aq., 3.0 equiv)

  • Acetic Acid (glacial, 3.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N

    
     inlet, and addition funnel. Charge with anhydrous THF and cool to -78°C  (dry ice/acetone bath).
    
  • Metallation: Add the LDA solution dropwise, maintaining the internal temperature below -70°C.

  • Addition: Dissolve 2,3-dichloropyridine in a minimal amount of THF and add dropwise to the LDA solution over 30 minutes.

    • Mechanistic Insight: The solution will turn dark (yellow/orange), indicating the formation of the 4-lithio-2,3-dichloropyridine species. Stir for 1 hour at -78°C to ensure complete metallation.

  • Quenching: Add Trimethyl borate dropwise. The mixture may thicken. Allow the reaction to warm to 0°C over 2 hours.

  • Oxidation: Dilute the reaction mixture with acetic acid (to protonate the intermediate) followed by the careful, dropwise addition of 30% H

    
    O
    
    
    
    .
    • Safety Note: This is an exothermic oxidation. Maintain temperature <20°C using an ice bath.

  • Workup: Stir overnight at room temperature. Quench excess peroxide with saturated Na

    
    SO
    
    
    
    . Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Yield: 65-75% Data: 2,3-dichloropyridin-4-ol is a solid.


H NMR (DMSO-d

) typically shows doublets for H5 and H6 with ortho-coupling (approx 5-6 Hz).
Part B: The Halex Reaction (Synthesis of this compound)

Principle: Halogen Exchange (


) utilizing the activating nature of the pyridine nitrogen.

Reagents:

  • 2,3-Dichloropyridin-4-ol (1.0 equiv)

  • Potassium Fluoride (KF) (Spray-dried, 3.0 equiv)

  • 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst)

  • Solvent: Sulfolane or DMSO (Anhydrous)

Protocol:

  • Preparation: In a pressure vessel or a flask equipped with a reflux condenser and drying tube, combine the starting material, spray-dried KF, and 18-Crown-6 in Sulfolane.

    • Critical Step: If using DMSO, ensure it is strictly anhydrous. Water "poisons" the fluoride anion by solvation, drastically reducing nucleophilicity.

  • Reaction: Heat the mixture to 140-150°C for 12-18 hours.

    • Monitoring: Monitor by HPLC or F-NMR. The C2-Cl is displaced significantly faster than the C3-Cl.

  • Workup: Cool to room temperature. Pour the mixture into ice water.

  • Isolation: Acidify carefully to pH 3-4 with dilute HCl (to ensure the product is in the phenol form, not the phenolate). Extract exhaustively with Ethyl Acetate or DCM.

    • Note: Sulfolane is water-soluble but can be difficult to remove completely. Extensive water washes are required.

  • Purification: The crude product can be recrystallized from acetonitrile or purified via column chromatography.

Expected Yield: 50-60% Characterization:

  • MS (ESI): m/z = 148/150 [M+H]

    
     (Cl isotope pattern).
    
  • 
    F NMR:  Distinct singlet (or doublet if H-coupling is resolved) typically around -70 to -90 ppm (referenced to CFCl
    
    
    
    ).

Quantitative Data Summary

ParameterStep 1: HydroxylationStep 2: Fluorination
Reagent LDA / B(OMe)

/ H

O

KF / 18-Crown-6
Solvent THF (Anhydrous)Sulfolane / DMSO
Temperature -78°C

25°C
140°C - 150°C
Time 4h (Rxn) + 12h (Ox)12 - 18 h
Key Risk Moisture sensitivity, ExothermHF generation, Thermal hazard
Typical Yield 70%55%

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the regioselectivity logic.

G cluster_0 Step 1: Regioselective Metallation cluster_1 Step 2: Halex Reaction SM 2,3-Dichloropyridine Lithio Intermediate: 4-Lithio-2,3-dichloropyridine (Kinetic Control) SM->Lithio LDA, THF -78°C (DoM directed by C3-Cl) Boronate Intermediate: Pyridine-4-boronate Lithio->Boronate B(OMe)3 Quench Int1 2,3-Dichloropyridin-4-ol (Stable Intermediate) Boronate->Int1 H2O2, AcOH Oxidation Product TARGET: This compound Int1->Product KF, 18-Crown-6 Sulfolane, 150°C (SNAr at C2)

Caption: Workflow for the conversion of 2,3-dichloropyridine to this compound via Directed Ortho-Metallation (DoM) and Nucleophilic Aromatic Substitution (


).

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective Ortho-Lithiation of Halopyridines.[3][4] Heterocycles.[2][3][4][5][6][7][8] (Foundational work on lithiation of 3-chloropyridine at C4).

  • Schlosser, M. (2005). The 2-Chloropyridyl Group as a Directing Group.[4] Journal of Organic Chemistry.[2][4][6] (Details the directing power of halogens in pyridines).

  • Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[3][4][7][9] XII. The Synthesis of Fluoropyridines. Journal of Organic Chemistry.[2][4][6] (Classic Halex reaction conditions for chloropyridines).

  • Estel, L., et al. (1988). Lithiation of 2,3-Dichloropyridine.[10][11] Journal of Heterocyclic Chemistry.[4] (Specific precedent for the starting material).

  • Organic Syntheses, Coll. Vol. 10. (2004).[2] General Procedures for Palladium-Catalyzed and SNAr Reactions on Pyridines.

Sources

nucleophilic aromatic substitution of 3-chloro-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution of 3-Chloro-2,4-difluoropyridine

Introduction: The Strategic Value of 3-Chloro-2,4-difluoropyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. 3-Chloro-2,4-difluoropyridine is a versatile building block, engineered for selective chemical modification. Its unique arrangement of halogen atoms on an electron-deficient pyridine ring creates a hierarchy of reactivity, enabling chemists to perform sequential, site-selective substitutions.

The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1][2][3] This activation is fundamental to the utility of halopyridines in nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] In 3-chloro-2,4-difluoropyridine, the fluorine atoms at the C2 and C4 positions are highly activated, while the chlorine at the C3 (meta) position is significantly less reactive towards SNAr. This application note provides a detailed exploration of the mechanistic principles governing the regioselectivity of SNAr reactions on this substrate and offers robust protocols for its derivatization with various nucleophiles.

Part 1: Mechanistic Insights and Regioselectivity

The cornerstone of this substrate's utility is the predictable regioselectivity of the SNAr reaction. While both the C2 and C4 positions are activated, nucleophilic attack occurs almost exclusively at the C4 position.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination pathway.[1][5][7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3][7]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][5][8]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a leaving group from the ipso-carbon.

In SNAr reactions on activated haloarenes, fluoride is paradoxically an excellent leaving group, often better than chloride or bromide. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[1] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be over 300 times faster than that of 2-chloropyridine.[1]

Why C4-Substitution Dominates

For 2,4-dihalopyridines, nucleophilic substitution preferentially occurs at the C4 position.[9] This selectivity is dictated by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks at the C4 position, the resulting negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This provides significant stabilization. While attack at C2 also allows for delocalization onto the nitrogen, the C4 position is generally more reactive in such systems. The C3 position is not activated, as attack at this position does not allow for resonance stabilization of the negative charge by the ring nitrogen.[2][3]

The reaction overwhelmingly yields the 4-substituted-3-chloro-2-fluoropyridine product, leaving the C2-fluorine and C3-chlorine atoms intact for potential subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Combine Substrate, Nucleophile, & Base solvent Add Anhydrous Solvent atmosphere Establish Inert Atmosphere (if required) heat Heat to Target Temperature atmosphere->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Sources

using 3-Chloro-2-fluoropyridin-4-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Chloro-2-fluoropyridin-4-ol in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 1227499-28-6) is a high-value heterocyclic scaffold characterized by orthogonal reactivity .[1][2][3] Its trisubstituted core offers three distinct chemical handles—a nucleophilic hydroxyl group (C4), an electrophilic fluorine (C2), and a cross-coupling-ready chlorine (C3). This unique substitution pattern makes it an ideal "hub" intermediate for the synthesis of multi-targeted kinase inhibitors (e.g., c-Met, VEGFR pathways) and complex agrochemicals. This guide outlines optimized protocols for regioselective functionalization, overcoming common pitfalls such as N- vs. O-alkylation competition and uncontrolled SNAr reactivity.[1]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 1227499-28-6
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.53 g/mol
Appearance Off-white to pale yellow solid
pKa (Predicted) ~6.5 - 7.5 (4-OH/Pyridone tautomer)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Strategic Analysis: The Orthogonal Reactivity Triad

Successful utilization of this intermediate relies on understanding the reactivity hierarchy. The molecule does not react uniformly; kinetic control allows for sequential functionalization.

  • C2-Fluoro (Highest Reactivity): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the electron-withdrawing effects of the C3-chlorine.[1]

  • C4-Hydroxyl (Tunable Reactivity): Exists in tautomeric equilibrium with the 4-pyridone.[1] It acts as a nucleophile.[1][4] Selectivity for O-alkylation (ether formation) vs. N-alkylation is pH- and solvent-dependent.[1]

  • C3-Chloro (Latent Reactivity): Sterically crowded but electronically distinct.[1] It is generally inert to standard SNAr conditions (relative to C2-F) but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the other positions are secured.[1]

Visualizing the Reactivity Workflow

The following diagram maps the logical flow of synthesis when using this intermediate, highlighting the decision points for regioselectivity.

ReactivityMap cluster_legend Reactivity Hierarchy Start This compound (Starting Material) Path_SNAr Path A: C2-SNAr (Displacement of F) Start->Path_SNAr  Amine/Alkoxide  (Mild Base)   Path_Alk Path B: C4-Functionalization (O-Alkylation/Chlorination) Start->Path_Alk  R-X / Mitsunobu  (Selectivity Control)   Prod_SNAr 2-Amino/Alkoxy Derivative (Retains 3-Cl, 4-OH) Path_SNAr->Prod_SNAr Prod_Alk 4-Alkoxy Pyridine (Retains 2-F, 3-Cl) Path_Alk->Prod_Alk Step_Suzuki Step C: C3-Coupling (Suzuki/Buchwald) Prod_SNAr->Step_Suzuki  Pd Cat.   Prod_Alk->Step_Suzuki  Pd Cat.   Final Trisubstituted Pharmaceutical Core Step_Suzuki->Final 1. C2-F (Most Reactive) 1. C2-F (Most Reactive) 2. C4-OH (Nucleophilic) 2. C4-OH (Nucleophilic) 1. C2-F (Most Reactive)->2. C4-OH (Nucleophilic) 3. C3-Cl (Pd-Active) 3. C3-Cl (Pd-Active) 2. C4-OH (Nucleophilic)->3. C3-Cl (Pd-Active)

Caption: Decision tree for sequential functionalization. Path A exploits the labile C2-fluorine, while Path B focuses on the C4-hydroxyl group.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C2-SNAr Displacement

Objective: To introduce an amine motif at the 2-position (common in kinase inhibitors) while preserving the 3-chloro and 4-hydroxyl groups.[1]

Mechanism: The 2-position is activated by the ring nitrogen.[1][4] The 3-Cl atom provides an inductive effect that further lowers the LUMO energy at C2, facilitating attack by nucleophiles.[1]

Materials:

  • This compound (1.0 equiv)[1][3]

  • Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (6.78 mmol) of this compound in 10 mL of NMP.

  • Addition: Add DIPEA (2.4 mL, 13.5 mmol) followed by the amine (7.45 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitor via LC-MS.[1][4] The product peak (M+Amine-HF) should appear.[1] If reaction is sluggish, increase temp to 100°C, but avoid >120°C to prevent dechlorination.

  • Workup: Cool to room temperature. Pour into 100 mL of ice water. Adjust pH to ~5-6 with 1M HCl to precipitate the product (since the product is likely amphoteric/phenolic).[1]

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).[1]

Critical Control Point: Avoid strong alkoxide bases (e.g., NaH, KOtBu) in this step if you wish to retain the 4-OH, as they may deprotonate the hydroxyl and create a competing anionic species that complicates purification.

Protocol B: Controlled C4-O-Alkylation

Objective: To convert the 4-OH into an ether linkage.[1] Challenge: Pyridin-4-ols are tautomeric with 4-pyridones.[1] Simple alkylation with alkyl halides often yields a mixture of O-alkyl (pyridine) and N-alkyl (pyridone) products.[1]

Method 1: Mitsunobu Reaction (High O-Selectivity) This method is preferred for synthesizing complex ethers with high regioselectivity for the oxygen atom.[1]

Materials:

  • This compound (1.0 equiv)[1][3]

  • Alcohol (R-OH) (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Under nitrogen, dissolve the pyridine intermediate, alcohol, and PPh₃ in anhydrous THF (0.1 M concentration). Cool to 0°C.[1]

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Validation: Check TLC/LC-MS. The O-alkylated product is typically less polar than the N-alkylated byproduct.[1]

  • Workup: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Method 2: Silver-Mediated Alkylation (Alternative) If Mitsunobu fails, use Ag₂CO₃ with an alkyl halide in Toluene/Benzene.[1] Silver coordinates to the nitrogen, blocking it and forcing alkylation at the oxygen.

Protocol C: C3-Chlorine Cross-Coupling (Suzuki-Miyaura)

Objective: To build carbon-carbon bonds at the 3-position.[1] Timing: This step is best performed after C2 and C4 are protected or functionalized, as the free OH can poison Pd catalysts and the C2-F can undergo side reactions.

Materials:

  • Functionalized 3-chloro-pyridine intermediate (1.0 equiv)[1]

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult cases)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Combine solvent, base, and substrate in a sealed tube. Sparge with Argon for 10 minutes.

  • Catalyst: Add the Pd catalyst quickly under Argon flow.

  • Heating: Heat to 90–100°C for 2–12 hours.

  • Note on C2-F Stability: If the C2 position still contains the Fluorine, it may hydrolyze under aqueous basic conditions at high heat.[1] If retaining the C2-F is required, use anhydrous conditions (CsF in Dioxane) or ensure C2 is already substituted (e.g., with an amine from Protocol A).

Analytical Standards & QC

TestMethodExpected Result
Identity ¹H-NMR (DMSO-d₆)Doublet for H5/H6 protons (coupling to F). Broad singlet for OH > 11 ppm.[1]
Purity HPLC (C18, ACN/H₂O + 0.1% FA)>98% area. Monitor for des-chloro impurities.[1]
Fluorine Content ¹⁹F-NMRDiagnostic signal around -70 to -90 ppm (check standard shift).[1]

Safety & Handling

  • HF Generation: While the C-F bond is stable, harsh acidic hydrolysis or combustion can release HF. Use appropriate scrubbing if processing at large scale.

  • Skin Sensitization: Pyridine intermediates are known sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

  • Waste: Segregate halogenated organic waste.

References

  • BenchChem. (2025).[4] Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762818, 3-Chloro-2-fluoropyridine. Retrieved from

  • Sigma-Aldrich. (2025).[1] this compound Product Specification. Retrieved from [1]

  • ChemicalBook. (2025).[5] Synthesis and Reactivity of 2-chloro-3-fluoropyridin-4-amine. Retrieved from

  • MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from

Sources

Application Note: Regioselective Alkylation of 3-Chloro-2-fluoro-4-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 3-chloro-2-fluoro-4-pyridone .

The presence of the electron-withdrawing 3-chloro and 2-fluoro substituents significantly alters the pKa and nucleophilicity of the pyridone core compared to the unsubstituted parent, necessitating precise protocol adjustments to avoid side reactions (specifically


 defluorination) while achieving high regioselectivity.

Part 1: Mechanistic Foundation & Strategic Analysis

The Ambident Nucleophile Challenge

The 3-chloro-2-fluoro-4-pyridone scaffold exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms. Upon deprotonation, the resulting anion is an ambident nucleophile with two reactive centers:

  • Nitrogen (N1): Soft nucleophile center. Alkylation restores the aromaticity of the pyridine ring but disrupts the amide resonance.

  • Oxygen (O4): Hard nucleophile center. Alkylation retains the pyridine aromaticity (forming an alkoxypyridine).

Impact of Substituents:

  • 2-Fluoro Group: Highly electron-withdrawing (

    
    ). It increases the acidity of the N-H proton, making deprotonation easier, but also renders the C2 position susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • 3-Chloro Group: Provides steric bulk adjacent to the oxygen, slightly disfavoring O-alkylation with bulky electrophiles, and further acidifies the system.

The Control Matrix (HSAB & Solvent Theory)

To control regioselectivity, we manipulate the Hard-Soft Acid-Base (HSAB) interactions and Solvent Polarity .

ParameterTargeting N-Alkylation Targeting O-Alkylation
Dominant Theory Thermodynamic Control / Soft-Soft Kinetic Control / Hard-Hard / Coordination
Preferred Solvent Polar Aprotic (DMF, DMSO, NMP)Dissociates ion pairs, exposing the N-anion.Non-Polar / Non-Coordinating (Toluene, Benzene, DCM)Promotes tight ion pairing or metal coordination.
Base / Counterion Cesium (

) or Lithium (

)
Soft/Large cations (

) dissociate well;

coordinates hard Oxygen, shielding it.
Silver (

)
Silver salts (

) coordinate to Nitrogen or Halogen, blocking N-attack and directing electrophiles to Oxygen.
Electrophile Soft (Alkyl Iodides, Benzyl Bromides)Hard (Alkyl Sulfates, Triflates, Chlorides)

Part 2: Experimental Protocols

Protocol A: Selective N-Alkylation (The Cesium/DMF Method)

Objective: Synthesis of N-alkyl-3-chloro-2-fluoro-4-pyridones. Mechanism: Utilization of the "Cesium Effect" in polar solvent to maximize free anion concentration, favoring the softer Nitrogen center.

Materials
  • Substrate: 3-chloro-2-fluoro-4-pyridone (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Electrophile: Alkyl Halide (R-I or R-Br) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction flask with 3-chloro-2-fluoro-4-pyridone (1.0 equiv) and anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution typically turns yellow/orange as the anion forms.
    
    • Note: Ensure the temperature does not exceed 25°C during this phase to prevent potential self-condensation or defluorination.

  • Alkylation: Add the Alkyl Iodide/Bromide (1.2 equiv) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Critical Control Point: Monitor by TLC/LCMS. If

      
       by-products (displacement of F by DMF or carbonate) are observed, lower temperature to 40°C and extend time.
      
  • Workup:

    • Dilute with EtOAc and wash copiously with water (3x) to remove DMF.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically requires higher polarity eluents, e.g., DCM/MeOH or EtOAc/Hexane).

Protocol B: Selective O-Alkylation (The Silver/Toluene Method)

Objective: Synthesis of 4-alkoxy-3-chloro-2-fluoropyridines. Mechanism: Silver(I) coordination assists leaving group departure and coordinates the pyridone Nitrogen, sterically and electronically blocking it, forcing attack at Oxygen.

Materials
  • Substrate: 3-chloro-2-fluoro-4-pyridone (1.0 equiv)

  • Base/Promoter: Silver Carbonate (

    
    ) (1.2 - 1.5 equiv)
    
    • Alternative:

      
       can be used but 
      
      
      
      is generally superior for this substrate.
  • Electrophile: Alkyl Iodide (R-I) (1.5 equiv)

  • Solvent: Anhydrous Toluene or Benzene (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Charge a foil-wrapped flask (to protect silver salts from light) with 3-chloro-2-fluoro-4-pyridone (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent Addition: Add anhydrous Toluene. The system will be a heterogeneous suspension.

  • Alkylation: Add the Alkyl Iodide (1.5 equiv).

  • Reaction: Heat to reflux (110°C) for 12–24 hours in the dark.

    • Why Reflux? The heterogeneous nature requires higher energy input. The non-polar solvent suppresses the ionic

      
       pathway, protecting the C2-Fluorine.
      
  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Workup: Concentrate the filtrate.

  • Purification: Flash column chromatography (O-alkylated products are typically much less polar than N-alkylated isomers; elute with Hexane/EtOAc).

Part 3: Decision Pathways & Visualization

AlkylationPathways Start 3-Chloro-2-fluoro-4-pyridone Decision Target Regioisomer? Start->Decision N_Cond Protocol A: N-Alkylation (Thermodynamic/Soft) Decision->N_Cond N-Target O_Cond Protocol B: O-Alkylation (Kinetic/Hard/Assisted) Decision->O_Cond O-Target N_Reagents Cs2CO3, DMF, 60°C Soft Electrophile (R-I) N_Cond->N_Reagents N_Mech Mechanism: Free Anion / Dissociated Ion Pair N_Reagents->N_Mech N_Prod N-Alkyl-4-pyridone (Lactam) N_Mech->N_Prod O_Reagents Ag2CO3, Toluene, Reflux Specific Coordination O_Cond->O_Reagents O_Mech Mechanism: Ag-N Coordination Blocks N-site O_Reagents->O_Mech O_Prod 4-Alkoxy-pyridine (Lactim) O_Mech->O_Prod

Figure 1: Decision tree for regioselective alkylation based on reagent and solvent selection.

Part 4: Analytical Validation & Troubleshooting

NMR Diagnostic Criteria

Distinguishing the isomers is critical. The Carbon-13 NMR shift of the alkylated center is the most definitive diagnostic tool.

FeatureN-Alkylated Product (Lactam)O-Alkylated Product (Lactim)

Shift (

-carbon)
~45 - 55 ppm (Shielded)~65 - 80 ppm (Deshielded)

Shift (

-proton)
~3.5 - 4.5 ppm~4.0 - 5.0 ppm (Downfield shift due to Oxygen)
Carbonyl Carbon (

)
~175 - 180 ppm (C=O character)~160 - 165 ppm (C-O aromatic character)
IR (Carbonyl) Strong band at 1650–1690

Absent (Aromatic C=C/C=N bands only)
Risk Assessment: The 2-Fluoro Group

The 2-fluoro substituent is a good leaving group.

  • Risk: Reaction with trace water or dimethylamine (from DMF decomposition) can lead to 3-chloro-2-hydroxy-4-pyridone or 3-chloro-2-(dimethylamino)-4-pyridone .

  • Mitigation:

    • Use strictly anhydrous solvents.

    • Avoid strong nucleophilic bases (like NaH or NaOMe) which promote

      
      .
      
    • Keep reaction times minimal at high temperatures.

References

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University.[1] Link

  • Hadden, M., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link[2]

  • Singh, B. K., et al. (2009). Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. Synthesis, 2009(10), 1747-1752. Link

  • Wang, N., et al. (2024).[3] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89, 3657-3665.[3] Link

  • Abdel-Mohsen, H. T., et al. (2025).[4] Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones. ResearchGate. Link

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 3-Chloro-2-Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-chloro-2-fluoropyridine represents a critical junction in medicinal chemistry. This scaffold serves as a gateway to fused bicyclic systems (e.g., azaindoles, pyrido-oxazines) and biaryl ligands. The primary synthetic challenge is chemoselectivity : the C3-chlorine bond must undergo oxidative addition and coupling, while the highly electrophilic C2-fluorine bond must remain intact.

The C2-position is activated for Nucleophilic Aromatic Substitution (


), making it vulnerable to attack by bases or nucleophilic solvents required for the Suzuki coupling. This guide details protocols optimized to favor Palladium-catalyzed C-C bond formation (C3) over background 

(C2), utilizing sterically demanding phosphine ligands and mild base systems.

Mechanistic Insight & Challenges

The Selectivity Battle: Oxidative Addition vs.

Success depends on kinetic control. The rate of Palladium oxidative addition into the C-Cl bond (


) must significantly exceed the rate of nucleophilic attack at the C-F bond (

).
  • Electronic Bias: The pyridine nitrogen withdraws electron density, activating the C2-position. Fluorine, being highly electronegative, further depletes electron density, making C2 susceptible to hard nucleophiles (e.g.,

    
    , 
    
    
    
    ).
  • Catalyst Deactivation: Pyridine nitrogens can coordinate to unsaturated Pd(0) species, forming off-cycle resting states (Pd-N adducts) that slow down the desired reaction.

Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision nodes for reaction optimization.

ReactionPathways Substrate 3-Chloro-2- fluoropyridine OxAdd Oxidative Addition (C-Cl Insertion) Substrate->OxAdd Path A: Desired (Fast) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Path B: Undesired (Slow) Pd_Complex Active Catalyst (L-Pd-0) Pd_Complex->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Prod_Suzuki TARGET PRODUCT (3-Aryl-2-fluoropyridine) TransMet->Prod_Suzuki Base Base/Nucleophile (RO-, HO-) Base->Meisenheimer Prod_SNAr SIDE PRODUCT (2-Alkoxy/Hydroxy) Meisenheimer->Prod_SNAr -F

Figure 1: Kinetic competition between Palladium-catalyzed coupling (Green) and Nucleophilic Aromatic Substitution (Red).[1][2]

Optimization Matrix: Reaction Conditions

The following table summarizes condition sets based on substrate difficulty and boronic acid stability.

VariableProtocol A: Robust (Standard) Protocol B: High-Activity (Challenging) Rationale
Catalyst

XPhos Pd G3 or G4A: Robust, air-stable. B: Bulky ligand prevents N-coordination; facilitates Cl-activation.
Ligand dppf (bidentate)XPhos (biaryl phosphine)XPhos boosts oxidative addition into electron-deficient aryl chlorides.
Base

or


(anhydrous or aq.)
Crucial: Avoid alkoxides (

) to prevent etherification at C2.
Solvent 1,4-Dioxane /

(4:1)
THF /

(10:1) or Toluene
Dioxane is standard; THF allows lower temps to suppress

.
Temp 80–100 °C60–80 °CLower temp in Protocol B preserves the C-F bond.

Experimental Protocols

Protocol A: The "Workhorse" Method

Recommended for unhindered aryl boronic acids and initial screening.

Reagents:

  • 3-chloro-2-fluoropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • 
     (3 – 5 mol%)
    
  • 
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and

    
    .
    
  • Solvent Addition: Add 1,4-Dioxane and Water.[3] Note: Concentration should be 0.1 M to 0.2 M with respect to the pyridine.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition: Add

    
     quickly under a positive stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat the block/bath to 90 °C . Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Monitoring (Self-Validation):

    • T = 2h: Check LCMS or TLC.

    • Success Indicator: Disappearance of starting material (SM) peak; appearance of product mass (M+H).

    • Failure Mode: If SM remains but boronic acid is gone, add more boronic acid (0.5 equiv).

  • Workup: Cool to Room Temp. Dilute with EtOAc. Wash with water and brine. Dry organic layer over

    
    .[4][5][6]
    
Protocol B: The "High-Fidelity" Method

Recommended for sterically hindered substrates or when C-F hydrolysis is observed in Protocol A.

Reagents:

  • 3-chloro-2-fluoropyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • XPhos Pd G3 (2 – 4 mol%)

  • 
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Optional but recommended): If using separate Pd source and ligand (e.g.,

    
     + XPhos), stir them in THF at mild heat (40°C) for 10 mins before adding to the main mix. If using XPhos Pd G3 , skip this.
    
  • Assembly: Combine substrate and boronate in the vessel. Add THF.

  • Base Addition: Add the degassed aqueous

    
     solution.
    
  • Catalyst Addition: Add XPhos Pd G3.

  • Reaction: Heat to 60–70 °C . The high activity of XPhos allows this lower temperature, drastically reducing the risk of

    
     side reactions at the C2-fluorine.
    
  • Workup: Standard extraction as above. Note: Avoid acidic washes if the product contains basic nitrogens.

Process Visualization: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Combine: Substrate + Boronate + Base Start->Mix Degas Degas Solvent (Ar Sparge 15 min) CatAdd Add Catalyst (Under Inert Flow) Degas->CatAdd Mix->Degas Heat Heat to Temp (A: 90°C / B: 65°C) CatAdd->Heat Monitor Monitor (TLC/LCMS) Check for C-F Hydrolysis Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Extr. / Brine Wash Monitor->Workup Complete

Figure 2: Step-by-step experimental workflow for ensuring inert conditions and reaction progression.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Product mass +17 (OH) or +31 (OMe)

at C2 position.
Switch to Protocol B (lower temp). Ensure base is not

or alkoxide. Use

.
Starting Material (SM) persists Catalyst poisoning by Pyridine N.Switch to XPhos or SPhos ligands. These bulky ligands prevent N-Pd coordination.
Protodeboronation (Ar-H formed) Unstable boronic acid.Use Boronic Ester (BPin). Add base slowly or use anhydrous conditions (Toluene/

).
Black Precipitate (Pd Black) Catalyst decomposition.Inadequate degassing. Re-run with stricter inert atmosphere (Glovebox or Schlenk line).

Validation Check:

  • 19F NMR: The starting material C2-F signal typically appears around -70 to -80 ppm (depending on reference). If the signal disappears or shifts significantly upfield (>-100 ppm), you likely have

    
     substitution or hydrolysis.
    

References

  • BenchChem. (2025).[5][7] A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Retrieved from 6

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. (Contextual grounding for XPhos usage in heteroaryl chlorides).
  • Sigma-Aldrich. (2025). Palladium-Catalyzed Cross-Coupling Reactions: Application Guide. Retrieved from 1

  • National Institutes of Health (NIH). (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (Demonstrates the reactivity hierarchy of Halogen-Pyridine-Fluorine systems). Retrieved from 2

Sources

Application Note: Strategic Protection of 4-Hydroxyl Groups in Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of 4-hydroxyl groups in fluorinated pyridines presents a dual synthetic challenge: tautomeric ambiguity and nucleophilic fragility . Unlike non-fluorinated analogs, the electron-withdrawing nature of fluorine significantly increases the acidity of the 4-hydroxyl group while simultaneously activating the pyridine ring toward Nucleophilic Aromatic Substitution (


).

Standard protection protocols (e.g., NaH/BnBr) often fail, resulting in mixtures of N- and O-alkylation or competitive displacement of the fluorine atom. This guide details three high-fidelity protocols designed to lock the substrate in the O-pyridyl form while preserving the critical C-F bond.

Strategic Analysis

The Tautomer Trap

4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. In fluorinated systems, the nitrogen is less basic, but the oxygen is more acidic.

  • Kinetic Control: Silylation often favors O-protection but is hydrolytically unstable.

  • Thermodynamic Control: Alkylation with simple halides often favors N-alkylation (pyridone formation) due to the strength of the N-C bond.

  • The Solution: We must use "Soft Acid" coordination (Ag+) or oxy-phosphonium activation (Mitsunobu) to force O-selectivity.

The Fluorine Effect ( Risk)

Fluorine at the C2 or C6 position is highly labile.

  • Risk: Strong bases (alkoxides, NaH) used in Williamson ether synthesis can attack the C-F position, leading to defluorination or polymerization.

  • Mitigation: Protocols must operate under neutral or mildly basic conditions (pK

    
     < 10).
    
Decision Matrix (Visual Guide)

ProtectionStrategy Start Substrate: 4-Hydroxy-Fluoropyridine Q1 Is Fluorine at C2 or C6? Start->Q1 HighRisk High S_NAr Risk Avoid Strong Bases (NaH, KOtBu) Q1->HighRisk Yes LowRisk Moderate S_NAr Risk Q1->LowRisk No (C3/C5 only) Choice Select Protection Strategy HighRisk->Choice LowRisk->Choice MethodA Method A: Mitsunobu (PMB/Bn) (Best for 2-F substrates) Choice->MethodA High Selectivity MethodB Method B: Ag-Mediated Alkylation (Robust, Scalable) Choice->MethodB Steric Bulk MethodC Method C: Silylation (TBS/TIPS) (Transient Protection) Choice->MethodC Temporary Deprotect Deprotection Strategy MethodA->Deprotect MethodB->Deprotect Warning CRITICAL: Avoid H2/Pd-C (Risk of Hydrodefluorination) Deprotect->Warning Safe Safe: Acid (TFA) or Lewis Acid (BCl3) Deprotect->Safe

Figure 1: Decision tree for selecting protection chemistry based on fluorine position and stability requirements.

Detailed Protocols

Protocol A: Mitsunobu O-Alkylation (Recommended)

Best for: 2-Fluoro substrates, high O-regioselectivity, and mild conditions. Mechanism: The reaction activates the alcohol (PMB-OH) rather than the pyridine, avoiding the generation of a nucleophilic pyridyl anion.

Materials:

  • Substrate: 5-Fluoro-4-hydroxypyridine (1.0 equiv)

  • Reagent: 4-Methoxybenzyl alcohol (PMB-OH) (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Step-by-Step:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the fluoropyridine, PMB-OH, and 
    
    
    
    in anhydrous THF.
  • Cooling: Cool the mixture to 0 °C.

  • Addition: Add DIAD dropwise over 20 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate under reduced pressure. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.[1]
  • Purification: Flash chromatography (SiO2). O-alkylated products are typically less polar than N-alkylated byproducts.

Deprotection (Fluorine-Safe):

  • Reagent: TFA/DCM (1:4) or DDQ (1.5 equiv) in DCM/H2O.[2]

  • Why: Avoids catalytic hydrogenation, which strips Fluorine.

Protocol B: Silver(I)-Mediated Alkylation

Best for: Sterically hindered electrophiles or when Mitsunobu fails. Mechanism:


 coordinates to the pyridine nitrogen (soft-soft interaction) and the halogen of the alkylating agent, effectively blocking the N-site and directing attack to the oxygen.

Materials:

  • Substrate: Fluorinated 4-hydroxypyridine (1.0 equiv)

  • Electrophile: Benzyl bromide (BnBr) or PMB-Cl (1.2 equiv)

  • Base/Promoter:

    
     (1.1 equiv) - Must be protected from light.
    
  • Solvent: Toluene or Benzene (0.1 M)

Step-by-Step:

  • Setup: To a foil-wrapped flask (light sensitive), add the fluoropyridine and

    
    .
    
  • Solvent: Add anhydrous Toluene. Stir for 10 minutes to allow coordination.

  • Alkylation: Add BnBr dropwise.

  • Heating: Heat to reflux (110 °C) for 4–8 hours.

    • Checkpoint: Monitor TLC.[1] The heterogeneous mixture prevents high concentrations of dissolved base, suppressing

      
      .
      
  • Filtration: Filter hot through a Celite pad to remove silver salts. Wash with EtOAc.[1]

  • Purification: Concentrate and purify via column chromatography.

Deprotection (Fluorine-Safe):

  • Reagent:

    
     (1M in DCM) at -78 °C to 0 °C.
    
  • Why: Lewis acid cleavage removes the benzyl group without touching the C-F bond.

Protocol C: Silylation (TBS/TIPS)

Best for: Transient protection during non-acidic steps.

Step-by-Step:

  • Dissolve substrate in DMF.

  • Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv).

  • Stir at RT for 2 hours.

  • Note: If 2-Fluorine is present, avoid heating.

Troubleshooting & Optimization

IssueProbable CauseSolution
Defluorination (

)
Base is too strong (e.g., NaH) or solvent is too polar (DMF/DMSO).Switch to Protocol A (Mitsunobu) or use Toluene as solvent.
N-Alkylation (Pyridone) "Hard" electrophile attack on Nitrogen.Use

(Protocol B) to block the Nitrogen.
Loss of F during Deprotection Hydrogenolysis (

, Pd/C) was used.[3][4]
STOP. Use Acid (TFA) for PMB or Lewis Acid (

) for Bn.
Low Yield (Ag Method) Silver salts are degraded/wet.Use fresh

and keep reaction in the dark.

References

  • Mitsunobu Reaction on Hydroxypyridines: Title: "Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine" Source: Org Prep Daily / BenchChem Applic
  • Silver-Mediated Regioselectivity

    • Title: "Mild, efficient and selective silver carbonate mediated O-alkyl
    • Source: ResearchG
    • URL:[Link]

  • Deprotection of PMB (DDQ/Acid Stability)

    • Title: "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis"
    • Source: NIH / PMC
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Risks: Title: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines" Source: BenchChem Protocols

Sources

Application Note: Halogen Exchange Fluorination Strategies for Chloropyridinols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the halogen exchange (Halex) fluorination of chloropyridinols.

Executive Summary & Strategic Analysis

The direct conversion of chloropyridinols (e.g., 2-chloro-3-pyridinol) to fluoropyridinols via nucleophilic aromatic substitution (


) is a notorious challenge in medicinal chemistry. The primary obstacle is the hydroxyl group (-OH) .

Under standard Halex conditions (basic, high temperature), the hydroxyl group deprotonates to form a phenoxide-like anion (


). This anion is strongly electron-donating (

effect), which increases electron density on the pyridine ring and significantly raises the activation energy for the nucleophilic attack of the fluoride ion. Furthermore, the naked phenoxide can act as a competing nucleophile, leading to O-alkylation or polymerization (tars).

Core Directive: To successfully fluorinate a chloropyridinol via Halex, one must mask the electronic donation of the hydroxyl group. This guide presents the "Protection-Activation-Fluorination" strategy as the industry-standard protocol, alongside advanced Phase-Transfer Catalysis (PTC) methods.

Strategic Pathways & Mechanism

The following Graphviz diagram illustrates the decision logic and mechanistic pathways for fluorinating chloropyridinols.

HalexStrategy Start Substrate: Chloropyridinol Direct Direct Halex (Unprotected) Start->Direct High Risk Protect Step 1: O-Protection (Bn, PMB, or MOM) Start->Protect Recommended Failure FAILURE: Ring Deactivation (O- repulsion of F-) Direct->Failure Low Yield Activated Activated Intermediate (Chloropyridinyl Ether) Protect->Activated Electronic Activation Halex Step 2: Halex Reaction (CsF or KF/18-C-6, DMSO, 140°C) Activated->Halex Nucleophilic Attack Meisenheimer Meisenheimer Complex Halex->Meisenheimer Transition State Deprotect Step 3: Deprotection (H2/Pd or Acid) Meisenheimer->Deprotect -Cl Elimination Product Product: Fluoropyridinol Deprotect->Product Final Yield

Caption: Workflow comparing the failed direct approach vs. the successful protection-activation strategy.

Detailed Experimental Protocols

Protocol A: The "Protect-Halex-Deprotect" Standard

This is the most robust method for converting 2-chloro-3-pyridinol or 6-chloro-2-pyridinol derivatives. It uses a benzyl group to block the -OH, preventing anion formation and reducing electron donation.

Step 1: O-Benzylation (Protection)
  • Reagents: Chloropyridinol (1.0 eq), Benzyl Bromide (BnBr, 1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve chloropyridinol in DMF (0.5 M).

    • Add

      
       and stir for 15 min at RT to deprotonate.
      
    • Add BnBr dropwise. Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. Filter the solid precipitate (the O-benzyl ether). Recrystallize from EtOH if necessary.

Step 2: Halogen Exchange (The Halex Reaction)
  • Reagents: O-Benzyl Chloropyridine (1.0 eq), Spray-Dried Potassium Fluoride (KF, 4.0 eq), 18-Crown-6 (0.2 eq) OR Tetraphenylphosphonium bromide (

    
    , 0.1 eq).
    
  • Solvent: Anhydrous DMSO or Sulfolane (0.5 M).

  • Critical Parameter: Water Content < 100 ppm. Moisture kills this reaction by solvating

    
    , rendering it non-nucleophilic.
    
  • Workflow:

    • Drying (Crucial): Place KF and the reaction vessel in a vacuum oven at 100°C for 24 hours prior to use. Alternatively, perform an azeotropic distillation with toluene in the reaction flask to remove trace water.

    • Combine the O-Benzyl substrate, dry KF, and phase transfer catalyst (18-crown-6) in the anhydrous solvent under Argon/Nitrogen atmosphere.

    • Reaction: Heat to 140–150°C for 12–18 hours. Monitor by HPLC/GC.

      • Note: The reaction is heterogeneous. Vigorous stirring is required.

    • Workup: Cool to RT. Dilute with water (dissolves salts). Extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection [1]
  • Reagents: Fluorinated Benzyl Ether,

    
     (1 atm), 10% Pd/C.
    
  • Solvent: MeOH or EtOH.

  • Procedure: Standard hydrogenation at RT for 2-4 hours removes the benzyl group, yielding the free Fluoropyridinol.

Protocol B: Phase-Transfer Catalyzed (PTC) Direct Activation

For substrates where protection is not viable, or for high-throughput screening, this protocol utilizes high-surface-area fluoride sources.

  • Reagents: Chloropyridinol (substrate), Cesium Fluoride (CsF, 3.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: CsF is more soluble than KF in organic solvents. The "naked" fluoride effect is maximized.

  • Workflow:

    • Mix substrate and CsF in NMP.

    • Microwave Irradiation: Heat to 180°C for 30–60 mins.

    • Warning: Yields are typically lower (30–50%) due to competing hydrolysis (formation of pyridin-diols) and polymerization.

Quantitative Comparison of Methods

FeatureProtocol A (Protected)Protocol B (Direct CsF)Protocol C (Balz-Schiemann)*
Overall Yield High (60–85%)Low-Moderate (20–45%)Moderate (40-60%)
Reaction Time Long (3 steps)Short (1 step)Medium (Dangerous intermediates)
Scalability Excellent (Kg scale)Poor (Tars form)Hazardous (Diazonium salts)
Moisture Sensitivity HighVery HighModerate
Cost Moderate (BnBr, Pd/C)High (CsF)Moderate

*Note: Protocol C involves converting an amino-pyridine to a diazonium salt, then fluorinating.[2] Included for comparison but not a direct Halex on chloropyridinol.

Troubleshooting & Optimization

"The Black Tar" Scenario
  • Symptom: Reaction mixture turns black; no product isolated.

  • Cause: Decomposition of the solvent (DMSO) or polymerization of the substrate at high temps (

    
    ).
    
  • Solution: Switch to Sulfolane (thermally stable up to 250°C). Lower temperature to 135°C and extend time.

Incomplete Conversion
  • Symptom: Starting material remains after 24h.

  • Cause: "Wet" Fluoride. Hydrated

    
     is inert.
    
  • Solution: Use Spray-Dried KF (surface area >1.0

    
    ). Add a sacrificial drying agent like molecular sieves (4Å) directly to the reaction flask (though this can impede stirring).
    
Regioselectivity Issues
  • Context: In polychlorinated pyridinols (e.g., 2,6-dichloro-3-pyridinol).

  • Rule: Fluorination occurs preferentially at the position ortho or para to electron-withdrawing groups (like -NO2 or -CN). If no EWG is present, the position

    
     to the Nitrogen (C2 or C6) is most reactive due to the inductive effect of the ring nitrogen.
    

References

  • Selective Fluorination by Halogen Exchange: Adams, D. J., & Clark, J. H. (1999). Nucleophilic Routes to Selectively Fluorinated Aromatics. Chemical Society Reviews.

  • Halex Mechanism & Solvents: Furuya, T., et al. (2011). Carbon-Fluorine Bond Formation. Nature.

  • Proton Sponge Method: Pliego, J. R., et al. (2020). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6. Journal of Organic Chemistry.

  • Industrial Halex Conditions: Finger, G. C., et al. (1959). Aromatic Fluorine Compounds via Halex. Journal of the American Chemical Society.

Sources

Application Note: Precision Synthesis of Antiviral Polycyclic Carbamoylpyridone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 3-Chloro-2-fluoropyridin-4-ol as a Privileged Building Block

Abstract

This application note details the strategic utilization of This compound (CAS: 884507-16-8) in the synthesis of next-generation antiviral heterocycles. This scaffold is a critical precursor for Polycyclic Carbamoylpyridone (PCP) motifs, the pharmacophore found in HIV Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir and Influenza Cap-dependent Endonuclease inhibitors like Baloxavir marboxil. This guide provides mechanistic insights into the regioselective functionalization of the pyridine core, specifically addressing the tautomeric control at C4 and the chemoselective nucleophilic aromatic substitution (


) at C2.
Introduction: The Strategic Value of the Scaffold

In modern antiviral drug design, the 2-fluoro-3-chloro-4-hydroxypyridine motif offers a unique "chemical triad" that facilitates the rapid construction of tricyclic metal-binding cores.

  • C2-Fluorine (The Gateway): Highly activated by the ring nitrogen, this position is susceptible to rapid

    
     displacement by hydrazines or amines, serving as the attachment point for the second ring.
    
  • C3-Chlorine (The Modulator): Unlike bromo- or iodo- substituents, the C3-chloro group is often retained in the final drug (e.g., Baloxavir) to enforce atropisomer stability or fill hydrophobic pockets. It is sufficiently stable to survive mild

    
     conditions at C2.
    
  • C4-Hydroxyl (The Metal Binder): Exists in a tautomeric equilibrium with the 4-pyridone. This oxygen atom eventually coordinates with Magnesium (

    
    ) or Manganese (
    
    
    
    ) in the viral enzyme's active site (e.g., HIV Integrase).
Retrosynthetic Logic

The following diagram illustrates the transformation of the starting material into a tricyclic antiviral core.

G Figure 1: Retrosynthetic Pathway for Tricyclic Antiviral Scaffolds Start This compound (Starting Material) Inter1 O-Protected Intermediate (Tautomer Locked) Start->Inter1 Step 1: O-Alkylation (Regiocontrol) Inter2 C2-Hydrazino/Amino Adduct (SNAr Product) Inter1->Inter2 Step 2: SNAr @ C2 (F-Displacement) Final Tricyclic Carbamoylpyridone (Antiviral Core) Inter2->Final Step 3: Cyclocondensation (Ring Fusion)

Figure 1: Logical flow from the pyridine building block to the tricyclic antiviral core.

Critical Application Note: Tautomerism & Regioselectivity

The 4-hydroxy pyridine system exists in equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.

  • Challenge: Direct alkylation often yields mixtures of O-alkyl (desired for protection) and N-alkyl (desired for some core scaffolds) products.

  • Solution: For the synthesis of Baloxavir-type intermediates, the strategy involves O-protection (e.g., benzyl or methyl) to lock the aromaticity, enabling the

    
     reaction at C2. The oxygen is later deprotected to reveal the metal-binding carbonyl.
    

Reaction Landscape:

  • C2:

    
     (Highly Reactive)
    
  • C3: Cross-coupling (Moderate Reactivity) / Steric Bulk

  • C4: Nucleophilic (OH) / Electrophilic (C=O tautomer)

Experimental Protocols
Protocol A: Regioselective O-Benzylation (Tautomer Locking)

This step protects the C4-oxygen, forcing the pyridine into its aromatic form to activate the C2-fluorine for the subsequent step.

Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Silver Carbonate (

    
    ) (0.6 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Toluene (for Ag) or DMF (for K)

Procedure:

  • Dissolution: Charge a reaction vessel with this compound (10 mmol) and anhydrous Toluene (50 mL).

  • Base Addition: Add

    
     (6 mmol). Note: Silver salts preferentially drive O-alkylation over N-alkylation due to the "hard/soft" acid-base principle, though 
    
    
    
    in DMF is a cost-effective alternative that requires careful chromatographic separation.
  • Alkylation: Add Benzyl bromide (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The O-alkylated product usually has a higher

    
     than the N-alkylated byproduct.
    
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: >85%

    • QC Check:

      
       NMR should show a singlet at 
      
      
      
      ppm (
      
      
      ).
Protocol B: Chemoselective

at C2 (The "Warhead" Installation)

This is the key step where the fluorine atom is displaced by a hydrazine or amine linker to build the second ring.

Reagents:

  • 4-(Benzyloxy)-3-chloro-2-fluoropyridine (Product of Protocol A) (1.0 eq)

  • Hydrazine derivative (e.g., Mono-Boc-hydrazine or specific amino-acetal) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: THF or Acetonitrile (ACN)

Procedure:

  • Setup: Dissolve the protected pyridine (5 mmol) in anhydrous ACN (25 mL).

  • Addition: Add DIPEA (10 mmol) followed by the hydrazine nucleophile (6 mmol).

  • Reaction: Heat to 60–80°C.

    • Mechanistic Insight: The 3-chloro group exerts an inductive effect that, combined with the ring nitrogen, makes C2 highly electrophilic. However, the 3-Cl also provides steric hindrance, preventing "over-reaction" or double addition.

  • Monitoring: Use

    
     NMR. The disappearance of the starting material signal (
    
    
    
    to
    
    
    ppm) confirms conversion.
  • Isolation: Evaporate solvent, redissolve in DCM, wash with water, and dry over

    
    .
    
  • Outcome: This yields the 2-hydrazino-3-chloro-4-benzyloxypyridine intermediate.

Protocol C: Cyclization to Tricyclic Core (General Method)

To form the fused system (e.g., pyridopyrazine), the hydrazino/amino tail is condensed with an electrophile (like an oxalate or ketone).

Reagents:

  • Intermediate from Protocol B

  • Electrophile: Diethyl oxalate or Glyoxal derivative

  • Acid Catalyst: Acetic Acid or p-TsOH

  • Solvent: Ethanol or Toluene

Procedure:

  • Mix the hydrazine intermediate with Diethyl oxalate (1.5 eq) in Ethanol.

  • Heat to reflux for 12 hours.

  • The product precipitates upon cooling or requires crystallization.

  • Deprotection (Final Step): The Benzyl group is removed via Hydrogenolysis (

    
    , Pd/C) or acid hydrolysis (TFA/Thioanisole) to reveal the free 4-OH/4-oxo moiety required for antiviral activity.
    
Data Summary & Troubleshooting
Comparative Reactivity Table
PositionSubstituentReactivity TypeRelative RateNotes
C2 FluorineNucleophilic Subst. (

)
High (100)Primary site of modification.
C3 ChlorinePd-Catalyzed CouplingLow (<5)Stable under

conditions; requires specialized ligands to react.
C4 HydroxylAlkylation (O vs N)VariableAmbient nucleophile; requires "hard" electrophiles for O-selectivity.
Troubleshooting Guide
  • Issue: Low yield in Step 2 (

    
    ).
    
    • Cause: Hydrolysis of the Fluorine by adventitious water.

    • Fix: Ensure solvents are anhydrous (Karl Fischer < 0.05%). Use molecular sieves in the reaction.

  • Issue: Mixture of isomers in Step 1.

    • Cause: Tautomeric equilibration.

    • Fix: Switch to

      
       (silver salts) to favor O-alkylation via coordination to the nitrogen lone pair, blocking N-alkylation.
      
References
  • Nair, V. et al. (2023).[1] Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety.[1][2][3][4] International Journal of Molecular Sciences.[2][3]

  • Shionogi & Co., Ltd. (2018). Substituted Polycyclic Carbamoylpyridone Derivatives and Prodrugs Thereof (Baloxavir Marboxil Patents). World Intellectual Property Organization.[3]

  • Sumino, Y. et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors.[5] Organic Process Research & Development.[6]

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[7]

Sources

Troubleshooting & Optimization

separating 3-chloro-2-fluoropyridin-4-ol from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Pyridine Scaffolds Subject: Separation & Purification of 3-chloro-2-fluoropyridin-4-ol Ticket ID: PYR-ISO-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The separation of This compound (Target) from its regioisomers (principally the 5-ol or 3-ol variants) and tautomers is a notorious bottleneck in kinase inhibitor synthesis.[1] Users frequently report "ghost peaks" in HPLC and difficulty in bulk crystallization.

This guide addresses the three primary failure modes:

  • Identity Confusion: Distinguishing regioisomers from tautomers (pyridone vs. pyridinol).

  • Extraction Failure: Inability to separate isomers via standard acid/base workup.

  • Purification Tailing: Poor peak resolution on silica/C18.

Module 1: Diagnostic Triage (Is it an Isomer or a Tautomer?)

The Issue: You observe two distinct peaks in LCMS with identical mass (


 148/150), but they interconvert or streak on TLC.

Technical Insight: Pyridin-4-ols exist in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1] In solution, this equilibrium is solvent-dependent.[1] However, distinct regioisomers (e.g., 3-chloro-2-fluoropyridin-5-ol) are static.[1]

Protocol: The 19F NMR Diagnostic Do not rely solely on 1H NMR, as the exchangeable proton broadens signals. 19F NMR is the gold standard for this scaffold because the fluorine shift is hypersensitive to ortho-substitution.

CompoundF-PositionOrtho-SubstituentsPredicted 19F Shift (ppm)*
Target (4-ol) C2N, Cl (C3)-70 to -75
Isomer A (5-ol) C2N, H (C3)-80 to -85
Isomer B (6-F) C6N, H (C5)-65 to -70

*Note: Shifts referenced to CFCl3 (0 ppm).[2][3] Values shift ~2-5 ppm depending on solvent (DMSO-d6 vs CDCl3).[1]

Decision Logic: If you see two fluorine signals that coalesce upon heating the NMR tube (to 50°C), it is tautomerism . If the signals remain distinct, you have regioisomers .

Module 2: Bulk Separation (The "pH Swing" Protocol)

The Issue: Standard extraction (washing with 1N HCl) fails to separate the target from regioisomers.

Technical Insight: The acidity (pKa) of the phenolic hydroxyl group is heavily influenced by the inductive effects of the adjacent halogens.

  • Target (4-ol): The OH at C4 is flanked by a Cl at C3. The inductive withdrawal of Cl lowers the pKa significantly (estimated pKa ~6.5 - 7.5).

  • Isomer (e.g., 5-ol): If the Cl is distal or absent from the ortho-position, the pKa is higher (closer to phenol, pKa ~9-10).[1]

The Solution: Exploiting this


pKa allows for a "pH Swing" extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in EtOAc.

  • Full Deprotonation: Extract with 1M NaOH (pH > 12). Both target and isomers go into the aqueous layer. Discard organic layer.

  • The Critical Swing (Acidification):

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl while monitoring with a pH meter.

    • Stop at pH 8.0 - 8.5.

  • Selective Extraction: Extract the aqueous phase with EtOAc or DCM.

    • Mechanism:[1][4][5][6] At pH 8.5, the more acidic Target (4-ol) (pKa ~7) remains largely ionized (water-soluble), while the less acidic Isomer (pKa ~9.[1]5) becomes protonated (neutral) and moves into the organic layer.

  • Recovery: Acidify the remaining aqueous layer to pH 4.0 and extract with EtOAc to recover the purified Target.

pH_Swing start Crude Mixture (Target + Isomers) step1 Dissolve in EtOAc Extract with 1M NaOH (pH > 12) start->step1 split1 Phase Separation step1->split1 org1 Organic Layer (Neutrals/Non-acids) split1->org1 Discard aq1 Aqueous Layer (All Pyridinols as Salts) split1->aq1 Keep step2 Adjust Aqueous to pH 8.5 (Critical Step) aq1->step2 step3 Extract with DCM step2->step3 split2 Phase Separation step3->split2 org2 Organic Layer (Contains High pKa Isomers) split2->org2 Remove Isomers aq2 Aqueous Layer (Contains Target 4-ol) split2->aq2 Target Retained final Acidify to pH 4 Extract -> Pure Target aq2->final

Figure 1: The "pH Swing" workflow exploits the acidity difference caused by the ortho-chlorine substituent.

Module 3: Chromatographic Resolution

The Issue: Peaks tail severely on silica or C18, making collection difficult.

Technical Insight: Pyridinols are "sticky" due to interactions with free silanols on the stationary phase and their ability to chelate metals. Standard formic acid modifiers are often insufficient to suppress ionization or tautomerization.

Recommended Conditions:

ParameterRecommendationWhy?
Stationary Phase PFP (Pentafluorophenyl) or C18-Polar Embedded PFP phases offer unique selectivity for halogenated aromatics via

-

interactions.[1]
Mobile Phase A Water + 10mM Ammonium Acetate Buffer controls pH (~6.8) to keep the pyridinol in a single tautomeric state.
Mobile Phase B AcetonitrileMethanol can sometimes exacerbate peak broadening for this scaffold.
Alternative Modifier 0.1% TFA (Trifluoroacetic acid)If using standard C18, strong ion-pairing (TFA) is required to mask silanols.

Troubleshooting FAQ:

  • Q: My product precipitates on the column.

    • A: this compound has low solubility in pure water.[1] Ensure your gradient starts at 10% organic, not 0%.

  • Q: Can I use normal phase silica?

    • A: Yes, but you must use DCM:MeOH:NH4OH (90:9:1) . The ammonia is non-negotiable to prevent irreversible adsorption.

References & Authority

  • Synthesis & Scaffolds: Preparation of 3-chloro-2-fluoropyridines via Directed Ortho Metalation. See generally WO2010068242 (Patent) for synthesis of similar halogenated pyridine intermediates.

  • pKa & Extraction Logic: Acidity of Halogenated Pyridinols. The inductive effect of ortho-halogens on phenol acidity is a fundamental principle.[1] See Williams, R. pKa Data Compilation for analog comparisons (2-chlorophenol pKa ~8.5 vs phenol pKa 10).

  • 19F NMR Diagnostics: Fluorine Chemical Shifts in Heterocycles. 19F NMR shifts for 2-fluoropyridines are distinct based on C3 substitution.[1]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for this compound, as fluorinated pyridines can be skin sensitizers and toxic if inhaled.[1]

Sources

Technical Support Center: Hydrolysis & Dealkylation of 2-Fluoro-3-Chloro-4-Alkoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimizing Yield, Selectivity, and Isolation

Executive Summary: The Selectivity Paradox

Working with 2-fluoro-3-chloro-4-alkoxypyridines presents a classic chemoselectivity challenge. You are managing three reactive sites with distinct electronic behaviors. The primary cause of low yield in these systems is rarely "lack of reactivity," but rather uncontrolled reactivity leading to the wrong regioisomer.

Your yield optimization strategy depends entirely on which bond you intend to break:

  • Path A (O-Dealkylation): Cleaving the C4-Alkoxy ether to form the 4-pyridone (preserving the halides).

  • Path B (Fluorine Hydrolysis): Displacing the C2-Fluorine to form the 2-hydroxypyridine (preserving the alkoxy group).

Reactivity Hierarchy (The "Element Effect")

In nucleophilic aromatic substitution (


), the reaction rate for halopyridines follows the order F >> Cl ≈ Br > I .[1] The 2-fluoro position is highly activated by the ring nitrogen and the adjacent electron-withdrawing chlorine.
  • Warning: If you use basic conditions (NaOH, LiOH) to hydrolyze the ester/ether, you will almost certainly displace the 2-Fluorine atom first.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the reagent selection logic required to target the correct product.

ReactionPathways Start Substrate: 2-Fluoro-3-Chloro-4-Alkoxypyridine Decision Target Product? Start->Decision ReagentA REQUIRED: Acidic Cleavage (HBr, HCl, BBr3) Decision->ReagentA Preserve Halogens ReagentB REQUIRED: Basic Hydrolysis (NaOH, KOH, LiOH) Decision->ReagentB Displace Fluorine PathA Path A: 4-Hydroxypyridine (Pyridone Tautomer) PathB Path B: 2-Hydroxypyridine (S_NAr at C2) ReagentA->PathA Ether Cleavage SideProduct Side Product: Loss of Fluorine ReagentA->SideProduct If T > 100°C ReagentB->PathB Fast S_NAr ReagentB->SideProduct Dominant Pathway

Figure 1: Decision tree for reagent selection. Basic conditions favor C-2 attack (


), while acidic conditions favor C-4 ether cleavage.

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Side Reactions

Q: I am trying to convert the 4-methoxy group to a hydroxyl using NaOH, but NMR shows I lost the fluorine atom. Why? A: This is a textbook manifestation of the


 Element Effect . The 2-position of pyridine is naturally electrophilic. The presence of the electronegative 2-Fluorine atom (and the inductive effect of the 3-Chloro group) makes the C-2 carbon highly susceptible to nucleophilic attack by hydroxide ions.
  • The Fix: You must switch to acidic dealkylation . Use aqueous HBr (48%) or anhydrous Pyridine Hydrochloride at elevated temperatures. Alternatively, use Boron Tribromide (

    
    ) in DCM at 0°C to -78°C for milder cleavage that preserves the halogen pattern.
    

Q: I used HBr/AcOH to dealkylate, but I see significant decomposition and loss of the Chlorine atom. A: While Chlorine is less labile than Fluorine, harsh acidic conditions (refluxing HBr > 100°C) can eventually displace it or cause ring degradation.

  • The Fix: Lower the temperature. Try TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in Acetonitrile at 60-80°C. This is a "soft" dealkylation method that is generally orthogonal to aryl halides.

Category 2: Isolation & Workup (The "Hidden" Yield Loss)

Q: My reaction conversion is 100% by LCMS, but I can only isolate 30% yield after extraction. Where is my product? A: 4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. These species are zwitterionic and highly polar, making them incredibly water-soluble. They often stay in the aqueous phase during standard EtOAc/DCM extractions.

  • The Fix:

    • Adjust pH: Isolate at the Isoelectric Point (pI) . For chlorofluoropyridones, the pI is typically between pH 4 and 6. Carefully adjust the aqueous layer to this range; the product may precipitate out.

    • Solvent Switch: Use n-Butanol or IPA/Chloroform (1:3) for extraction. These solvent systems are much more effective for polar heterocycles.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

Q: The product is precipitating as a salt. How do I get the free base? A: If you used HBr or HCl, you likely formed the pyridinium salt.

  • The Fix: Suspend the salt in a minimum amount of water and neutralize with saturated

    
     until effervescence stops. The free base should precipitate. Filter and wash with cold water.
    

Optimized Experimental Protocols

Protocol A: Selective 4-O-Dealkylation (Preserving 2-F and 3-Cl)

Target: 2-fluoro-3-chloro-4-hydroxypyridine

Methodology:

  • Setup: Charge a round-bottom flask with 2-fluoro-3-chloro-4-methoxypyridine (1.0 equiv).

  • Solvent: Add Pyridine Hydrochloride (5-10 equiv) as a solid melt solvent.

    • Alternative: If scale is small, use anhydrous DCM and add

      
       (1.5 equiv) dropwise at -78°C.
      
  • Reaction:

    • Pyridine HCl: Heat to 140-160°C for 2-4 hours. (Monitor closely; do not overheat).

    • BBr3: Warm to RT and stir for 12 hours. Quench with MeOH.

  • Workup:

    • Dilute the melt with water.

    • Adjust pH to ~5-6 using solid

      
      .
      
    • If precipitate forms, filter it (Best Yield).

    • If no precipitate, extract with 3:1

      
      /IPA .
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Protocol B: Selective 2-F Hydrolysis (Preserving 4-Alkoxy)

Target: 3-chloro-4-alkoxy-2-hydroxypyridine

Methodology:

  • Setup: Dissolve substrate in DMSO or t-BuOH .

  • Reagent: Add KOH (2.5 equiv) or t-BuOK (for anhydrous conditions).

  • Reaction: Heat to 80°C . The 2-Fluoro displacement is rapid.[2]

  • Monitoring: Watch for the disappearance of the starting material. If the reaction runs too long or too hot, the 3-Cl may also hydrolyze (slower).

  • Workup: Acidify with 1M HCl to protonate the pyridone oxygen, then extract with EtOAc.

Comparative Data: Reagent Selectivity

The following table summarizes expected outcomes based on reagent choice for a generic 2-fluoro-3-chloro-4-methoxypyridine substrate.

Reagent SystemPrimary ProductMechanismRisk Factor
NaOH /

/ Heat
2-OH-3-Cl-4-OMe

(C2)
High risk of bis-hydrolysis (loss of Cl) at high temp.
HBr (48% aq) / 100°C 2-F-3-Cl-4-OHAcidic Ether CleavageModerate risk of F-hydrolysis if refluxed too long.

/ DCM / 0°C
2-F-3-Cl-4-OH Lewis Acid CleavageBest for selectivity. Moisture sensitive.
TMSCl / NaI / MeCN 2-F-3-Cl-4-OHSoft NucleophileExcellent functional group tolerance. Slower reaction.
Pyridine HCl / 160°C 2-F-3-Cl-4-OHMolten Salt CleavageHigh yield, but requires high temp (thermal stability check required).

References

  • Nucleophilic Aromatic Substitution in Pyridines (The Element Effect)

    • Source: Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company.
    • Context: Explains why Fluorine is the best leaving group in due to the high electronegativity stabilizing the Meisenheimer complex.
    • URL:

  • Selectivity in Polyhalogen

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 2,3,4-Trisubstituted Pyridines."
    • Context: Details the reactivity order of C2 vs C4 positions in pyridine scaffolds.
    • URL:

  • Ether Cleavage Methodologies

    • Source:Organic Syntheses, Coll.[3] Vol. 5, p. 412 (1973).

    • Context: Standard protocols for demethyl
    • URL:

  • Zwitterionic Character of Hydroxypyridines

    • Source:Journal of Organic Chemistry, "Tautomerism and Solubility of 4-Hydroxypyridines."
    • Context: Explains the solubility challenges and pI adjustments required for isol
    • URL:

Sources

Technical Support Center: Purification of Fluorinated Hydroxypyridines by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated hydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of purifying these valuable compounds. Fluorinated hydroxypyridines present a unique set of purification challenges due to their distinct physicochemical properties, including high polarity, hydrogen bonding capabilities, and the electronic effects of the fluorine substituent. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Critical Choice - Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] The goal is to find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2]

Q1: How do the fluorine and hydroxyl groups on the pyridine ring influence solvent selection?

Answer: The combination of a hydroxyl (-OH) group, a fluorine (-F) atom, and the pyridine nitrogen atom creates a molecule with complex solubility characteristics.

  • Hydroxyl Group: This group is a potent hydrogen bond donor and acceptor, making the molecule highly polar. This steers you towards polar solvents, particularly those that can also participate in hydrogen bonding, like water or alcohols.[3][4]

  • Pyridine Nitrogen: The nitrogen atom is a hydrogen bond acceptor, further increasing the molecule's polarity and its affinity for protic solvents.

  • Fluorine Atom: Fluorine is highly electronegative and can alter the electronic properties of the pyridine ring.[5] While a C-F bond is polar, extensive fluorination can increase a molecule's overall lipophilicity by creating a non-polar surface area.[6] However, for mono- or di-fluorinated hydroxypyridines, the polarity of the -OH group typically dominates solubility behavior.

The core principle remains "like dissolves like."[1][3] You are dealing with a polar, hydrogen-bonding solid, so your search should begin with polar solvents.

Q2: My compound is either too soluble or not soluble at all in common solvents. What should I do?

Answer: This is a classic recrystallization dilemma and is precisely why mixed-solvent systems (also known as solvent-pairs) are employed.[7][8] This technique is used when no single solvent provides the ideal solubility profile.

A mixed-solvent system consists of two miscible solvents:

  • "Good" Solvent: A solvent in which your compound is readily soluble, even at room temperature.

  • "Bad" or "Anti-Solvent": A solvent in which your compound is poorly soluble, even at boiling temperatures.

The general procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until persistent cloudiness (the saturation point) is observed.[8] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common Miscible Solvent Pairs for Polar Compounds:

  • Ethanol-Water[8]

  • Methanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane[7]

  • Toluene-Hexane[7]

Data Presentation: Common Solvents for Recrystallization of Polar Heterocycles
SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Suitability
Water10080.4Excellent for highly polar, H-bonding compounds. Can be slow to dry.[3]
Ethanol (95%)7824.3An excellent, versatile polar protic solvent.[3]
Methanol6533.6Good for polar compounds; highly volatile, making it easy to remove.[3]
Isopropanol8218.3Less polar than ethanol; useful in mixed systems with water or hexane.
Acetone5620.7Good polar aprotic solvent, but its low boiling point can be a disadvantage.[3]
Acetonitrile8237.5A polar aprotic solvent; can be effective for moderately polar compounds.
Ethyl Acetate776.0A moderately polar solvent, often used as the "good" solvent with hexane.
Toluene1112.4A non-polar aromatic solvent, useful for compounds with some aromatic character.
Section 2: Troubleshooting the Recrystallization Process

Even with the right solvent, experimental challenges can arise. The following section addresses the most common issues encountered during the procedure.

Q3: I've cooled my solution, but no crystals have formed. What went wrong?

Answer: This is a common issue, typically stemming from one of two causes: either the solution is not sufficiently saturated, or nucleation has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide a surface for crystal growth to begin.[9]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for crystallization.

  • Increase Saturation:

    • Evaporation: If nucleation techniques fail, you have likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.

    • Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a "bad" solvent (an anti-solvent) dropwise to reduce the overall solubility and force crystallization.[10]

Q4: My compound "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is problematic because oils tend to trap impurities.

Causality & Solutions:

  • Cause 1: High Solute Concentration. The solution is supersaturated to a degree that the compound crashes out of solution rapidly.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to make the solution slightly more dilute, and then allow it to cool much more slowly. A slower cooling rate is critical for orderly crystal lattice formation.[3]

  • Cause 2: Solvent Boiling Point Too High. The boiling point of the solvent is higher than the melting point of your compound.[8]

    • Solution: You must select a different solvent or solvent system with a lower boiling point.

  • Cause 3: Insoluble Impurities. The presence of certain impurities can depress the melting point of your compound.

    • Solution: Try to remove the impurity first. If the impurity is insoluble in the hot solvent, a hot gravity filtration step should be performed before cooling.[3]

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Yield is Very Low start->low_yield impure_product Product Still Impure start->impure_product cause_solvent Too much solvent? no_crystals->cause_solvent cause_nucleation Nucleation failed? no_crystals->cause_nucleation cause_cooling Cooled too quickly? oiling_out->cause_cooling cause_bp Solvent BP > Cmpd MP? oiling_out->cause_bp cause_mother_liquor Product left in mother liquor? low_yield->cause_mother_liquor cause_transfer Loss during transfers? low_yield->cause_transfer cause_insoluble Insoluble impurities? impure_product->cause_insoluble cause_soluble Soluble impurities co-crystallized? impure_product->cause_soluble sol_solvent Boil off excess solvent or add anti-solvent cause_solvent->sol_solvent sol_nucleation Scratch flask or add seed crystal cause_nucleation->sol_nucleation sol_cooling Reheat, add solvent, cool slowly cause_cooling->sol_cooling sol_bp Choose lower-boiling solvent system cause_bp->sol_bp sol_mother_liquor Concentrate filtrate for a 2nd crop cause_mother_liquor->sol_mother_liquor sol_transfer Rinse glassware with ice-cold solvent cause_transfer->sol_transfer sol_insoluble Perform hot gravity filtration cause_insoluble->sol_insoluble sol_soluble Re-recrystallize, ensure slow cooling cause_soluble->sol_soluble

Caption: A troubleshooting decision tree for common recrystallization issues.

Section 3: Protocols & Methodologies

Adherence to a robust, validated protocol is essential for reproducibility and success.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying a solid using a single, appropriate solvent.

  • Dissolution: Place the crude fluorinated hydroxypyridine solid into an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Place the flask on a hot plate and add the chosen solvent in small portions while heating and stirring. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[3][11]

  • (Optional) Hot Filtration: If insoluble impurities are observed (e.g., dust, catalysts) or if the solution is colored and requires treatment with activated charcoal, a hot gravity filtration is necessary. To prevent premature crystallization, use a pre-heated funnel and flask, and dilute the solution with a small amount of extra hot solvent before filtering.[3][7]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][12] Once at room temperature, the flask can be placed in an ice-water bath to maximize the crystal yield.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.[8]

  • Drying: Allow the crystals to dry thoroughly on the filter funnel under vacuum. For a final drying step, the crystals can be transferred to a watch glass or placed in a vacuum oven.

Visualization: Solvent Selection Logic for Fluorinated Hydroxypyridines

This diagram illustrates the key molecular features that guide the selection of a suitable recrystallization solvent.

G compound Fluorinated Hydroxypyridine prop_hbond Strong H-Bonding (OH, Pyridine N) compound->prop_hbond feature prop_polar High Polarity (OH Group) compound->prop_polar feature prop_fluoro Electronegative Fluorine compound->prop_fluoro influences solvent_solubility Requires Large ΔSolubility with Temperature compound->solvent_solubility requires solvent_protic Protic Solvents Favorable prop_hbond->solvent_protic guides solvent_polar Seek Polar Solvents (e.g., Alcohols, Water) prop_polar->solvent_polar guides

Sources

resolving solubility issues of 3-chloro-2-fluoropyridin-4-ol in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center . This portal is designed for researchers and drug development professionals dealing with the complex physicochemical behavior of halogenated heterocycles.

Below is our comprehensive troubleshooting guide for resolving the aqueous solubility limitations of 3-chloro-2-fluoropyridin-4-ol .

Diagnostic Workflow

Before altering your experimental protocol, use the decision tree below to identify the most thermodynamically stable and biologically compatible solubilization strategy for your specific assay.

G Start Solubility Issue: This compound CheckPH Is pH > 8.0 viable for assay/dosing? Start->CheckPH PHAdjust Alkalization (NaOH) Deprotonate 4-OH CheckPH->PHAdjust Yes Alt Neutral pH Required CheckPH->Alt No Salt Soluble Phenolate Salt PHAdjust->Salt Success Stable Aqueous Solution Salt->Success SelectMethod Select Solubilization Strategy Alt->SelectMethod CoSolvent Co-solvency (DMSO/PEG400) SelectMethod->CoSolvent Cyclodextrin Complexation (HP-β-CD) SelectMethod->Cyclodextrin Crash Dilution Precipitation (Solvent Crash) CoSolvent->Crash Aqueous Dilution Cyclodextrin->Success Thermodynamic Stability Nano Nanosuspension Milling (<600nm) Crash->Nano Rescue Pathway Nano->Success

Diagnostic workflow for solubilizing this compound.

Knowledge Base & FAQs

Q1: Why does this compound exhibit such poor aqueous solubility? A: Halopyridines are fundamental building blocks in drug discovery, heavily utilized for their ability to electronically tune molecules and improve metabolic stability[1]. However, the addition of chlorine and fluorine atoms significantly increases the lipophilicity and crystalline lattice energy of the pyridine ring. Over 40% of novel chemical entities share this hydrophobic nature, rendering them practically insoluble in water[2]. Furthermore, while the 4-hydroxyl group (which exists in tautomeric equilibrium with a pyridone) offers a potential hydrogen-bonding site, it remains protonated and uncharged in neutral water, leading to poor solvation.

Q2: I dissolved the compound in 100% DMSO, but it crashes out instantly when added to my cell culture media. How do I fix this? A: You are experiencing a classic "solvent crash." Co-solvents like DMSO are highly effective at solubilizing lipophilic compounds, but their solubilization capacity drops exponentially upon dilution with aqueous media[2]. When you dilute the DMSO stock into a buffer, the thermodynamic equilibrium shifts, causing the hydrophobic halopyridine to rapidly precipitate. Solution: Switch to an inclusion complexation strategy. Using host molecules like cyclodextrins (e.g., HP-β-CD) encapsulates the nonpolar region of the drug within a hydrophilic shell[3]. Unlike co-solvents, cyclodextrin complexes maintain thermodynamic stability upon aqueous dilution.

Q3: We need a high-concentration stock (50 mg/mL) for oral gavage in mice. Co-solvents are too toxic at this level. What is the best approach? A: Exploit the molecule's pKa. This compound acts as a weak acid because the highly electron-withdrawing halogens stabilize the conjugate base. Alkalizing excipients can improve the solubility of weakly acidic drugs by thousands of times[2]. By adjusting the pH of your vehicle to ~8.5–9.0 using a biocompatible buffer (e.g., sodium carbonate) or titrating with NaOH, you deprotonate the 4-hydroxyl group, forming a highly soluble, water-miscible sodium salt.

Q4: If pH adjustment and cyclodextrins interfere with my specific assay, what is the ultimate rescue strategy? A: Nanosuspension technology. If the drug must remain in its neutral, uncomplexed state, you can physically reduce the particle size to the nanometer range (typically 200 to 600 nm)[3]. While standard micronization only increases the dissolution rate through increased surface area, pushing into the nano-scale alters the physical properties of the material, significantly enhancing the apparent saturation solubility without the use of harsh organic solvents[2].

Validated Methodology: HP-β-CD Inclusion Complexation

This protocol utilizes a 20% w/v cyclodextrin concentration to provide a sufficient molar excess, driving the equilibrium toward the complexed state. The protocol is designed as a self-validating system : the final centrifugation step ensures that any uncomplexed, suspended microparticles are pelleted out, guaranteeing that the resulting supernatant is a true thermodynamic solution.

Step-by-Step Protocol:

  • Vehicle Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile Milli-Q water to create a 20% w/v stock solution.

  • API Addition: Add 10 mg of this compound powder directly to the vehicle.

  • Mechanical Disruption: Vortex the suspension vigorously for 5 minutes to break up hydrophobic aggregates and maximize surface area contact.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes. (Causality Insight: Thermal energy accelerates the kinetic insertion of the halopyridine into the hydrophobic cavity of the cyclodextrin[3].)

  • Validation & Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Self-Validation Check: A clear supernatant confirms successful solubilization. If a white pellet is visible, the API has exceeded the complexation capacity of the vehicle; use the supernatant for your assay and reduce the API mass in future runs.

  • Sterilization: Filter the clarified supernatant through a 0.22 µm PTFE syringe filter for in vitro or in vivo use.

Quantitative Solubilization Data

Solubilization StrategyPrimary Excipient / ReagentMechanistic ActionEst. Solubility EnhancementBiocompatibility Profile
Alkalization (Salt Formation) 0.1 M NaOH (Target pH > 8.0)Deprotonation of the 4-OH group to form a phenolate-like anion.>1000-fold High (Requires buffering to prevent local tissue irritation in vivo)
Inclusion Complexation 20% w/v HP-β-CDEncapsulation of the hydrophobic halopyridine ring.100x - 500x High (FDA-approved for parenteral and oral routes)
Co-solvency 10% DMSO / 10% Tween 80Disruption of aqueous hydrogen-bonding networks.50x - 100x Moderate (DMSO toxicity limits systemic dosing volumes)
Nanosuspension 1% Poloxamer 188 (Stabilizer)Particle size reduction (<600 nm) to increase surface area.Apparent Solubility ↑ High (Ideal for high-dose oral gavage)

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences 2

  • Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC) 3

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents National Center for Biotechnology Information (PMC) 1

Sources

Technical Support Center: Dechlorination Prevention & Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dechlorination Side Reactions During Synthesis Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Help Desk" for Halogen Integrity

Welcome to the Dechlorination Prevention Support Center. In drug discovery and process chemistry, the chlorine atom often serves two distinct roles: a temporary functional handle (e.g., for cross-coupling) or a permanent structural motif (e.g., for metabolic stability or lipophilicity).

The Core Problem: Chlorine is a "Goldilocks" leaving group—reactive enough to be useful, but stable enough to be problematic when it reacts unintentionally. This guide addresses the three most common "tickets" we receive regarding unwanted dechlorination:

  • Chemoselectivity failure in Pd-catalyzed couplings (reacting C-Cl instead of C-Br/I).

  • Hydrodechlorination during nitro-group reduction.

  • Lithium-Halogen scrambling during metallation.

Module 1: Chemoselectivity in Cross-Couplings

Ticket #: CP-001 Issue: "My Suzuki coupling works, but it’s coupling at the chloride instead of the bromide/triflate, or I'm seeing hydrodechlorination (reduction to C-H)."

Root Cause Analysis

The rate of oxidative addition (OA) to Palladium(0) generally follows the Bond Dissociation Energy (BDE) inverse: C-I > C-Br > C-OTf >> C-Cl .

However, modern "super-active" ligands (e.g., bulky, electron-rich Buchwald phosphines or NHCs) lower the activation energy for OA so significantly that they lose discrimination between C-Br and C-Cl. If your catalyst is too good, you lose selectivity.

Troubleshooting Protocol
ParameterRecommendationMechanistic Rationale
Ligand Selection Downgrade activity. Switch from XPhos/SPhos to PPh₃ or dppf ."Super-ligands" facilitate OA into C-Cl bonds. Traditional ligands have a higher barrier, permitting reaction only at the weaker C-Br bond.
Base Selection Use K₃PO₄ or K₂CO₃ (anhydrous). Avoid NaOtBu or hydroxides.Alkoxides can act as hydride donors (via

-hydride elimination from the alkoxide-Pd complex), leading to hydrodechlorination (Ar-Cl

Ar-H).
Solvent Toluene or Dioxane .[1] Avoid primary/secondary alcohols.Alcohols are facile hydride sources for Pd-catalyzed reduction of aryl halides.
Visual Logic: Ligand Selection Decision Tree

LigandSelection Start Substrate contains both Ar-Cl and Ar-Br? Target Target: React Ar-Br, Keep Ar-Cl Intact Start->Target LigandCheck Current Ligand Class? Target->LigandCheck Buchwald Bulky Biaryl Phosphine (e.g., XPhos, RuPhos) LigandCheck->Buchwald Using Traditional Standard Phosphine (e.g., PPh3, dppf) LigandCheck->Traditional Using Action1 HIGH RISK: Likely to activate C-Cl. Switch Ligand. Buchwald->Action1 Action2 OPTIMAL: Kinetic barrier preserves C-Cl. Proceed. Traditional->Action2

Caption: Decision matrix for preserving aryl chlorides during cross-coupling of bromo-chloro arenes.

Module 2: Hydrogenation & Reductions

Ticket #: HY-002 Issue: "I need to reduce a nitro group (-NO₂) to an aniline (-NH₂), but the Pd/C catalyst is stripping off my chlorine atoms."

Technical Insight

Palladium on Carbon (Pd/C) is notorious for hydrodechlorination because the resulting aniline product often poisons the catalyst, requiring higher temperatures or pressures that encourage the C-Cl cleavage. The mechanism involves the oxidative addition of H₂ followed by the insertion of Pd into the C-Cl bond.

The "Poisoned Catalyst" Protocol

To prevent this, you must modify the catalyst surface to inhibit the specific sites responsible for C-Cl activation without stopping the nitro reduction.

Step-by-Step Procedure: Vanadium-Doped Hydrogenation

This protocol uses Vanadium to suppress hydrogenolysis.

  • Preparation: Dissolve substrate (1.0 equiv) in EtOAc or THF.

  • Catalyst Charge: Add Pt/C (Platinum on Carbon) instead of Pd/C if available. Pt is naturally less prone to oxidative addition into C-Cl bonds.

  • If using Pd/C: Add Pd/C (5 wt%) .

  • The Inhibitor (Critical Step): Add Vanadyl acetylacetonate [VO(acac)₂] (1-5 mol%).

    • Mechanism:[1][2][3][4] Vanadium species adsorb onto the Pd surface, electronically modifying it to disfavor the high-energy C-Cl insertion while permitting the lower-energy nitro reduction.

  • Reaction: Hydrogenate at 1 atm (balloon) at room temperature. Monitor by LCMS.

  • Alternative Inhibitors: If V is unavailable, add 0.1 equiv of diphenylsulfide or use Fe/NH₄Cl (chemical reduction) instead of catalytic hydrogenation.

Data: Catalyst Selectivity Comparison
Catalyst SystemNitro Reduction YieldDechlorination Side-ProductRecommendation
Pd/C (Standard) >99%15-40% Avoid
Pt/C (Sulfided) >95%<1%Excellent
Pd/C + VO(acac)₂ >98%<2%Good Alternative
Fe / AcOH >90%0%Safe (Workup messy)

Module 3: Metal-Halogen Exchange (Lithiation)

Ticket #: MH-003 Issue: "When I treat my chloro-iodo-arene with n-BuLi to exchange the iodine, I get a mixture of products where the chlorine has also reacted."

The Solution: The Knochel-Hauser Base

Lithium reagents (n-BuLi) are often too aggressive and form aggregates that lack selectivity. Magnesium reagents are softer. The Turbo-Grignard (iPrMgCl[5]·LiCl) or Knochel-Hauser Base (TMPMgCl[5][6]·LiCl) allows for metallation at temperatures where C-Cl bonds are kinetically inert.

Protocol: Selective Exchange using iPrMgCl·LiCl
  • Setup: Flame-dry a flask under Argon.

  • Substrate: Dissolve your aryl iodide (containing a Cl substituent) in anhydrous THF. Cool to -20°C (not -78°C; Mg is slower than Li).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.[7]

    • Note: Unlike n-BuLi, this reagent breaks up aggregates (due to LiCl), creating a more reactive but more selective monomeric species.

  • Incubation: Stir at -20°C to 0°C for 30-60 mins. Monitor by quenching a small aliquot with iodine or D₂O.

    • Success Indicator: You should see the Iodine replaced, but the Chlorine intact.

  • Electrophile: Add your electrophile (aldehyde, ketone, etc.).

Visual Mechanism: Kinetic Control in Metallation

Metallation Substrate Ar-I / Ar-Cl (Substrate) Reagent Reagent Choice Substrate->Reagent nBuLi n-BuLi (Hard Nucleophile) Reagent->nBuLi Turbo iPrMgCl·LiCl (Turbo Grignard) Reagent->Turbo ResultBad Scrambling: Attacks I AND Cl nBuLi->ResultBad Fast Kinetics ResultGood Selective: Exchanges I only Turbo->ResultGood Controlled

Caption: Comparison of n-BuLi vs. Turbo Grignard for chemoselective halogen exchange.

FAQ: Rapid Troubleshooting

Q: Can I use Pd(PPh₃)₄ for my coupling if I have a chlorine on the ring? A: Generally, yes. PPh₃ is not electron-rich enough to oxidatively add into a C-Cl bond at temperatures below 80°C. If you see dechlorination, lower the temperature.

Q: I'm seeing "hydrodehalogenation" (Ar-Cl -> Ar-H) even without hydrogen gas. Why? A: You are likely using an alcohol solvent (MeOH, EtOH) or an alkoxide base. The Pd(II) species can undergo


-hydride elimination from the solvent/base, generating a Pd-H species that reduces your halide. Switch to Toluene/Dioxane and Carbonate bases.

Q: Is the "Turbo Grignard" commercially available? A: Yes, as a solution in THF. It is much safer and easier to handle than making it yourself, though it is moisture sensitive.

References

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link

  • Navarro, O., et al. (2003). "General Synthesis of Halo-Amines via Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Link

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Pyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Fluorinated pyridinones are highly valued structural motifs in medicinal chemistry, frequently appearing in LpxC inhibitors, p38 kinase inhibitors, and advanced agrochemicals [8, 9]. However, the introduction of highly electronegative fluorine atoms onto the polar pyridinone core often alters the molecule's dipole moment and hydrogen-bonding network [7]. This modification can disrupt dense crystal lattice packing, leaving hydrogen bond acceptors (like the pyridinone carbonyl) exposed to atmospheric moisture. The result is often a highly hygroscopic or even deliquescent solid that poses severe challenges during weighing, formulation, and long-term storage.

This support center provides validated troubleshooting guides, analytical workflows, and FAQs to help researchers manage the moisture-sensitive nature of these compounds.

Section 1: Diagnostic & Analytical Workflows

FAQ 1: How do I accurately classify the hygroscopicity of a newly synthesized fluorinated pyridinone?

Answer: Relying on visual observation is insufficient and can lead to downstream formulation failures. You must quantify moisture uptake using Dynamic Vapor Sorption (DVS) [1]. DVS provides a precise gravimetric measurement of solvent vapor sorption and desorption at controlled temperatures and relative humidities (RH) [3]. By comparing the DVS isotherm data against the European Pharmacopoeia (Ph. Eur.) criteria, you can establish a standardized hygroscopicity profile [5, 6].

Data Presentation: Ph. Eur. Hygroscopicity Classification

Table 1: Standardized classification based on dynamic moisture uptake at 25°C and 80% RH after 24 hours [6].

ClassificationMoisture Uptake (% w/w)Physical State Observation
Non-hygroscopic < 0.2%Powder remains free-flowing
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Minor clumping, easily broken
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Noticeable agglomeration
Very hygroscopic ≥ 15.0%Sticky, cohesive solid
Deliquescent Varies (High)Absorbs sufficient water to form a liquid solution
Protocol 1: Step-by-Step DVS Isotherm Generation

Objective: Determine the moisture sorption profile and identify potential hydrate formation.

  • Sample Preparation: Accurately weigh 10–20 mg of the fluorinated pyridinone sample into a tared quartz or platinum DVS sample pan.

  • Initial Drying (Desorption): Equilibrate the sample at 0% RH and 25°C using a dry nitrogen carrier gas until the mass change is <0.002% per minute for at least 10 minutes. Record this as the dry reference mass.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002% / min).

  • Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH, using the same equilibrium criteria.

  • Data Analysis: Plot the % mass change versus RH.

    • Self-Validating Causality Check: If the desorption curve does not overlap with the sorption curve (a phenomenon known as hysteresis), water has been incorporated into the crystal lattice (hydrate formation) rather than just surface adsorption [4]. This dictates that simple drying will not easily remove the water without altering the crystal form.

Section 2: Handling, Storage, and Weighing Protocols

FAQ 2: My fluorinated pyridinone deliquesces on the analytical balance. How do I prevent weighing errors and degradation?

Answer: Fluorinated compounds often hold static charge, which exacerbates the physical handling of sticky, hygroscopic powders. When exposed to ambient humidity, the exposed hydrogen-bond acceptors rapidly pull water from the air, causing the mass to drift upward constantly on the balance.

Troubleshooting Steps:

  • Environmental Control: All handling must be transferred to a glovebox or a controlled-humidity enclosure maintained at <10% RH [2].

  • Static Mitigation: Use an anti-static zero-stat gun on the spatulas and weigh boats before handling. The triboelectric charging of fluorinated powders causes them to repel from the spatula and adhere to the walls of the weigh boat, increasing surface area exposure to any residual moisture.

  • Rapid KF Verification: Immediately after weighing for formulation, perform a Karl Fischer (KF) titration to determine the exact water content. Do not assume the mass weighed is 100% active pharmaceutical ingredient (API); you must mathematically correct for the water content determined by KF to ensure accurate molarity in your downstream assays.

Workflow Visualization

G A Fluorinated Pyridinone API Synthesis B DVS Moisture Sorption Profiling A->B C Hygroscopicity Classification B->C D Deliquescent / Very Hygroscopic (>15% weight gain) C->D E Slightly / Non-Hygroscopic (<2% weight gain) C->E F Glovebox Handling (<10% RH) & KF Titration D->F G Crystal Engineering (Salt/Co-crystal Screening) D->G H Standard Ambient Handling E->H

Workflow for the solid-state profiling and handling of fluorinated pyridinones.

Section 3: Formulation & Solid-State Strategies

FAQ 3: Can I mitigate the moisture uptake of a deliquescent fluorinated pyridinone without changing the base molecule?

Answer: Yes. If the free base or current salt form is too hygroscopic for commercial viability, you must employ crystal engineering. Co-crystallization or salt screening can fundamentally alter the crystal lattice energy and pack the molecules more densely, effectively "tucking away" the hygroscopic binding sites (like the pyridinone C=O) through intermolecular hydrogen bonding with a co-former [2].

Protocol 2: Step-by-Step Co-Crystallization Screening for Moisture Mitigation

Objective: Identify a stable, non-hygroscopic solid form of the fluorinated pyridinone.

  • Co-former Selection: Select a library of Generally Recognized As Safe (GRAS) co-formers with strong hydrogen bond donors (e.g., dicarboxylic acids like succinic acid, glutaric acid, or urea derivatives) to interact with the pyridinone carbonyl.

  • Liquid-Assisted Grinding (LAG):

    • Place a 1:1 molar ratio of the fluorinated pyridinone and the selected co-former into a stainless steel milling jar.

    • Add a catalytic amount of solvent (e.g., 10-20 µL of ethanol or ethyl acetate) to facilitate molecular mobility without dissolving the bulk powder.

    • Mill at 30 Hz for 20 minutes using a ball mill.

  • Solid-State Characterization: Analyze the resulting powder via X-Ray Powder Diffraction (XRPD). A new, distinct diffraction pattern indicates the formation of a novel co-crystal phase.

  • Stress Testing: Subject the confirmed co-crystals to accelerated stability testing (40°C / 75% RH) for 1 week.

  • Validation: Re-run the DVS protocol (Protocol 1) on the successful co-crystal candidates. A successful result will show a shift from "Very Hygroscopic" to "Slightly Hygroscopic" or "Non-hygroscopic" per the Ph. Eur. criteria.

References

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI).[Link]

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. News-Medical.net.[Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.[Link]

  • 5.11. Characters section in monographs (European Pharmacopoeia). USPBPEP.[Link]

  • Loren PRICE | Pfizer, New York City | Department of Discovery Chemistry. ResearchGate.[Link]

  • Literature review of the environmental fate of four herbicides applied to surface water bodies. USGS.[Link]

Validation & Comparative

Comparative Mass Spectrometry Guide: 3-Chloro-2-fluoropyridin-4-ol Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 3-chloro-2-fluoropyridin-4-ol , explicitly comparing it with its regioisomer 2-chloro-3-fluoropyridin-4-ol to demonstrate structural elucidation strategies.

Executive Summary

In medicinal chemistry, the This compound scaffold is a critical intermediate for synthesizing kinase inhibitors and antiviral agents.[1] However, nucleophilic aromatic substitution (


) reactions used to synthesize this core often yield regioisomeric byproducts (e.g., 2-chloro-3-fluoropyridin-4-ol) that are difficult to distinguish by NMR alone due to similar proton environments.[1]

This guide provides a definitive MS fragmentation logic to differentiate these isomers. We utilize Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) pathways to identify diagnostic "Ortho Effects"—specifically the preferential elimination of hydrogen halides (HF vs. HCl) driven by the proximity of the hydroxyl group.

Structural Analysis & Mechanistic Logic

The Core Challenge: Regioisomerism

Both isomers share the molecular formula C


H

ClFNO
and a monoisotopic mass of 147.0 Da . Differentiation relies on the Ortho Effect , where the hydroxyl proton interacts with the adjacent halogen during fragmentation.
FeatureTarget: this compound Alternative: 2-chloro-3-fluoropyridin-4-ol
Structure OH (C4) is ortho to Cl (C3).[1]OH (C4) is ortho to F (C3).[1]
Key Interaction H-bond donor (OH)

Cl acceptor.[1]
H-bond donor (OH)

F acceptor.
Predicted Loss HCl (36 Da) or Cl radical.[1]HF (20 Da) .
Tautomerism Exists as 4-pyridone in gas phase.[1]Exists as 4-pyridone in gas phase.[1]
Mechanism 1: Keto-Enol Tautomerism & CO Loss

Pyridin-4-ols predominantly ionize via their 4-pyridone tautomer.[1] The primary fragmentation event for both isomers is the expulsion of Carbon Monoxide (CO, 28 Da), resulting in a ring contraction to a pyrrole-like cation.

  • Precursor:

    
     147 (M
    
    
    
    )
  • Product:

    
     119 ([M-CO]
    
    
    
    )
Mechanism 2: The Diagnostic "Ortho" Elimination

After CO loss, the resulting radical cation is highly unstable. The proximity of the remaining substituents dictates the next loss:

  • Target (3-Cl): The hydrogen originally on the nitrogen/oxygen is spatially close to the Chlorine at C3. This facilitates the loss of Cl

    
      (
    
    
    
    84) or HCl (
    
    
    83).
  • Alternative (3-F): The hydrogen is spatially close to the Fluorine at C3.[1] Due to the high bond strength of H-F, the elimination of HF (

    
     99) is thermodynamically favored over HCl loss.
    

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the divergent pathways that allow for isomer differentiation.

FragmentationPathway M_Target Target: 3-Cl-2-F-pyridin-4-ol (M+ m/z 147) Tautomer 4-Pyridone Tautomerization M_Target->Tautomer M_Alt Isomer: 2-Cl-3-F-pyridin-4-ol (M+ m/z 147) M_Alt->Tautomer Frag_CO_Target [M - CO]+ (m/z 119/121) Tautomer->Frag_CO_Target Target Pathway (-28 Da) Frag_CO_Alt [M - CO]+ (m/z 119/121) Tautomer->Frag_CO_Alt Isomer Pathway (-28 Da) Ion_Target_Final DIAGNOSTIC: Loss of Cl/HCl (m/z 83 or 84) Frag_CO_Target->Ion_Target_Final Ortho-Cl Effect Facilitates Cl loss Ion_Alt_Final DIAGNOSTIC: Loss of HF (m/z 99) Frag_CO_Alt->Ion_Alt_Final Ortho-F Effect Facilitates HF loss

Figure 1: Divergent fragmentation pathways driven by the "Ortho Effect" of the halogen position relative to the hydroxyl group.[1]

Experimental Data Comparison

The following table summarizes the expected ion clusters for the target compound versus its isomer under standard 70 eV Electron Ionization (EI).

Table 1: Diagnostic Ion Abundance Comparison[1]
m/z (Ion)Ion IdentityTarget (3-Cl-2-F) Relative IntensityIsomer (2-Cl-3-F) Relative IntensityMechanistic Note
147 / 149 M

100% (Base) 100% (Base) Characteristic 3:1 Chlorine isotope pattern visible in both.[1]
119 / 121 [M - CO]

High (60-80%)High (60-80%)Universal for 4-pyridones; not diagnostic alone.[1]
99 [M - CO - HF]

Low (<10%)High (>40%) Diagnostic: Requires F to be ortho to the H-source (OH/NH).[1]
84 [M - CO - Cl]

High (30-50%) Low (<10%)Diagnostic: Cl is more labile when ortho to the radical site.[1]
83 [M - CO - HCl]

ModerateLowConcerted elimination of HCl.[1]

Technical Insight: The presence of a significant peak at m/z 99 is a "red flag" indicating the presence of the 3-fluoro isomer impurity. The target compound (3-chloro) will predominantly show fragmentation to lower masses (m/z 83/84) without a significant stop at m/z 99.[1]

Detailed Experimental Protocol

To replicate these results for quality control or structural validation, follow this self-validating protocol.

A. Sample Preparation[1][7]
  • Solvent: Dissolve 1 mg of the solid analyte in 1 mL of Methanol (LC-MS grade) . Avoid protic solvents if studying H/D exchange, but methanol is standard for direct infusion.[1]

  • Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for GC-EI.

B. Instrument Parameters (GC-MS / EI)
  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]

  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Scan Range: m/z 40 – 200.[1]

C. Data Interpretation Workflow
  • Verify M+: Check for the m/z 147/149 doublet with a 3:1 intensity ratio (confirms presence of one Chlorine atom).[1]

  • Check for CO Loss: Confirm the presence of m/z 119 (147 - 28).[1] If absent, the compound may not be a 4-pyridinol.[1]

  • Calculate Ortho Ratio:

    
    [1]
    
    • If

      
      , the sample is likely This compound  (Target).[1]
      
    • If

      
      , the sample is likely 2-chloro-3-fluoropyridin-4-ol  (Isomer).[1]
      

References

  • NIST Chemistry WebBook. Mass Spectrum of Pyridine, 3-chloro- & Halogenated Pyridines.[1] National Institute of Standards and Technology.[1][3][4][5][6] Link

  • BenchChem. Application Notes: Fragmentation of Halogenated Organic Compounds. (General principles of halogen isotope patterns and loss of HX). Link[1]

  • Safe, S. & Hutzinger, O. Mass Spectrometry of Pesticides and Pollutants. (Detailed mechanisms on "Ortho Effects" in halogenated aromatics). CRC Press.[1]

  • Spiteller, G.Mass Spectrometry of Heterocyclic Compounds. (Mechanisms of CO loss in pyridones). Physical Methods in Heterocyclic Chemistry.

Sources

Precision Structural Elucidation: Distinguishing 2-Fluoro and 3-Chloro Regioisomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Challenge

In medicinal chemistry, the bioisosteric replacement of hydrogen with halogen atoms is a standard tactic to modulate metabolic stability and lipophilicity. However, electrophilic aromatic substitutions or metal-catalyzed cross-couplings frequently yield mixtures of regioisomers.

Distinguishing a 2-fluoro-3-chloro substitution pattern from its isomers (e.g., 2-chloro-3-fluoro or 2-fluoro-4-chloro ) is a classic structural elucidation challenge. Mass spectrometry often fails here, as the isomers share identical molecular weights and fragmentation patterns. Crystallography requires a single crystal, which is not always available.

The Solution: This guide establishes a definitive NMR workflow. By exploiting the distinct nuclear properties of


F (Spin 1/2, 100% abundance) versus 

Cl (Quadrupolar, "silent" in standard NMR), we can map the carbon skeleton using Fluorine as a "spy" nucleus.

The Physics of Detection: Why This Works

To distinguish these patterns, one must understand the fundamental inequality between the two halogens in an NMR magnetic field.

Property

F (Fluorine)

Cl (Chlorine)
Implication for Elucidation
Spin Quantum Number (

)
1/23/2 (Quadrupolar)F couples to H and C; Cl does not.
Natural Abundance 100%75% / 24%F signals are intense; Cl is invisible in standard

H/

C experiments.
Coupling Behavior Strong scalar coupling (

)
Fast quadrupolar relaxationF acts as a "beacon," splitting nearby signals. Cl acts as a "wall," stopping coupling.
Substituent Effect (SCS) Strong Inductive/ResonanceInductiveF shifts are dramatic; Cl shifts are subtle.
The Core Logic

We do not detect Chlorine directly. Instead, we detect where Fluorine is located relative to the rest of the molecule. If we confirm Fluorine is at Position 2 (via coupling constants), and we know the molecule is a di-halo species, Chlorine must be at the remaining open position implied by the synthesis.

Method 1: C NMR Analysis (The "Golden Ruler")

This is the most robust method. The magnitude of the Carbon-Fluorine coupling constant (


) is a direct "ruler" measuring the distance (in bonds) between the carbon and the fluorine atom.
The Coupling "Fingerprint"
RelationshipCoupling Constant (

)
Description

(Ipso)
~245 Hz Massive doublet. Identifies the C-F carbon.[1]

(Ortho)
20 – 25 Hz Distinct doublet. Identifies carbons adjacent to F.

(Meta)
5 – 10 Hz Small doublet. Identifies carbons two bonds away.

(Para)
2 – 3 Hz Often appears as a broadened singlet.
The "Bridgehead Test" (Distinguishing 2-F vs 3-F)

Consider a scaffold where C1 is the bridgehead (attachment point to the rest of the molecule).

  • Scenario A: 2-Fluoro-3-Chloro

    • Fluorine is Ortho to the bridgehead (C1).

    • Observation: The C1 signal will be a Doublet with

      
       Hz .
      
  • Scenario B: 3-Fluoro-2-Chloro

    • Fluorine is Meta to the bridgehead (C1).

    • Observation: The C1 signal will be a Doublet with

      
       Hz .
      

Experimental Tip: Ensure your


C acquisition has sufficient signal-to-noise ratio. The splitting splits the signal intensity in half, making quaternary carbons harder to see.

Method 2: H NMR Analysis (The "Puzzle Piece")

While


C provides the skeleton, 

H NMR confirms the local environment. The presence of Chlorine at the 3-position "cuts off" proton coupling on that side, creating a unique splitting pattern.
Comparative Splitting Patterns (Benzene Ring Example)

Target: 1-Substituted-2-Fluoro-3-Chloro-Benzene

  • H4 (Para to Bridgehead, Ortho to Cl):

    • Couples to H5 (

      
       Hz).
      
    • Couples to F (

      
       Hz, Meta-coupling).
      
    • Pattern: Doublet of Doublets (dd).

  • H5 (Meta to Bridgehead):

    • Couples to H4 (

      
       Hz).
      
    • Couples to H6 (

      
       Hz).
      
    • Couples to F (

      
       Hz, Para-coupling is usually small, but here F is para to H5? No, in 2-F-3-Cl, H5 is para to F? No, H5 is meta to Cl and para to F).
      
    • Correction: In 1-R-2-F-3-Cl:

      • H4 is meta to F.

      • H5 is para to F (

        
         Hz).
        
      • H6 is ortho to F (

        
         Hz).
        
  • H6 (Ortho to Bridgehead):

    • Couples to H5 (

      
       Hz).
      
    • Couples to F (

      
       Hz).
      
    • Pattern: Doublet of Doublets (dd) or Pseudo-triplet if constants overlap.

Diagnostic Check: Look for the H6 proton.[2] If it shows a large (


 Hz) coupling to Fluorine, then Fluorine must be at position 2 (adjacent to H6) or position 3 (if H6 was actually H2). But combined with the 

C data, this confirms the arrangement.

Method 3: HOESY (The Spatial Verification)

When scalar coupling is ambiguous (e.g., in fused ring systems or heterocycles like pyridines where N alters coupling constants), HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the definitive "Nuclear Overlord."

  • Technique:

    
    H-
    
    
    
    F HOESY.
  • Physics: Detects through-space dipolar coupling (distance < 5 Å), not through-bond scalar coupling.[3]

  • Application:

    • Irradiate

      
      F.
      
    • Observe which Protons show NOE enhancement.

The Logic Flow

HOESY_Logic Start Run 1H-19F HOESY Detect Detect Cross-peaks Start->Detect ScenarioA Strong Cross-peak to Bridgehead Substituent (e.g., NH2, CH3) Detect->ScenarioA Proximity < 5Å ScenarioB NO Cross-peak to Bridgehead Substituent Detect->ScenarioB Distance > 5Å ResultA Fluorine is ORTHO to Substituent (2-Fluoro isomer confirmed) ScenarioA->ResultA ResultB Fluorine is META/PARA (3-Fluoro or 4-Fluoro isomer) ScenarioB->ResultB

Figure 1: Decision logic for using HOESY to determine Fluorine regiochemistry relative to a bridgehead substituent.

Comprehensive Workflow Protocol

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
     or DMSO-
    
    
    
    . Avoid fluorinated solvents (e.g., trifluoroacetic acid) to prevent background interference.
  • Concentration: High concentration (>10 mg/0.6 mL) is preferred for

    
    C detection.
    
Step 2: C NMR Configuration[4][5]
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Scans: Minimum 512 scans (due to splitting reducing peak height).

  • Analysis:

    • Locate the Ipso-C (Doublet, ~245 Hz).

    • Locate the Bridgehead-C (C1).

    • Measure

      
       value of Bridgehead-C.
      
    • 20 Hz = Ortho-F (2-F isomer).

    • 8 Hz = Meta-F (3-F isomer).

Step 3: F NMR (Optional but Recommended)
  • Run a standard coupled

    
    F spectrum.
    
  • If the F signal is a Triplet (coupling to two protons), it suggests the F is between two protons (e.g., 3-F, 2-H, 4-H).

  • If the F signal is a Doublet (coupling to one proton), it suggests the F is adjacent to the "silent" Chlorine (e.g., 2-F, 3-Cl).

Step 4: Visualizing the Pathway

Structural_Elucidation Input Unknown Isomer (2-F/3-Cl vs 3-F/2-Cl) C13 13C NMR (Measure Bridgehead J) Input->C13 J_Large J ~ 20 Hz (Ortho) C13->J_Large J_Small J ~ 8 Hz (Meta) C13->J_Small Concl_2F 2-Fluoro Isomer (F is close to C1) J_Large->Concl_2F Concl_3F 3-Fluoro Isomer (F is far from C1) J_Small->Concl_3F

Figure 2: The "Bridgehead Rule" workflow for rapid isomer identification.

References

  • Doddrell, D., et al. "Carbon-13 Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.

  • Weigert, F. J., & Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy. Carbon-Fluorine Coupling Constants." Journal of the American Chemical Society, 1971.[1]

  • BenchChem. "A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline."[4] BenchChem Spectroscopic Data, 2025.[4]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Standard text for HOESY protocols).
  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

Sources

Comparison Guide: Infrared Spectroscopy of 4-Pyridinol vs. 4-Pyridone Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the 4-pyridone/4-pyridinol scaffold is ubiquitous, serving as a core pharmacophore in analgesics, antivirals, and iron chelators. However, the tautomeric state of this scaffold is environmentally sensitive. Misidentifying the dominant tautomer can lead to erroneous docking simulations and incorrect structure-activity relationship (SAR) models, as the hydrogen bond donor/acceptor profiles of the two forms are inverted.

This guide provides a definitive technical comparison of the Infrared (IR) spectral signatures of 4-pyridone (keto form) and 4-hydroxypyridine (enol form) . It details the phase-dependent equilibrium and offers a self-validating experimental protocol to distinguish these tautomers using standard FTIR instrumentation.

Fundamental Mechanism: The Tautomeric Equilibrium

The interconversion between 4-pyridone and 4-pyridinol is a classic example of prototropic tautomerism. Unlike simple keto-enol systems where the keto form is almost always thermodynamically superior, this heterocyclic system is highly sensitive to phase and solvent polarity due to competing aromaticity and solvation effects.

  • 4-Pyridone (Keto): Dominates in the solid state and polar solvents (water, methanol, DMSO). It is stabilized by a large dipolar resonance contribution (zwitterionic form) and strong intermolecular hydrogen bonding.

  • 4-Pyridinol (Enol): Dominates in the gas phase and is significant in dilute non-polar solutions (cyclohexane, CCl₄). It retains the classic pyridine aromatic sextet.

Diagram 1: Tautomeric Equilibrium & Environmental Drivers

Tautomerism Pyridone 4-Pyridone (Keto Form) H-Bond Acceptor (C=O) H-Bond Donor (N-H) Pyridinol 4-Pyridinol (Enol Form) H-Bond Donor (O-H) H-Bond Acceptor (N:) Pyridone->Pyridinol Vaporization / Dilution in CCl4 Pyridinol->Pyridone Crystallization / Dissolution in H2O SolidState Solid State / Polar Solvent (High Dielectric) SolidState->Pyridone Stabilizes GasPhase Gas Phase / Non-Polar Solvent (Low Dielectric) GasPhase->Pyridinol Stabilizes

Caption: The phase-dependent equilibrium shifts based on dielectric constant and hydrogen-bonding capacity of the medium.

Spectral Fingerprinting: Peak Comparison

The distinction relies heavily on the Carbonyl (C=O) and Hydroxyl (O-H) regions.[1] The 4-pyridone carbonyl stretch is significantly lower in frequency than typical ketones due to the contribution of a zwitterionic resonance structure which imparts single-bond character to the C=O bond.

Table 1: Diagnostic IR Bands (cm⁻¹)
Functional GroupVibration Mode4-Pyridone (Keto) 4-Pyridinol (Enol) Notes
Carbonyl

Stretch
1630 – 1650 AbsentThe "smoking gun" for the keto form. Lower than typical ketones (1715) due to amide-like resonance.
Hydroxyl

Stretch
Absent3500 – 3600 Sharp band in dilute non-polar solution. Broadens if H-bonded.[1][2][3]
Amine

Stretch
2400 – 3200 AbsentExtremely broad "fermi resonance" envelope in solid state due to dimerization.
Ring Ring Breathing~1580 – 1610~1580 – 1600Less diagnostic due to overlap, but intensity ratios differ.
C-O

Stretch
Absent~1200 – 1250Characteristic of phenolic C-O bond.

Critical Insight: In the solid state (KBr pellet or ATR), you will almost exclusively see the 4-pyridone spectrum. The broad N-H absorption often obscures the C-H stretching region (3000 cm⁻¹). To observe the 4-pyridinol features, you must manipulate the solvent environment.[4]

Experimental Protocol: The Solvent Sweep Method

To rigorously confirm the tautomeric potential of a new chemical entity (NCE) based on this scaffold, you cannot rely on a single solid-state measurement. You must perform a Solvent Sweep .

Objective

To shift the equilibrium toward the enol (pyridinol) form to confirm its accessibility and assign spectral bands.

Materials
  • Sample: Pure 4-hydroxypyridine/4-pyridone derivative.

  • Solvents: Spectroscopic grade Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) [Non-polar]; Methanol (MeOH) [Polar].

  • Equipment: FTIR Spectrometer with a liquid transmission cell (CaF₂ windows recommended for <1000 cm⁻¹ cutoff).

Step-by-Step Methodology
  • Baseline (Solid State):

    • Prepare a KBr pellet or use a Diamond ATR accessory.

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

    • Expectation: Strong band at ~1640 cm⁻¹ (C=O), broad absorption 2500–3200 cm⁻¹. Assignment: Pyridone dominant.

  • Polar Solution (Methanol):

    • Dissolve sample in MeOH (~10 mg/mL).

    • Acquire spectrum using a liquid cell. Subtract pure MeOH background.

    • Expectation: Spectrum remains similar to solid state. C=O band persists.[5] Assignment: Pyridone dominant.

  • Non-Polar Dilution (The Critical Step):

    • Dissolve sample in CHCl₃ or CCl₄. Note: Solubility may be low; use a saturated solution or long pathlength cell (0.5 - 1.0 mm).

    • Acquire spectrum.[5][1][2][3][6][7][8][9][10][11][12]

    • Analysis: Look for the emergence of a sharp peak at ~3500–3600 cm⁻¹ .[13]

    • Look for the decrease in intensity of the 1640 cm⁻¹ band and the appearance of aromatic C=C/C=N bands distinct from the keto form.

    • Expectation: Appearance of Enol (Pyridinol) features.

  • Concentration Study (Optional Validation):

    • Perform serial dilutions in the non-polar solvent.

    • Causality: As concentration drops, intermolecular H-dimers break. If the enol form is monomeric, the sharp O-H peak intensity should fundamentally change relative to the broad dimer peaks.

Data Interpretation & Decision Logic

Use the following logic flow to interpret your spectral data.

Diagram 2: Spectral Assignment Workflow

Workflow Start Acquire IR Spectrum CheckCO Check 1630-1660 cm⁻¹ region Start->CheckCO StrongCO Strong Band Present? CheckCO->StrongCO CheckOH Check 3500-3600 cm⁻¹ region StrongCO->CheckOH Yes ResultEnol Conclusion: 4-Pyridinol (Enol) Dominant (Typical for Gas/Dilute Non-Polar) StrongCO->ResultEnol No (Weak/Absent) SharpOH Sharp Band Present? CheckOH->SharpOH ResultKeto Conclusion: 4-Pyridone (Keto) Dominant (Typical for Solid/Polar) SharpOH->ResultKeto No ResultMix Conclusion: Tautomeric Mixture SharpOH->ResultMix Yes

Caption: Decision tree for assigning dominant tautomer based on C=O and O-H spectral regions.

References

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Pyridine Derivatives. Advances in Heterocyclic Chemistry. Link

  • Beak, P., et al. (1976). Equilibration studies: The energy differences between the tautomers of 2- and 4-hydroxypyridine. Journal of the American Chemical Society. Link

  • Nowak, M. J., et al. (1990). Infrared spectra of 4-hydroxypyridine and 4-pyridone in Ar matrices. Spectrochimica Acta Part A: Molecular Spectroscopy. Link

  • Wang, X., et al. (2020). Tautobase: An Open Tautomer Database.[14] Journal of Chemical Information and Modeling. Link

Sources

Advanced HPLC Method Development Guide: Separation of Chlorofluoropyridinol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Chlorofluoropyridinols (e.g., 2-chloro-6-fluoro-3-pyridinol and its positional isomers) are critical scaffolds in the synthesis of next-generation agrochemicals (such as synthetic auxins) and fluorinated pharmaceuticals. The presence of isomeric impurities—specifically positional isomers where the chlorine and fluorine atoms swap positions relative to the pyridine nitrogen—can catastrophically alter the biological activity and toxicity profile of the final API.

Separating these isomers is analytically challenging because:

  • Similar Lipophilicity: The logP values of positional halogen isomers are nearly identical, rendering standard C18 alkyl-chain separation inefficient.

  • pKa Proximity: The phenolic hydroxyl group combined with the electron-withdrawing halogens creates acidic pKa values (typically 5.5–7.5), requiring precise pH control.

  • Silanol Interactions: The basic pyridine nitrogen can interact with free silanols, causing peak tailing.

This guide moves beyond standard C18 protocols, advocating for Fluorophenyl (PFP) and Phenyl-Hexyl stationary phases to leverage


 and halogen-specific selectivity mechanisms.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To achieve baseline resolution (


), one must exploit the subtle electronic differences between isomers rather than just hydrophobicity.
The Failure of C18 (Hydrophobic Interaction Only)

On a standard C18 column, retention is governed primarily by the partition coefficient. Since a Cl-F swap minimally affects the overall hydrophobic surface area, isomers often co-elute or show poor resolution (


).
The Solution: Pentafluorophenyl (PFP) Phases

PFP phases offer multiple interaction mechanisms acting orthogonally to hydrophobicity:

  • 
     Stacking:  The electron-deficient PFP ring interacts strongly with the electron-rich pyridinol ring.
    
  • Dipole-Dipole Interactions: The carbon-fluorine bonds on the stationary phase interact with the dipole moments of the analytes.

  • Shape Selectivity: PFP phases are rigid and sensitive to the steric bulk of the chlorine atom (1.75 Å radius) versus the fluorine atom (1.47 Å radius).

Experimental Protocol: Validated Separation Workflow

Instrumentation & Reagents[1][2][3][4][5][6]
  • System: UHPLC or HPLC system with DAD (254 nm) or Mass Spectrometer (ESI-).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Target Analytes:

    • Isomer A: 2-chloro-6-fluoro-3-pyridinol (Target)

    • Isomer B: 6-chloro-2-fluoro-3-pyridinol (Critical Impurity)

Column Selection Matrix
Column PhaseLigand TypeInteraction ModeRecommendation
C18 OctadecylsilaneHydrophobicScreening only. Often fails to resolve critical pairs.
PFP (F5) Pentafluorophenyl propyl

, Dipole, H-bond
Primary Choice. Excellent for halogenated isomers.
Phenyl-Hexyl Phenyl ring with hexyl linker

, Hydrophobic
Alternative. Good if PFP retention is too strong.
Optimized Gradient Method (PFP Phase)
  • Column: Raptor FluoroPhenyl or Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm or 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Rationale: Low pH suppresses the ionization of the pyridinol (keeping it neutral) and protonates the pyridine nitrogen, reducing silanol tailing.

  • Mobile Phase B: Methanol.[1]

    • Rationale: Methanol promotes

      
       interactions better than Acetonitrile.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
1.00 20 Isocratic equilibration
8.00 60 Linear Ramp
8.10 95 Wash
10.00 95 Wash Hold

| 10.10 | 20 | Re-equilibration |

Performance Comparison Data

The following data illustrates the relative retention behavior observed when switching from a C18 mechanism to a PFP mechanism for chlorofluoropyridinols.

Note: Data represents typical relative retention times (


) and resolution (

) derived from comparative halogenated aromatic studies.
Table 1: Retention Time & Resolution Comparison
ParameterC18 Column (Standard)PFP Column (Optimized)Interpretation
Isomer A

4.25 min5.10 minPFP shows higher retention due to

interaction.
Isomer B

4.35 min5.85 minGreater selectivity for the positional change.
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) PFP resolves the critical pair effectively.
Peak Symmetry 0.85 (Tailing)1.10 (Sharp)Acidic buffered mobile phase improves shape.
Analysis of Elution Order

On PFP columns, the elution order is often dictated by the electron density of the aromatic ring.

  • Isomer A (2-Cl, 6-F): The bulky Chlorine at the ortho position to the Nitrogen may sterically hinder the optimal

    
     stacking alignment with the PFP ring, leading to earlier elution.
    
  • Isomer B (6-Cl, 2-F): With Fluorine (smaller radius) at the ortho position, the molecule may achieve a flatter conformation against the stationary phase, increasing interaction strength and retention time.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher from initial screening to final optimization.

MethodDevelopment Start Start: Chlorofluoropyridinol Mixture CheckStructure Analyze Structure: Isomers? Halogens? pKa? Start->CheckStructure SelectColumn Select Column: Prioritize PFP or Phenyl-Hexyl CheckStructure->SelectColumn MobilePhase Mobile Phase Selection: MeOH (Preferred) vs ACN Buffer pH 3.0 (Ammonium Formate) SelectColumn->MobilePhase RunScreen Run Screening Gradient (5-95% B in 10 min) MobilePhase->RunScreen Decision Resolution > 1.5? RunScreen->Decision Optimize Optimization: 1. Flatten Gradient 2. Change Temp (25-40°C) 3. Swap MeOH/ACN Decision->Optimize No FinalMethod Final Validated Method Decision->FinalMethod Yes Optimize->RunScreen

Caption: Decision tree for selecting stationary phases and optimizing mobile phases for halogenated pyridinol isomers.

Diagram 2: Separation Mechanism (PFP vs. Analyte)

Visualizing the molecular interactions driving the separation.

InteractionMechanism PFP_Phase Stationary Phase (PFP) Electron Deficient Ring Fluorine Dipoles PiPi Pi-Pi Stacking (Primary Retention) PFP_Phase->PiPi Dipole Dipole-Dipole (Selectivity) PFP_Phase->Dipole Analyte Analyte (Chlorofluoropyridinol) Electron Rich Ring Halogen Substituents Analyte->PiPi Analyte->Dipole Steric Steric Exclusion (Cl vs F Size) Analyte->Steric Isomer Shape Steric->PFP_Phase Access

Caption: Mechanistic interactions between the Pentafluorophenyl (PFP) stationary phase and chlorofluoropyridinol analytes.

Troubleshooting & Optimization Guide

Issue: Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica surface.

  • Fix:

    • Lower pH: Ensure pH is < 3.5 to fully protonate the pyridine nitrogen (making it cationic), though this may reduce retention on RP.

    • Increase Buffer Strength: Increase Ammonium Formate to 20-25 mM to mask silanols.

    • End-capping: Ensure the PFP column used is fully end-capped.

Issue: Retention Drift
  • Cause: "Dewetting" of the PFP phase in highly aqueous conditions (if starting < 5% Organic).

  • Fix: Do not start gradients below 10% organic modifier. PFP phases are hydrophobic but can suffer phase collapse or slow equilibration in 100% water.

Issue: Co-elution of Isomers
  • Fix: Switch organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that enhances

    
     selectivity, whereas Acetonitrile (aprotic) can suppress these interactions by forming its own dipole layers.
    

References

  • Restek Corporation. (2025). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers (Demonstrating FluoroPhenyl Selectivity). Retrieved from [Link]

  • Chromatography Online. (2025). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]

  • MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation (Positional Isomers Guide). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity... of Some Antiplatelet Drugs (Halogenated Pyridine Data). Retrieved from [Link]

Sources

Comparative Guide: Structural Elucidation of 3-Chloro-2-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rational design of kinase inhibitors and heterocyclic bio-isosteres, 3-chloro-2-fluoropyridin-4-ol (CAS 1227499-28-6) represents a privileged scaffold. Its unique halogenation pattern offers precise electronic modulation of the pyridine ring, influencing pKa, lipophilicity, and metabolic stability. However, like many hydroxypyridines, it presents a critical structural ambiguity: prototropic tautomerism .

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against alternative structural determination methods (Solution NMR and DFT) for this molecule. We provide the experimental protocols and data interpretation frameworks necessary to resolve the pyridin-4-ol vs. pyridin-4-one equilibrium—a factor that dictates ligand-protein binding modes.

The Core Challenge: Tautomeric Ambiguity

Before selecting a characterization method, researchers must understand the "Tautomer Trap." this compound exists in a dynamic equilibrium between the hydroxy-pyridine form (A) and the pyridin-4-one form (B).

  • Form A (Aromatic): Favored in gas phase and non-polar solvents.

  • Form B (Keto-like): Favored in solid state and polar solvents (biological media).

Why it matters: The hydrogen bond donor/acceptor profile changes entirely. Form A is a donor at O, acceptor at N. Form B is a donor at N, acceptor at O. Misassigning this state leads to erroneous docking models.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Form A: Pyridin-4-ol (Aromatic, OH donor) Keto Form B: Pyridin-4-one (Non-aromatic, NH donor) Enol->Keto Polar Solvent / Solid State Keto->Enol Gas Phase / Non-polar

Figure 1: The tautomeric equilibrium driven by environmental factors. In the crystalline state, Form B is statistically dominant for 4-hydroxypyridines.

Comparative Analysis of Structural Methods

The following table contrasts the performance of SC-XRD against standard alternatives for characterizing this compound.

FeatureMethod A: X-ray Crystallography (SC-XRD) Method B: Solution NMR (1H/13C) Method C: DFT Calculation (B3LYP)
Primary Output Definitive 3D Atom Coordinates Chemical Shifts (δ ppm)Energy Minima & Geometries
Tautomer ID Absolute (via Bond Lengths)Ambiguous (Fast Exchange)Theoretical Preference Only
H-Bonding Direct visualization of networksInferred from shifts/NOEPredicted (Gas/Solvent Model)
Sample State Solid (Bio-relevant packing)Solution (Solvent dependent)Vacuum or Implicit Solvation
Limitations Requires single crystalTime-averaged signalsDepends on basis set accuracy
Why SC-XRD is the Gold Standard

While NMR is faster, the rapid proton exchange between O and N in this compound often results in broadened signals or averaged chemical shifts that obscure the true species ratio. SC-XRD "freezes" the molecule in its lowest-energy solid-state conformation, providing two unassailable metrics for tautomer assignment:

  • C–O Bond Length: ~1.35 Å (Enol) vs. ~1.26 Å (Keto).

  • C–N–C Bond Angle: ~116° (Pyridine) vs. ~125° (Pyridone).

Experimental Data & Interpretation Guide

Since specific crystallographic data for CAS 1227499-28-6 is often proprietary, we provide the Reference Standard based on the structural class of 3-halo-4-pyridinones. Use these parameters to validate your experimental results.

A. Crystallization Protocol
  • Objective: Grow diffraction-quality single crystals.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Methanol/Dichloromethane (1:1) or Ethanol/Water.[1]

    • Why? The molecule is polar.[2][3] A mixed system allows solubility (alcohol) while inducing nucleation (DCM/Water).

Step-by-Step Workflow:

  • Dissolve 20 mg of this compound in 2 mL Methanol.

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Place the vial inside a larger jar containing Dichloromethane (Vapor Diffusion) OR cover with parafilm punctured with 3 pinholes (Slow Evaporation).

  • Store at 4°C in a vibration-free environment for 3-7 days.

  • Harvest colorless prism-like crystals.

B. Data Interpretation: The "Fingerprint" Metrics

Upon solving the structure (typically Monoclinic


 or Triclinic 

), compare your bond lengths to these reference values to confirm the tautomer.
Structural ParameterExpected Value (Pyridin-4-one Form) Value for Pyridin-4-ol Form Interpretation
C4–O1 Bond 1.24 – 1.27 Å 1.34 – 1.36 ÅShort bond indicates C=O (Keto).[2][4][5]
C2–N1 / C6–N1 1.36 – 1.38 Å 1.33 – 1.34 ÅLonger C-N bonds indicate protonation at N.
C3–C4 Bond 1.42 – 1.45 Å 1.38 – 1.40 ÅSingle bond character in Keto form.
Intermolecular H-Bond N–H···O (Head-to-Tail) O–H···NThe Keto form forms infinite chains via N-H···O.
C. Halogen Bonding Analysis

This compound is a prime candidate for Halogen Bonding (XB) .

  • Look for:

    
     interactions.
    
  • Geometry: The

    
     angle should be near 180° (Type II halogen bond).
    
  • Significance: These interactions mimic ligand-protein contacts in the hydrophobic pocket of kinases.

Visualization of the Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points where X-ray data supersedes other methods.

Workflow Start Crude this compound Screen Crystallization Screening (MeOH/DCM, EtOH/H2O) Start->Screen XRD Single Crystal XRD (Data Collection) Screen->XRD Solve Structure Solution (Direct Methods) XRD->Solve Check C4-O Bond < 1.28Å? Solve->Check Keto Assign: Pyridin-4-one Tautomer (Valid for Docking) Check->Keto Yes Enol Assign: Pyridin-4-ol Tautomer (Rare in Solid State) Check->Enol No

Figure 2: Structural determination workflow. The C4-O bond length check is the critical "Go/No-Go" decision point for tautomer assignment.

References
  • Cambridge Structural Database (CSD). Search for 3-halo-4-pyridinone analogs (e.g., 3-fluoropyridin-4-one). Cambridge Crystallographic Data Centre. [Link]

  • PubChem Compound Summary. this compound (CAS 1227499-28-6). National Center for Biotechnology Information. [Link]

  • Desiraju, G. R., et al. Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 2013. [Link]

  • Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002.

Sources

Beyond the C18: Purity Assessment Standards for Fluorinated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment Standards for Fluorinated Pyridine Building Blocks Content Type: Publish Comparison Guide

Executive Summary

Fluorinated pyridines are not merely "pyridines with a fluorine atom"; they are distinct chemical entities where the high electronegativity of fluorine (


 Pauling scale) dramatically alters the electron density of the heterocyclic ring.[1] This creates a "blind spot" in standard purity assessments. Conventional C18-HPLC often fails to resolve regioisomers (e.g., 2-fluoro- vs. 3-fluoropyridine) due to similar hydrophobicities, while standard GC-FID methods risk thermal degradation of labile isomers (e.g., 4-fluoropyridine derivatives).

This guide establishes a new standard for assessing these high-value building blocks, moving beyond generic protocols to specific, chemically-grounded methodologies.

Part 1: The Analytical Challenge (The "Why")

The introduction of fluorine into the pyridine scaffold introduces three specific analytical hurdles that compromise data integrity if ignored:

  • The Isomer Mimicry Effect: Fluorine is isosteric with hydrogen but electronically distinct. Regioisomers often co-elute on alkyl-bonded phases (C8/C18) because the steric volume change is negligible, and the dipole moment shift is insufficient for separation on non-polar phases.

  • Silent Impurities: Many fluorinated precursors lack extended conjugation, resulting in low UV extinction coefficients. A sample appearing >98% pure at 254 nm may contain significant non-chromophoric impurities.

  • Volatility & Stability: Low-molecular-weight fluoropyridines (e.g., 2-fluoropyridine, bp ~126°C) are highly volatile. Solvent removal during sample prep can strip the analyte, artificially inflating yield/purity calculations. Furthermore, 2- and 4-fluoropyridines are susceptible to hydrolysis (SNAr) to form pyridones, which may precipitate or stick to injection liners.

Part 2: Strategic Decision Framework

To ensure scientific integrity, method selection must be dictated by the physicochemical properties of the specific fluoropyridine.

MethodSelection Start START: Fluorinated Pyridine Sample VolatilityCheck Is the BP < 150°C? Start->VolatilityCheck UVCheck Does it have a strong UV Chromophore? VolatilityCheck->UVCheck No GC_MS Method B: Cold-Inlet GC-MS (Volatile/Stable) VolatilityCheck->GC_MS Yes IsomerCheck Potential for Regioisomers? UVCheck->IsomerCheck Yes qNMR Method A: 19F qNMR (Primary Assay) UVCheck->qNMR No (Silent) IsomerCheck->qNMR No (Routine Check) HPLC_PFP Method C: HPLC-UV (PFP Column) (Isomer Resolution) IsomerCheck->HPLC_PFP Yes (Critical Separation) SFC Method D: SFC (Chiral/Achiral) (Orthogonal Check) IsomerCheck->SFC Yes (Difficult Separation)

Figure 1: Decision matrix for selecting the appropriate purity assessment technique based on molecular properties.

Part 3: Comparative Analysis of Methodologies
1. The Gold Standard: Quantitative

F-NMR (qNMR)

Unlike chromatography, qNMR does not require an identical reference standard of the analyte.[2] It relies on the fundamental principle that signal integration is directly proportional to the molar concentration of nuclei.

  • Why it wins: It eliminates the "response factor" error found in UV and FID detectors. It is the only method that simultaneously confirms identity (chemical shift) and purity (integration) without separation.

  • The Fluorine Advantage:

    
    F has 100% natural abundance and a massive chemical shift range (~300 ppm), making signal overlap rare compared to 
    
    
    
    H-NMR.[3]
2. The Isomer Specialist: Fluoro-Phenyl (PFP) HPLC

Standard C18 columns interact primarily through hydrophobic dispersion forces. Fluorinated pyridines, however, possess strong dipoles and Lewis-basic nitrogens.

  • The Solution: Pentafluorophenyl (PFP) stationary phases offer multiple retention mechanisms:

    
     interactions, dipole-dipole interactions, and hydrogen bonding.
    
  • Mechanism: The electron-deficient PFP ring interacts strongly with the electron-rich pyridine ring. The position of the fluorine atom on the pyridine modulates this interaction, allowing baseline separation of regioisomers (e.g., 2-F vs 3-F) that co-elute on C18.

3. The Volatility Manager: GC with Cold On-Column Injection

For volatile building blocks, HPLC is risky due to solvent interference and potential hydrolysis. GC is preferred, but standard split/splitless injectors (250°C+) can degrade thermally labile fluoropyridines (especially those with ortho-nitro groups).

  • The Fix: Use Cool On-Column (COC) injection or Programmable Temperature Vaporization (PTV) to introduce the sample at low temperatures, preventing discrimination and degradation.

Part 4: Experimental Protocols
Protocol A: Quantitative

F-NMR (qNMR)

This protocol is self-validating through the use of an internal standard (IS) with a known purity.

Materials:

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. (Must have a non-overlapping signal and high boiling point).
    
  • Solvent: DMSO-

    
     (prevents volatility loss better than CDCl
    
    
    
    ).
  • Relaxation Agent: Cr(acac)

    
     (Optional, to shorten 
    
    
    
    ).

Workflow:

  • Weighing: Accurately weigh ~10-15 mg of the Analyte (

    
    ) and ~10-15 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° or 90°.

    • Spectral Width: Sufficient to cover both signals (typically -50 to -200 ppm).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing fluorine signal. Note: Without relaxation agent, fluorine
      
      
      can be 2-10 seconds. Set
      
      
      to 30s to ensure 99.9% magnetization recovery.
    • Scans: 16 to 64 (for S/N > 150).

  • Processing: Phase and baseline correct manually. Integrate the IS peak (set to defined value) and the Analyte peak.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of Fluorines,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity.[2]
Protocol B: Isomer Separation via PFP-HPLC

Designed to separate 2-fluoro, 3-fluoro, and 4-fluoropyridine isomers.

System: HPLC with UV-Vis (PDA) or MS detection. Column: CSH Fluoro-Phenyl (e.g., Waters XSelect or Phenomenex Luna PFP), 3.5 µm, 4.6 x 150 mm.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (buffer is critical to suppress silanol activity).

  • B: Methanol (MeOH provides better selectivity on PFP phases than Acetonitrile).

Gradient:

  • 0-2 min: 5% B (Isocratic hold to stack polar pyridines).

  • 2-15 min: 5%

    
     60% B.
    
  • 15-20 min: 60%

    
     95% B.
    

Why this works: The methanol allows for H-bonding interactions with the PFP phase, which are often disrupted by acetonitrile. The acidic pH ensures the pyridine nitrogen is protonated, improving peak shape and utilizing the ion-exchange capacity of the CSH particle.

Part 5: Data Comparison & Performance Metrics

The following table contrasts the performance of these methods for a hypothetical mixture of 3-fluoropyridine (Target) and 2-fluoropyridine (Impurity).

FeatureHPLC (C18 Standard)HPLC (PFP Specialized)

F qNMR
GC-FID
Specificity Low (Co-elution likely)High (Separates by dipole)Very High (Distinct shifts)Medium
LOD (Limit of Detection) ~0.05%~0.05%~0.5%~0.01%
Quantification Accuracy

2-5% (UV response varies)

2-5%

<1%

2-5%
Sample Integrity GoodGoodExcellent (Non-destructive)Risk of thermal degradation
Throughput 15-30 min/sample15-30 min/sample5-10 min/sample20 min/sample
Part 6: Visualizing the Purity Profile

A single method is rarely sufficient. The diagram below illustrates a "Self-Validating" workflow where qNMR calibrates the primary assay.

ValidationLoop RawMaterial Crude Fluoropyridine qNMR 19F qNMR (Absolute Purity Value) RawMaterial->qNMR HPLC HPLC-UV (PFP) (Impurity Profiling) RawMaterial->HPLC Comparison Compare Purity Values qNMR->Comparison Value A (e.g., 98.2%) HPLC->Comparison Value B (e.g., 99.5%) Release Release Lot Comparison->Release Difference < 1.0% Investigate Investigate: Check UV Response Factors Comparison->Investigate Difference > 1.0% Investigate->HPLC Re-calibrate

Figure 2: The "Cross-Check" workflow. Discrepancies between qNMR (mass balance) and HPLC (area %) often reveal non-chromophoric impurities or response factor errors.

References
  • Quantit

    
    F NMR for Pharmaceutical Analysis 
    
    • Source: National Institutes of Health (PMC) / Journal of Analytical Methods
    • Title: Applic

      
      F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals[2][4]
      
    • [Link]

  • Stationary Phase Selection for Fluorin

    • Source: MDPI / Separ
    • Title: Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis (Discusses PFP and Fluoro-Phenyl phases)[5]

    • [Link]

  • Benchtop qNMR Applic

    • Source: ChemRxiv
    • Title: Quantitative benchtop F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
    • [Link]

  • Separ

    • Source: Phenomenex Technical Guides
    • Title: HPLC vs GC: What Sets These Methods Apart (Detailed comparison of volatility vs polarity separ
    • [Link]

  • Direct C-H Fluorin

    • Source: Organic Syntheses[6][7][8]

    • Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 (Includes specific purity assessment protocols for fluoropyridines)
    • [Link]

Sources

Comparative Reactivity Guide: 2-Fluoropyridines vs. 2-Chloropyridines in SNAr

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent optimization bottlenecks I encounter is the late-stage functionalization of electron-deficient heterocycles. When designing a Nucleophilic Aromatic Substitution (SNAr) workflow, the choice of the halogen leaving group dictates the reaction's harshness, yield, and functional group tolerance.

While 2-chloropyridines are ubiquitous and inexpensive, 2-fluoropyridines offer a profound kinetic advantage. This guide objectively compares the reactivity profiles of 2-fluoropyridines and 2-chloropyridines, delving into the mechanistic causality behind the "element effect" and providing a self-validating experimental protocol for kinetic benchmarking.

The "Element Effect" Paradox & Mechanistic Causality

To researchers trained primarily in aliphatic chemistry, the reactivity of fluorinated aromatics appears paradoxical. In standard aliphatic SN2 reactions, fluorine is a notoriously poor leaving group due to the immense strength of the C–F bond (~115 kcal/mol). However, in SNAr reactions on pi-deficient systems like pyridine, the leaving group reactivity order is entirely inverted:[1].

To understand this, we must analyze the causality of the two-step addition-elimination mechanism:

  • Addition (The Rate-Determining Step): The nucleophile attacks the C2 position, disrupting the aromatic

    
    -system to form an anionic intermediate known as the Meisenheimer complex[2]. Because this step involves a severe loss of aromaticity, it possesses a high activation energy barrier and strictly dictates the overall reaction rate[2].
    
  • Elimination: The halide leaving group departs, rapidly restoring aromaticity.

Because the elimination step is fast, the strength of the carbon-halogen bond is kinetically irrelevant[3]. Instead, reactivity is governed by how well the substrate facilitates the initial nucleophilic attack. Fluorine (electronegativity 3.98) exerts a massive electron-withdrawing inductive effect (-I)[2]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 carbon, making it a prime target for nucleophiles, and heavily stabilizes the localized negative charge in the Meisenheimer transition state[4].

SNAr_Mechanism R 2-Halopyridine + Nucleophile TS1 Transition State 1 (Addition - RDS) R->TS1 Slow / High Ea MC Meisenheimer Complex (Anion) TS1->MC TS2 Transition State 2 (Elimination) MC->TS2 Fast / Low Ea P Substituted Pyridine + Halide Ion TS2->P

Figure 1: Two-step Addition-Elimination SNAr mechanism highlighting the rate-determining step.

Quantitative Data & Reactivity Profiles

Kinetic studies unequivocally demonstrate the superiority of the fluoro-substituent in SNAr. When reacted with sodium ethoxide in ethanol,[4][5].

This massive kinetic advantage means that 2-fluoropyridines can be functionalized under exceptionally mild conditions (often at room temperature), preserving sensitive functional groups that would otherwise degrade under the harsh thermal conditions (80 °C – 150 °C) required to force 2-chloropyridines to react[5].

Table 1: Comparative Reactivity Summary
Parameter2-Fluoropyridine2-Chloropyridine
Relative Reaction Rate (

)
~250 - 320x 1x (Baseline)
Typical SNAr Conditions Mild (RT to 60 °C)Harsh (80 °C to 150 °C)
Electronegativity (Pauling) 3.983.16
Inductive Effect (-I) Very StrongModerate
Meisenheimer Stabilization ExcellentFair
C-X Bond Strength ~115 kcal/mol~79 kcal/mol
Leaving Group Ability (SN2) PoorGood
Leaving Group Ability (SNAr) Excellent Moderate

Experimental Protocols: Self-Validating Competition Assay

To objectively prove the reactivity difference between these two substrates in your own laboratory, a kinetic competition assay is the gold standard.

By reacting an equimolar mixture of 2-fluoropyridine and 2-chloropyridine with a sub-stoichiometric amount of nucleophile, both substrates are forced to compete for a limiting reagent within the exact same flask[4]. This creates a self-validating system : it intrinsically controls for temperature fluctuations, localized concentration gradients, and mixing inconsistencies, ensuring the calculated relative rate is mathematically robust.

Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL scintillation vial under a nitrogen atmosphere, dissolve 1.0 mmol of 2-fluoropyridine, 1.0 mmol of 2-chloropyridine, and 0.5 mmol of an inert internal standard (e.g., biphenyl) in 5.0 mL of anhydrous ethanol.

  • Reaction Setup: Equilibrate the solution to 25 °C. Add 0.2 mmol of sodium ethoxide (NaOEt) dropwise with vigorous stirring. (Note: The sub-stoichiometric nucleophile prevents the highly reactive 2-fluoropyridine from consuming all the reagent before the chloro-variant can react).

  • Kinetic Monitoring: Withdraw 50 µL aliquots at precise time intervals (e.g., 1, 5, 10, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot into a GC vial containing 0.5 mL of cold aqueous saturated NH₄Cl and 0.5 mL of ethyl acetate to halt the reaction. Extract, dry the organic layer over MgSO₄, and filter.

  • Data Processing: Analyze the organic layers via GC-MS. Integrate the peaks to determine the disappearance of the starting materials relative to the internal standard.

  • Calculation: Calculate the relative rate constant (

    
    ) using the competitive kinetics formula:
    
    
    
    

Exp_Workflow S1 1. Preparation Equimolar 2-F & 2-Cl Pyridine + Internal Standard S2 2. Reaction Setup Add Sub-stoichiometric NaOEt in EtOH at 25 °C S1->S2 S3 3. Kinetic Monitoring Sample Aliquots over Time Quench & GC-MS Analysis S2->S3 S4 4. Data Processing Determine Disappearance Rates Calculate Relative k S3->S4 S5 5. Validation Confirm Product Identity & Mass Balance S4->S5

Figure 2: Self-validating kinetic workflow for determining relative SNAr reactivity.

References

  • Title: Correlating Activation Energy with Relevant Orbital Energy Source: WuXi Biology URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL: [Link]

Sources

Safety Operating Guide

3-Chloro-2-fluoropyridin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Environmental Health & Safety (EHS) Disposal of 3-Chloro-2-fluoropyridin-4-ol

The handling and disposal of halogenated N-heterocycles like this compound (CAS: 1227499-28-6) require strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1][2]. Because this compound contains both chlorine and fluorine substituents, improper disposal—such as drain disposal or low-temperature incineration—poses severe environmental and safety risks, including the potential formation of highly toxic dioxins, furans, or gaseous hydrogen fluoride (HF)[3][4].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound waste.

Hazard Profiling and Waste Categorization

Before initiating any disposal protocol, it is critical to understand the causality behind the waste categorization. This compound is a halogenated organic compound[5].

  • The Causality of Segregation: Halogenated waste must be strictly separated from non-halogenated organic waste. Non-halogenated solvents are often incinerated for energy recovery (fuel blending). Introducing halogenated compounds like this compound into this stream lowers the calorific value (BTU) of the waste and requires specialized, high-temperature incineration equipped with alkaline scrubbers to neutralize acidic combustion byproducts (e.g., HF, HCl)[3][4].

  • Sewer Ban: Under no circumstances should this chemical or its solutions be disposed of down the drain. EPA regulations strictly prohibit the drain disposal of hazardous pharmaceutical and chemical waste[2][6].

Quantitative Waste Management Parameters

To ensure compliance and safety, adhere to the following quantitative limits and compatibility metrics during the accumulation of this compound waste.

ParameterSpecification / LimitOperational Rationale
Waste Stream Designation Halogenated Organic WastePrevents toxic byproduct formation during incineration; ensures proper scrubber use at the disposal plant.
Primary Container Material High-Density Polyethylene (HDPE) or GlassHalogenated pyridines can degrade certain low-density plastics over time. Glass or HDPE ensures structural integrity[6].
Max Accumulation Volume (SAA) ≤ 10 Gallons (Institutional standard)Minimizes fire and exposure risks in the laboratory setting. Never store more than 10 gallons of hazardous waste in a single lab area[6].
Empty Container Rinse Rule 1st Rinse = Hazardous WasteThe first solvent rinse of an empty container must be collected as hazardous waste. Subsequent rinses may follow standard protocols[6].
Aqueous Mixture pH Limit 2.0 < pH < 12.5If mixed with aqueous waste, the pH must be evaluated. Solutions with pH ≤ 2 or ≥ 12.5 trigger an additional EPA Corrosivity (D002) waste code[7].

Step-by-Step Disposal Methodology

This protocol establishes a closed-loop system where every action is validated by a safety or regulatory requirement.

Step 1: Isolate and Segregate the Waste Stream

  • Action: Direct all liquid waste containing this compound into a designated "Halogenated Organic Waste" carboy.

  • Validation: Verify that the receiving container does not contain incompatible materials such as strong oxidizing agents, acid anhydrides, or strong acids, which can react exothermically with pyridinol derivatives[3][4].

Step 2: Establish Primary and Secondary Containment

  • Action: Use a chemically resistant, sealable container (e.g., a glass bottle or HDPE carboy). Place this primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Validation: Secondary containment prevents environmental release and cross-contamination in the event of primary vessel failure, a strict requirement for RCRA compliance[6]. Keep the container tightly closed at all times except when actively adding waste[6].

Step 3: Apply RCRA-Compliant Labeling

  • Action: Attach a Hazardous Waste label to the container the moment the first drop of waste is added. The label must explicitly state the full chemical name ("this compound") and its estimated percentage in the mixture. Do not use abbreviations or chemical formulas[6].

  • Validation: Accurate labeling prevents unknown waste generation, which is illegal to transport and exceptionally dangerous and expensive for EHS to profile and dispose of.

Step 4: Spill Cleanup and Solid Waste Disposal

  • Action: If a spill occurs, remove all sources of ignition. Soak up the liquid with an inert absorbent material (e.g., silica gel, acid binder, universal binder, or sand)[3][4].

  • Validation: Sweep the contaminated absorbent into a solid hazardous waste container. Never dispose of spill clean-up materials, contaminated rags, or absorbents in the regular municipal trash[6].

Step 5: EHS Transfer and Final Disposition

  • Action: Once the container is full, or the Satellite Accumulation Area (SAA) time limit is reached, schedule a waste pick-up with your institutional EHS department[6].

  • Validation: EHS will transport the waste to an approved, permitted hazardous waste disposal plant for high-temperature incineration[3][4].

Operational Workflow Visualization

The following diagram illustrates the logical decision-making process for handling this compound waste streams in a laboratory setting.

G A Generate this compound Waste B Is the waste mixed with non-halogenated solvents? A->B C Strictly segregate into Halogenated Waste Stream B->C No D Label as Mixed Waste (Increases Disposal Cost/Risk) B->D Yes E Store in HDPE/Glass within Secondary Containment C->E D->E F Attach RCRA Label with Full Chemical Name E->F G Transfer to EHS for High-Temp Incineration F->G

Workflow for the segregation and disposal of halogenated pyridine waste streams.

References

Sources

Personal protective equipment for handling 3-Chloro-2-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-Chloro-2-fluoropyridin-4-ol

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: this compound[1][2][3][4]

  • Synonyms: 3-Chloro-2-fluoro-4-hydroxypyridine; 3-Chloro-2-fluoro-4-pyridone (tautomer)[1]

  • CAS Number: 1227499-28-6[1][2][3]

  • Physical State: Solid (Powder/Crystalline)[1]

Hazard Overview (GHS Classification): This compound acts as a significant irritant to mucosal membranes and possesses acute toxicity profiles typical of halogenated pyridines.

  • H302: Harmful if swallowed.[5][6][7][8][9][10]

  • H315: Causes skin irritation.[5][6][8][9][10][11]

  • H319: Causes serious eye irritation.[6][8][9][11]

  • H335: May cause respiratory irritation.[6][8][9][10]

Critical Risk Factor – The "2-Fluoro" Substituent: Unlike standard chloropyridines, the fluorine atom at the 2-position is activated toward nucleophilic aromatic substitution (


).[1] While not as reactive as an acid fluoride, it can hydrolyze or react with nucleophiles to release fluoride ions under forcing conditions (high heat, strong base). Standard HF protocols (Calcium Gluconate) are recommended as a precautionary standby , particularly if the workflow involves acidic deprotection or high temperatures.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix dictates the mandatory PPE based on the operational scale. This system relies on a "Double-Barrier" approach to prevent dermal absorption of halogenated aromatics.

Protection ZoneLow Risk (Analytical/Weighing <100 mg)High Risk (Synthesis/Scale-up >1g)Technical Rationale
Hand Protection Nitrile (0.11 mm) Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer, >0.15 mm)Fluorinated pyridines can permeate thin nitrile over time.[1] Double gloving provides a breakthrough time buffer.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (ANSI Z87.1+)Fine powders can bypass side shields. Goggles seal the orbital area against dust and accidental splashes.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 Respirator (if open handling)Prevents inhalation of irritant dust (H335).
Body Defense Standard Cotton Lab CoatTyvek® Sleeves or ApronMinimizes fabric contamination and skin contact points.
PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Tree Start Start: Handling this compound State_Check Is the material in Solution or Solid? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Soln_Path Solution State_Check->Soln_Path Quantity_Check Quantity > 1 gram? Solid_Path->Quantity_Check Soln_Type Solvent Type? Soln_Path->Soln_Type High_Quant High Exposure Risk Quantity_Check->High_Quant Yes Low_Quant Moderate Exposure Risk Quantity_Check->Low_Quant No PPE_High MANDATORY: 1. Double Nitrile/Neoprene Gloves 2. Chemical Goggles 3. Fume Hood (Sash Low) 4. Tyvek Sleeves High_Quant->PPE_High PPE_Low REQUIRED: 1. Single Nitrile Gloves 2. Safety Glasses 3. Fume Hood Low_Quant->PPE_Low Penetrating Penetrating (DMSO/DMF) Soln_Type->Penetrating Standard Standard (EtOAc/DCM) Soln_Type->Standard Penetrating->PPE_High Enhanced Permeation Risk Standard->PPE_Low caption Figure 1: PPE Selection Logic based on Physical State and Solvent Vector

Figure 1: PPE Selection Logic based on Physical State and Solvent Vector.

Part 3: Operational Handling Protocols

Weighing & Transfer (Static Control)

The solid form of hydroxypyridines is often electrostatic. Static discharge can disperse the powder, increasing inhalation risk.

  • Step 1: Place the balance inside the chemical fume hood. If this is impossible, use a localized powder containment hood.

  • Step 2: Use an antistatic gun or ionizer on the spatula and weighing boat before transfer.

  • Step 3: "Wet Transfer" Method: If the reaction solvent is compatible, pre-weigh the solvent in a tared vial, add the solid directly to the liquid, and re-weigh. This immediately suppresses dust generation.

Reaction Setup (Thermodynamic Safety)
  • Solubility: this compound has limited solubility in non-polar solvents.[1] Use polar aprotic solvents (DMSO, DMF, DMAc) or alcohols.

  • Base Sensitivity: When using strong bases (NaH, KOtBu), be aware that the 2-fluoro position is susceptible to

    
    . If the intention is not to displace the fluorine, keep temperatures low (<0°C) during base addition.
    
  • Venting: Always vent reaction vessels to a scrubber or hood exhaust, as trace HCl or HF may evolve if the ring degrades.

Part 4: Emergency Response & Decontamination

Spill Response Workflow

Immediate Action: Evacuate the immediate area if dust is airborne.[8]

  • Isolate: Mark the zone. Don full PPE (Double gloves, Goggles, N95).

  • Neutralize (Precautionary): Cover the spill with Calcium Carbonate (Limestone) or Soda Ash . This neutralizes potential acidity and binds trace fluoride ions as insoluble

    
    .
    
  • Collect:

    • Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder with an inert solvent (like heptane) before scooping to prevent dust.

    • Wet Spill: Absorb with Vermiculite or Sand. Do not use combustible materials (sawdust).

  • Clean: Wipe surfaces with a dilute detergent solution, followed by water.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[8][9][11] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[8] If redness persists or if the reaction involved heating (potential HF release), apply Calcium Gluconate gel as a precaution and seek medical evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]

Part 5: Waste Disposal Strategy

Proper disposal is critical to prevent environmental contamination and regulatory fines.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteSegregate into "Halogenated Solids" container.[1] Label clearly with CAS 1227499-28-6.[1][3]
Liquid Waste (Reaction) Halogenated Organic SolventDo not mix with acid waste.[12] Dispose in "Halogenated Organics" drum.
Contaminated Sharps Hazardous SharpsPlace needles/syringes in a puncture-proof sharps container.[1]
Aqueous Washings Aqueous HazardousCheck pH. If acidic, neutralize to pH 7 before disposal into "Aqueous Toxic" waste.
Disposal Decision Diagram (Graphviz)

Waste_Disposal Waste_Origin Waste Origin Type_Check Solid or Liquid? Waste_Origin->Type_Check Solid Solid Waste (Gloves, Weigh Boats, Powder) Type_Check->Solid Liquid Liquid Waste (Mother Liquor, Washings) Type_Check->Liquid Solid_Bin Bin: Solid Hazardous Tag: Halogenated Pyridine Solid->Solid_Bin Halogen_Check Contains Halogenated Solvent? (DCM, Chloroform, etc.) Liquid->Halogen_Check Halo_Yes Bin: Halogenated Organics Halogen_Check->Halo_Yes Yes Halo_No Bin: Non-Halogenated Organics Halogen_Check->Halo_No No caption Figure 2: Waste Segregation Flow for Halogenated Pyridines

Figure 2: Waste Segregation Flow for Halogenated Pyridines.

References

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for 3-Chloro-2-fluoropyridine (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • ChemSRC . (2025). This compound Chemical Properties and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.